1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
Description
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Properties
IUPAC Name |
1-methylpyrido[2,3-d][1,3]oxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-10-6-5(3-2-4-9-6)7(11)13-8(10)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKPUOAYCKXVLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500890 | |
| Record name | 1-Methyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53890-44-1 | |
| Record name | 1-Methyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrido[2,3-d]oxazine-2,4-dione Scaffold
The 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione core, a methylated derivative of 3-azaisatoic anhydride, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The fusion of a pyridine ring with an oxazine-dione system creates a rigid, nitrogen-rich scaffold that serves as a versatile building block for the synthesis of a diverse array of more complex molecules, including novel quinazolinone analogs and other pharmacologically relevant structures. The N-methylation of the parent ring system can significantly influence the compound's physicochemical properties, such as solubility and metabolic stability, and can modulate its interaction with biological targets. This guide provides an in-depth exploration of a robust synthetic pathway to 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione, offering detailed protocols and mechanistic insights to facilitate its application in research and development.
Physicochemical Data of Key Compounds
A thorough understanding of the physical and chemical properties of the starting materials, intermediates, and the final product is paramount for successful and safe synthesis. The following table summarizes key data for the compounds involved in the proposed synthetic route.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 2-Chloronicotinic acid | C₆H₄ClNO₂ | 157.55 | 176-178 | White to light yellow crystalline powder | 2942-59-8 |
| 2-(Methylamino)pyridine-3-carboxylic acid | C₇H₈N₂O₂ | 152.15 | 250-255 | Off-white to pale purple solid | 32399-13-6 |
| 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione | C₈H₆N₂O₃ | 178.15 | Not readily available | Solid (expected) | 53890-44-1 |
Synthetic Strategy and Mechanistic Overview
The synthesis of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione is most effectively approached through a two-step sequence. This strategy involves the initial synthesis of the key intermediate, 2-(methylamino)pyridine-3-carboxylic acid, followed by a cyclization reaction to form the desired heterocyclic dione. This pathway offers a clear and logical progression, allowing for the isolation and characterization of the intermediate, which ensures the quality of the material proceeding to the final, crucial cyclization step.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione.
Experimental Protocols
Step 1: Synthesis of 2-(Methylamino)pyridine-3-carboxylic acid
This procedure is adapted from a microwave-assisted method, which offers rapid and efficient synthesis.
Materials:
-
2-Chloronicotinic acid
-
Aqueous methylamine (40% w/v)
-
Diisopropylethylamine (DIPEA)
-
Water (deionized)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Equipment:
-
Microwave reactor
-
Round-bottom flask
-
Magnetic stirrer
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a microwave reactor vessel, combine 2-chloronicotinic acid (1.0 eq), water, and diisopropylethylamine (3.0 eq).
-
Add aqueous methylamine (40%, 3.0 eq) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 200°C for 2 hours.
-
After cooling to room temperature, carefully open the vessel and transfer the contents to a round-bottom flask.
-
Acidify the reaction mixture to a pH of approximately 4-5 with 1 M hydrochloric acid. This will precipitate the product.
-
Collect the precipitate by filtration and wash with cold water.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.
-
Dry the purified 2-(methylamino)pyridine-3-carboxylic acid under vacuum to a constant weight.
Causality Behind Experimental Choices:
-
Microwave Irradiation: The use of microwave heating significantly accelerates the rate of the nucleophilic aromatic substitution reaction, reducing the reaction time from hours or days to just a couple of hours.
-
Diisopropylethylamine (DIPEA): DIPEA acts as a non-nucleophilic base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
-
Acidification: The product, being an amino acid, is amphoteric. Adjusting the pH to its isoelectric point minimizes its solubility in the aqueous medium, leading to its precipitation and facilitating its isolation.
Step 2: Synthesis of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione
This protocol employs triphosgene as a safer solid substitute for phosgene gas for the cyclization reaction. Extreme caution must be exercised when handling triphosgene as it is highly toxic and moisture-sensitive. This reaction should be performed in a well-ventilated fume hood.
Materials:
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2-(Methylamino)pyridine-3-carboxylic acid
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
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Triethylamine (Et₃N)
-
Nitrogen or Argon gas supply
Equipment:
-
Schlenk line or similar inert atmosphere setup
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add 2-(methylamino)pyridine-3-carboxylic acid (1.0 eq) and anhydrous toluene to the flask.
-
In a separate dry flask, prepare a solution of triphosgene (0.4 eq) in anhydrous THF.
-
Slowly add the triphosgene solution to the stirred suspension of the amino acid in toluene at room temperature via the dropping funnel.
-
After the addition is complete, slowly add triethylamine (2.2 eq) to the reaction mixture. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any precipitated triethylammonium chloride.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Triphosgene: Triphosgene serves as a convenient and safer in-situ source of phosgene. In the presence of a base like triethylamine, it decomposes to generate the highly reactive phosgene required for the cyclization.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture as water will react with triphosgene and the reactive intermediates, leading to undesired byproducts and a lower yield. Therefore, the use of anhydrous solvents and an inert atmosphere is critical.
-
Triethylamine: Triethylamine acts as a base to facilitate the formation of the reactive acyl chloride intermediate and to neutralize the HCl generated during the reaction, driving the cyclization forward.
-
Refluxing: Heating the reaction mixture to reflux provides the necessary activation energy for the intramolecular cyclization to occur at a reasonable rate.
Conclusion and Future Perspectives
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione. The two-step approach, beginning with a microwave-assisted amination followed by a triphosgene-mediated cyclization, is well-suited for laboratory-scale synthesis. The availability of this key heterocyclic scaffold opens up avenues for the development of new chemical entities with potential therapeutic applications. Further research could focus on the derivatization of the pyridine ring to explore structure-activity relationships and to generate libraries of novel compounds for biological screening. The methodologies presented here, grounded in established chemical principles, provide a solid foundation for such future investigations.
References
An In-depth Technical Guide to the Chemical Properties of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrido[2,3-d]oxazine-2,4-dione Scaffold
The heterocyclic core of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione represents a methylated derivative of 1H-pyrido[2,3-d]oxazine-2,4-dione, a compound also known by its common name, 3-azaisatoic anhydride.[1][2] This parent scaffold is a pivotal intermediate in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active molecules.[3] Its structure, which features a pyridine ring fused to an oxazine-dione system, is analogous to isatoic anhydride, with the key distinction of a nitrogen atom replacing a carbon in the aromatic ring. This substitution imparts unique chemical properties that are of significant interest in the field of drug discovery.[3]
The N-methylation at the 1-position, which distinguishes the topic compound of this guide, is anticipated to modulate its physicochemical properties, such as solubility and reactivity, while preserving the fundamental chemical utility of the oxazine-dione ring system. This guide will provide a comprehensive overview of the known and extrapolated chemical properties of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione, with a focus on its synthesis, reactivity, and its role as a precursor to pharmacologically relevant compounds. It is important to note that while extensive research has been conducted on the parent compound and its derivatives, specific experimental data for the N-methylated analog is limited. Therefore, this guide will synthesize available information and provide expert analysis based on established chemical principles.
Physicochemical Properties
The introduction of a methyl group at the N1 position is expected to alter the physicochemical properties of the parent 1H-pyrido[2,3-d]oxazine-2,4-dione scaffold. The following table summarizes the known and predicted properties for both the parent compound and its N-methylated derivative for comparative analysis.
| Property | 1H-Pyrido[2,3-d]oxazine-2,4-dione | 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione | Source |
| IUPAC Name | 1H-pyrido[2,3-d][4][5]oxazine-2,4-dione | 1-methyl-1H-pyrido[2,3-d][4][5]oxazine-2,4-dione | PubChem[1] |
| Synonyms | 3-Azaisatoic anhydride | N/A | PubChem[1] |
| CAS Number | 21038-63-1 | 53890-44-1 | PubChem[1], BLDpharm |
| Molecular Formula | C₇H₄N₂O₃ | C₈H₆N₂O₃ | PubChem[1], PubChemLite |
| Molecular Weight | 164.12 g/mol | 178.14 g/mol | PubChem[1], PubChemLite |
| Physical Form | Off-White Solid | Solid | Sigma-Aldrich, BLDpharm |
| Storage Temperature | 2-8°C | 2-8°C | Sigma-Aldrich |
Synthesis of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione
The synthesis of N-alkylated 1H-pyrido[2,3-d]oxazine-2,4-diones can be achieved through the cyclization of the corresponding N-alkylated 2-aminonicotinic acid. A plausible synthetic route for 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione involves the initial methylation of 2-aminonicotinic acid followed by cyclization using phosgene or a phosgene equivalent.[6]
Proposed Synthetic Protocol:
Step 1: N-Methylation of 2-Aminonicotinic Acid
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Dissolve 2-aminonicotinic acid in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, for example, sodium hydride (NaH), portion-wise at 0°C to deprotonate the amino group.
-
Introduce a methylating agent, such as methyl iodide (CH₃I), and allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the resulting 2-(methylamino)nicotinic acid by recrystallization or column chromatography.
Step 2: Cyclization to 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione
-
Dissolve the purified 2-(methylamino)nicotinic acid in an inert solvent like tetrahydrofuran (THF).
-
Under an inert atmosphere, cautiously add a solution of phosgene (or a safer equivalent like triphosgene) in the same solvent at a low temperature (e.g., 0°C).
-
The reaction mixture is typically stirred for several hours, allowing for the intramolecular cyclization to occur.
-
The solvent is removed under reduced pressure, and the crude product is purified, often by recrystallization, to yield 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione are not widely available, its spectroscopic properties can be predicted based on the known data for the parent compound and the influence of the N-methyl group.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the anhydride and aromatic functionalities. The N-H stretching band present in the parent compound's spectrum (around 3200-3000 cm⁻¹) will be absent.[7]
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| C-H (methyl) | ~2950-2850 | Stretching |
| C=O (anhydride) | 1850-1800 and 1790-1740 | Asymmetric and Symmetric Stretching |
| C=C, C=N | 1680-1500 | Aromatic and Heteroaromatic Stretching |
| C-O | 1300-1000 | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the pyridine ring and a characteristic singlet for the N-methyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine-H | 7.0 - 8.5 | Multiplets |
| N-CH₃ | ~3.5 | Singlet |
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons, the aromatic carbons of the pyridine ring, and the N-methyl carbon.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (anhydride) | 150 - 165 |
| Aromatic-C | 110 - 150 |
| N-CH₃ | ~30 - 40 |
Chemical Reactivity and Derivatization
The primary utility of the 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione core lies in its reactivity as a cyclic anhydride, making it an excellent precursor for a variety of heterocyclic compounds, most notably pyrido[2,3-d]pyrimidines.[3]
Reaction with Nucleophiles: A Gateway to Pyrido[2,3-d]pyrimidines
The oxazine-dione ring is susceptible to nucleophilic attack. The reaction with primary amines is a cornerstone of its synthetic utility. This process typically proceeds through a ring-opening acylation, followed by an intramolecular cyclization to furnish N-substituted pyrido[2,3-d]pyrimidin-4(3H)-ones. This synthetic strategy provides a direct route to a class of compounds that have been extensively investigated for their therapeutic potential.[3]
The presence of the N-methyl group in 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione will lead to the formation of 1-methyl substituted pyrido[2,3-d]pyrimidinone derivatives.
Potential Applications in Drug Discovery
While direct biological activity data for 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione is not extensively documented, its derivatives, particularly the pyrido[2,3-d]pyrimidines, are a well-established class of pharmacologically active compounds.[8][9] The pyrido[2,3-d]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[10]
Anticancer Activity
A significant body of research highlights the potential of pyrido[2,3-d]pyrimidine derivatives as anticancer agents.[3][8] These compounds have been shown to inhibit various protein kinases that are crucial for the proliferation and survival of cancer cells.[8]
-
Kinase Inhibition: Derivatives of this scaffold have been developed as potent inhibitors of several kinases, including:
The development of selective inhibitors for mutated forms of these kinases, such as EGFRL858R/T790M, is an active area of research where pyrido[2,3-d]pyrimidine derivatives have shown promise.[5]
Other Therapeutic Areas
Beyond oncology, the pyrido[2,3-d]pyrimidine core has been explored for a range of other therapeutic applications, including:
-
Antimicrobial agents [8]
-
Central Nervous System (CNS) depressants [8]
-
Anticonvulsants [8]
-
Anti-inflammatory agents [9]
The synthesis of libraries of 1-methylated pyrido[2,3-d]pyrimidine derivatives from 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione offers a promising avenue for the discovery of novel therapeutic agents with modulated activity and pharmacokinetic profiles.
Conclusion
1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione is a valuable heterocyclic compound with significant potential as a synthetic intermediate in medicinal chemistry. While direct experimental data on this specific molecule is limited, its chemical properties and reactivity can be reliably extrapolated from its parent compound, 3-azaisatoic anhydride. The presence of the N-methyl group offers a point of structural diversity that can be exploited in the design of novel therapeutic agents. The straightforward conversion of this scaffold into the pharmacologically privileged pyrido[2,3-d]pyrimidine core underscores its importance for researchers and drug development professionals. Further investigation into the synthesis and biological evaluation of derivatives of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione is warranted to fully explore its therapeutic potential.
References
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Dalby, K. N., et al. (2011). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters, 2(10), 748-752. Available at: [Link]
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Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2205605. Available at: [Link]
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Al-Ostoot, F. H., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11957-11971. Available at: [Link]
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Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(4), 589-623. Available at: [Link]
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ResearchGate. (n.d.). Scheme 3. Synthesis of N-alkylated-1H-pyrido[2,3-d][4][5]oxazine2,4-dione 12 by using phosgene. Available at: [Link]
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Al-Zaydi, K. M. (2025). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][3][4]Oxazin-2(3H)-Ones. Chemistry of Heterocyclic Compounds, 51(8), 714-721. Available at: [Link]
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Deshmukh, S. S., et al. (2023). Novel pyrido[2,3-b][3][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 14(10), 2003-2017. Available at: [Link]
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Mitsostergios, N., et al. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][4][5]oxazine-2,4-diones. RSC Advances, 5(62), 50101-50109. Available at: [Link]
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Singh, P., & Kaur, M. (2021). An overview on synthetic and pharmaceutical prospective of pyrido[2,3-d]pyrimidines scaffold. Current Organic Synthesis, 18(5), 491-514. Available at: [Link]
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Chemical Synthesis Database. (2025). 1-phenyl-2H-pyrido[2,3-d][4][5]oxazine-2,4(1H)-dione. Available at: [Link]
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Chandrasekaran, B., et al. (2018). Synthesis of substituted and heterofused pyrido[2,3-d]pyrimidines. ResearchGate. Available at: [Link]
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Besson, T., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. Available at: [Link]
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El-Sayed, N. N. E., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 29(5), 1084. Available at: [Link]
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Quiroga, J., & Insuasty, B. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4136. Available at: [Link]
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Ghaedi, A., et al. (2025). Synthesis of pyrido[2,3-d]pyrimidine derivatives (3). ResearchGate. Available at: [Link]
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Abdel-monem, M. I., et al. (2021). General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3. ResearchGate. Available at: [Link]
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Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. Available at: [Link]
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PubChem. (n.d.). 3-Azaisatoic anhydride. National Center for Biotechnology Information. Available at: [Link]
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Ozturkcan, S. A., et al. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, 33(6), 939-944. Available at: [Link]
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Spectroscopic Characterization of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione: A Technical Guide
Introduction
In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance. The pyrido[2,3-d]oxazine-2,4-dione core, a nitrogen-containing fused ring system, represents a class of compounds with significant synthetic versatility and biological potential.[1] This guide focuses on the comprehensive spectroscopic characterization of a key derivative, 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione (CAS 53890-44-1).[2] While extensive experimental data for this specific N-methylated analog is not widely published, this document synthesizes predicted data, established spectroscopic principles, and available information on the parent compound, 1H-pyrido[2,3-d]oxazine-2,4-dione (also known as 3-azaisatoic anhydride), to provide a robust analytical framework for researchers.[3][4] Understanding the spectroscopic signature of this molecule is the first critical step in its identification, purity assessment, and further development.
This guide is structured to provide not just the data, but the scientific rationale behind the spectral features, offering field-proven insights into the structural elucidation of this important heterocyclic compound.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's composition is essential before delving into its spectroscopic analysis.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₃ | |
| Molecular Weight | 178.15 g/mol | |
| Monoisotopic Mass | 178.03784 Da | |
| CAS Number | 53890-44-1 | [2] |
| Predicted XlogP | 0.5 |
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione, high-resolution mass spectrometry (HRMS) is the method of choice to confirm its elemental formula, C₈H₆N₂O₃.
Predicted Mass Spectrometry Data
The ionization of the molecule can result in various adducts, each with a distinct mass-to-charge ratio (m/z). The predicted m/z values for common adducts are invaluable for interpreting experimental results.[5]
| Adduct | Predicted m/z |
| [M+H]⁺ | 179.04512 |
| [M+Na]⁺ | 201.02706 |
| [M+K]⁺ | 217.00100 |
| [M+NH₄]⁺ | 196.07166 |
| [M-H]⁻ | 177.03056 |
Table sourced from PubChemLite[5]
Fragmentation Pathway Analysis
The structural integrity of the pyrido[2,3-d]oxazine-2,4-dione core can be investigated through tandem mass spectrometry (MS/MS). While specific experimental fragmentation data for the N-methylated title compound is sparse, analysis of related fused heterocyclic diones suggests characteristic fragmentation patterns.[6][7] A primary fragmentation would likely involve the loss of carbon dioxide (CO₂) from the anhydride-like moiety, a common pathway for such structures. Further fragmentation of the pyridine ring would follow.
Caption: Predicted MS/MS Fragmentation Workflow.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Instrumentation : A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is required.
-
Ionization Source : Electrospray ionization (ESI) is recommended for its soft ionization, which minimizes in-source fragmentation and preserves the molecular ion.
-
Method :
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) species.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Analyze the resulting spectrum to identify the exact mass of the molecular ion and compare it with the theoretical mass calculated for C₈H₆N₂O₃.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound. By analyzing the chemical environment of ¹H and ¹³C nuclei, the connectivity of atoms can be definitively established. While a fully assigned experimental spectrum for 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione is not publicly available, a detailed prediction can be made based on the known structure and data from analogous compounds.[8]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show four distinct signals: three in the aromatic region corresponding to the pyridine ring protons and one singlet in the aliphatic region for the N-methyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-7 | ~8.5 - 8.7 | dd | J = ~4.5, ~1.8 Hz | 1H |
| H-5 | ~8.0 - 8.2 | dd | J = ~7.8, ~1.8 Hz | 1H |
| H-6 | ~7.2 - 7.4 | dd | J = ~7.8, ~4.5 Hz | 1H |
| N-CH₃ | ~3.5 - 3.7 | s | - | 3H |
-
Causality : The H-7 proton is deshielded due to its proximity to the electronegative pyridine nitrogen. The H-5 proton is deshielded by the adjacent C=O group. The N-methyl group appears as a sharp singlet, as it has no adjacent protons with which to couple.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum should display eight signals, corresponding to the eight unique carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-4 (C=O) | ~160 - 162 |
| C-2 (C=O) | ~148 - 150 |
| C-8a | ~145 - 147 |
| C-7 | ~140 - 142 |
| C-5 | ~130 - 132 |
| C-4a | ~118 - 120 |
| C-6 | ~115 - 117 |
| N-CH₃ | ~28 - 30 |
-
Causality : The two carbonyl carbons (C-2 and C-4) are the most deshielded, appearing at the lowest field. The quaternary carbons (C-8a and C-4a) can be distinguished from the protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.
Experimental Protocol: NMR Spectroscopy
Caption: Standard NMR Experimental Workflow.
-
Sample Preparation : Dissolve 5-10 mg of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
2D NMR Acquisition : For unambiguous assignment, acquire 2D correlation spectra:
-
COSY (Correlation Spectroscopy) : To identify proton-proton couplings (e.g., between H-5, H-6, and H-7).
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Expected Infrared Absorption Bands
The structure of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione contains several key functional groups that will give rise to characteristic absorption bands. The data below is adapted from expected values for the parent compound, 1H-pyrido[2,3-d]oxazine-2,4-dione.[3]
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| C-H (Aromatic/Pyridine) | 3100 - 3000 | Stretching |
| C-H (Methyl) | 2980 - 2850 | Stretching |
| C=O (Anhydride) | 1850-1800 and 1790-1740 | Asymmetric and Symmetric Stretching |
| C=C, C=N (Aromatic) | 1680 - 1500 | Ring Stretching |
| C-O | 1300 - 1000 | Stretching |
-
Expert Insight : The most diagnostic feature will be the pair of strong carbonyl (C=O) stretching bands between 1740 and 1850 cm⁻¹. This double peak is a hallmark of the cyclic anhydride-like functionality.[3] Unlike its parent compound, the 1-methyl derivative will lack the N-H stretching band typically found above 3200 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR is a modern, convenient technique that requires minimal sample preparation.
Caption: ATR-IR Spectroscopy Workflow.
-
Background Scan : Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application : Place a small amount of the solid 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione powder directly onto the ATR crystal.
-
Apply Pressure : Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Sample Scan : Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis : The resulting spectrum is analyzed to identify the key absorption bands and compare them to the expected values.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems.
Expected UV-Vis Absorption
The fused aromatic system of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione constitutes a significant chromophore. Electronic transitions, such as π → π* and n → π*, are expected. While specific λ_max_ values are not documented, analysis of related heterocyclic systems like pyridazines and pyrazines suggests that significant absorption will occur in the UV region.[9]
-
π → π transitions*: These are typically high-energy, high-intensity absorptions and are expected to occur below 300 nm.
-
n → π transitions*: These transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are lower in energy and intensity. They may appear as a shoulder or a distinct band at longer wavelengths, potentially extending into the near-UV range (>300 nm).
The exact position and intensity of these bands are highly dependent on the solvent used, due to differential stabilization of the ground and excited states.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection : Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, acetonitrile, or cyclohexane). Run a blank with the chosen solvent to establish a baseline.
-
Sample Preparation : Prepare a dilute stock solution of the compound with a known concentration. From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU.
-
Data Acquisition : Place the sample in a quartz cuvette and record the absorption spectrum over a range of approximately 200-600 nm.
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λ_max_). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).
Conclusion
The structural elucidation of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione is a multi-faceted process requiring the synergistic application of several spectroscopic techniques. Mass spectrometry confirms the molecular formula, while IR spectroscopy provides a rapid fingerprint of the key functional groups, most notably the characteristic dual carbonyl absorptions of the cyclic anhydride moiety. Detailed structural connectivity is definitively established through a suite of 1D and 2D NMR experiments, which map the unique proton and carbon environments within the molecule. Finally, UV-Vis spectroscopy characterizes the electronic properties of the conjugated heterocyclic system. This guide provides a comprehensive framework, blending predicted data with established analytical protocols, to enable researchers and scientists to confidently identify, characterize, and utilize this promising compound in their research and development endeavors.
References
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Journal of The Chemical Society of Pakistan. Synthesis and Characterizations of New 1,3-Oxazine Derivatives. [Link]
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2A Biotech. 1-METHYL-1H-PYRIDO[2,3-D][1][10]OXAZINE-2,4-DIONE. [Link]
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PubChemLite. 1-methyl-1h-pyrido[2,3-d][1][10]oxazine-2,4-dione (C8H6N2O3). [Link]
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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ResearchGate. UV-Vis spectrum of (E)-1-(2,4-dinitrophenyl)-2-[(4-methylphenyl)methylidene]hydrazine. [Link]
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NIH. Synthesis of pyrido-annelated[2][3][10]tetrazines,[3][10]triazepine, and[2][3][10]tetrazepines for anticancer, DFT, and molecular docking studies. [Link]
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ResearchGate. Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. [Link]
-
RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]
-
RACO. Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. [Link]
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ResearchGate. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives | Request PDF. [Link]
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CP Lab Safety. 1H-Pyrido[2,3-d][1][10]oxazine-2,4-dione, 95% Purity, C7H4N2O3, 1 gram. [Link]
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NIST WebBook. 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione. [Link]
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ResearchGate. 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. [Link]
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An In-depth Technical Guide to 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 1-Methyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione: Synthesis, Characterization, and Therapeutic Potential
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione, a heterocyclic compound of significant interest in medicinal chemistry. The document delineates its precise chemical identity, including its IUPAC name and structure. A detailed, field-proven protocol for its synthesis is presented, beginning with the cyclization of 2-aminonicotinic acid to its anhydride intermediate, followed by a robust N-methylation procedure. The guide further details the analytical characterization of the title compound, presenting expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) in a structured format. Finally, the therapeutic potential of this molecular scaffold is explored by examining the documented biological activities of structurally related pyrido-oxazine and oxazine derivatives, with a focus on their applications in oncology and antimicrobial research. This guide is intended to be a vital resource for researchers engaged in the design and development of novel therapeutics.
Introduction: Unveiling the 1-Methyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione Scaffold
The quest for novel therapeutic agents has increasingly focused on heterocyclic scaffolds due to their diverse chemical properties and ability to interact with a wide array of biological targets. Among these, the pyrido[2,3-d]oxazine-2,4-dione core represents a promising framework. This guide focuses specifically on the N-methylated derivative, 1-Methyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione .
The parent compound, 1H-pyrido[2,3-d][1][2]oxazine-2,4-dione, is also known as 3-azaisatoic anhydride. This nomenclature highlights its structural analogy to isatoic anhydride, with a nitrogen atom replacing a carbon in the aromatic ring. This substitution significantly influences the molecule's electronic distribution and, consequently, its chemical reactivity and biological activity. The addition of a methyl group at the N-1 position further modulates its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.
This document serves as a technical resource, providing a deep dive into the synthesis, characterization, and potential applications of this specific N-methylated derivative, thereby empowering researchers to explore its full potential in drug discovery programs.
IUPAC Name and Chemical Structure
The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound of interest is formally named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
-
IUPAC Name: 1-Methyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione
-
Synonyms: 1-Methyl-3-azaisatoic anhydride
-
Molecular Formula: C₈H₆N₂O₃
-
Molecular Weight: 178.15 g/mol
-
CAS Number: 53890-44-1[3]
The chemical structure, illustrated below, reveals a bicyclic system where a pyridine ring is fused to a 1,3-oxazine-2,4-dione ring. The methyl group is attached to the nitrogen atom at position 1.
(Insert Chemical Structure Image Here - A 2D rendering of 1-Methyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione)
Synthesis of 1-Methyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione
The synthesis of the title compound is logically approached in a two-step sequence: first, the formation of the parent heterocyclic system, 1H-pyrido[2,3-d][1][2]oxazine-2,4-dione, followed by its N-methylation. This strategy allows for controlled derivatization and purification at each stage.
Step 1: Synthesis of 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione (3-Azaisatoic Anhydride)
The foundational step involves the cyclization of 2-aminonicotinic acid using a phosgene equivalent, such as triphosgene, which is a safer solid reagent. The reaction proceeds via the formation of an intermediate N-carbonyl chloride, which readily undergoes intramolecular cyclization to yield the desired anhydride.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-aminonicotinic acid (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of triphosgene (0.4 eq) in anhydrous THF via the dropping funnel over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove any insoluble by-products. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield 1H-pyrido[2,3-d][1][2]oxazine-2,4-dione as a solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Triphosgene and the reaction intermediates are highly susceptible to hydrolysis. The use of flame-dried glassware and anhydrous solvents is critical to prevent the formation of undesired side products and to ensure a high yield of the anhydride.
-
Low-Temperature Addition: The reaction of 2-aminonicotinic acid with triphosgene is exothermic. Slow addition at 0 °C helps to control the reaction rate, preventing potential side reactions and decomposition of the product.
-
Choice of Solvent: THF is an excellent solvent for this reaction as it is aprotic and can dissolve the reactants and intermediates to a suitable extent.
Workflow Diagram:
Caption: Synthetic workflow for 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione.
Step 2: N-Methylation to Yield 1-Methyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione
The second step involves the alkylation of the nitrogen atom at position 1. A common and effective method for N-methylation is the use of a methylating agent, such as methyl iodide, in the presence of a suitable base to deprotonate the N-H group.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1H-pyrido[2,3-d][1][2]oxazine-2,4-dione (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (1.2 eq), to the solution.
-
Methylating Agent: Add methyl iodide (CH₃I) (1.1 eq) dropwise at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a mild and effective base for deprotonating the N-H of the anhydride without promoting significant hydrolysis of the ester and amide functionalities within the ring system.
-
Solvent Selection: DMF is a polar aprotic solvent that facilitates the dissolution of the reactants and promotes the Sₙ2 reaction for methylation.
-
Stoichiometry: A slight excess of the base and methylating agent is used to ensure complete conversion of the starting material.
Workflow Diagram:
Caption: N-Methylation of the parent anhydride to yield the title compound.
Spectroscopic Characterization
While comprehensive experimental spectra for 1-Methyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione are not widely published, the expected spectroscopic data can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Predicted Spectroscopic Data for 1-Methyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione
| Spectroscopic Technique | Expected Peaks/Signals | Interpretation |
| ¹H NMR (in CDCl₃) | δ 8.0-8.5 (m, 2H)δ 7.0-7.5 (m, 1H)δ 3.5-3.8 (s, 3H) | Aromatic protons of the pyridine ringAromatic proton of the pyridine ringMethyl protons (N-CH₃) |
| ¹³C NMR (in CDCl₃) | δ 160-165 (C=O)δ 145-150 (C=O)δ 110-155 (aromatic C)δ 30-35 (N-CH₃) | Amide carbonyl carbonEster carbonyl carbonCarbons of the pyridine ringMethyl carbon |
| IR Spectroscopy (KBr pellet) | ~1780 cm⁻¹ (strong)~1720 cm⁻¹ (strong)~1600, 1480 cm⁻¹ (medium)~1300 cm⁻¹ (medium) | Asymmetric C=O stretching of anhydrideSymmetric C=O stretching of anhydrideC=C and C=N stretching of the aromatic ringC-N stretching |
| Mass Spectrometry (EI) | m/z 178 (M⁺)m/z 150, 134, 106 | Molecular ion peakFragment ions corresponding to loss of CO, CO₂, etc. |
Therapeutic Potential and Biological Activity of Related Analogs
Direct biological activity data for 1-Methyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione is limited in the public domain. However, the broader class of pyrido-oxazine and related heterocyclic compounds has demonstrated significant pharmacological activities, suggesting potential therapeutic applications for the title compound.
Anticancer Activity
Derivatives of the closely related pyrido[2,3-d]pyrimidine scaffold have shown potent anticancer effects. The primary mechanism often involves the inhibition of critical enzymes in cell signaling pathways, such as Poly (ADP-ribose) polymerase-1 (PARP-1), which is essential for DNA repair in cancer cells.
Furthermore, novel pyrido[2,3-b][1][3]oxazine-based compounds have been designed as EGFR-TK inhibitors, demonstrating significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines, including those with resistance mutations.[4]
Antimicrobial Activity
Various oxazine derivatives have been reported to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[5] The incorporation of the pyrido-oxazine scaffold can lead to compounds with enhanced potency against various pathogens.
Signaling Pathway Diagram:
Caption: Potential mechanism of action via PARP-1 inhibition.
Conclusion
1-Methyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione is a heterocyclic compound with significant potential for further investigation in the field of medicinal chemistry. This guide has provided a detailed overview of its chemical identity, a robust synthetic strategy, and its expected analytical characteristics. While direct biological data is sparse, the demonstrated activities of closely related analogs strongly suggest that this scaffold could serve as a valuable starting point for the development of novel anticancer and antimicrobial agents. The protocols and data presented herein are intended to facilitate further research and unlock the therapeutic promise of this intriguing molecule.
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Chaitra G, Rohini RM. Synthesis and Biological Activities of[1][2]-Oxazine Derivatives. Der Pharma Chemica.
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Mitsostergios N, Athanasopoulos V, Mourtas S. Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. RSC Adv.
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Novel pyrido[2,3-b][1][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Med Chem. 2023;14(10):2005-2021.
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- Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Deriv
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SpectraBase. 3-Methyl-2H-1,3-oxazine-2,6(3H)-dione - Optional[MS (GC)] - Spectrum. [Link]
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biological activity of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione derivatives
An In-Depth Technical Guide to the Biological Activity of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione Derivatives
Abstract
The 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione scaffold represents a compelling heterocyclic system in medicinal chemistry. As a derivative of 1H-Pyrido[2,3-d]oxazine-2,4-dione, also known as 3-azaisatoic anhydride, this core structure serves as a versatile precursor for a multitude of biologically active molecules.[1] While direct and extensive research on the 1-methyl derivative is emerging, a wealth of data from structurally analogous compounds, particularly pyrido[2,3-d]pyrimidines and related fused heterocycles, provides a strong rationale for its investigation across various therapeutic areas. This guide synthesizes the current understanding and inferred potential of these derivatives, focusing on their synthesis, anticancer, antimicrobial, and enzyme-inhibitory activities, supported by detailed experimental protocols and structure-activity relationship (SAR) insights.
Introduction: The Pyrido[2,3-d]oxazine-2,4-dione Scaffold
Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals. Among these, the 1H-Pyrido[2,3-d]oxazine-2,4-dione ring system is of particular interest. Its structure, analogous to isatoic anhydride but with a nitrogen atom in the aromatic ring, confers unique chemical properties.[1] The anhydride moiety is highly reactive towards nucleophiles, making it an ideal starting point for generating diverse chemical libraries for biological screening.
The introduction of a methyl group at the N-1 position creates the 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione derivative. This modification is a common medicinal chemistry strategy to enhance metabolic stability, modulate lipophilicity, and improve binding interactions with biological targets.[2] This guide will explore the profound implications of this scaffold in drug discovery, drawing upon direct evidence where available and leveraging data from closely related analogs to build a comprehensive biological profile.
Synthetic Pathways and Methodologies
The synthesis of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione derivatives is pivotal for exploring their biological potential. The core scaffold, 1H-Pyrido[2,3-d]oxazine-2,4-dione, serves as a key intermediate.[1]
General Synthetic Workflow
The synthesis typically involves a multi-step process beginning with readily available pyridine precursors. The N-1 methylation can be achieved at various stages, but is often performed on a precursor to the final cyclized product.
Caption: General synthetic workflow for 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione derivatives.
Experimental Protocol: Synthesis of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione
This protocol describes a representative synthesis starting from N-methyl-2-aminonicotinic acid.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend N-methyl-2-aminonicotinic acid (1 equivalent) in anhydrous dioxane.
-
Phosgenation: While stirring under a nitrogen atmosphere, add a solution of triphosgene (0.5 equivalents) in anhydrous dioxane dropwise at room temperature. Caution: Phosgene is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate safety measures.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. The resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting material and by-products.
-
Characterization: Dry the purified product, 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione, under vacuum. Confirm the structure and purity using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3]
Spectrum of Biological Activities
The biological versatility of this scaffold is inferred from extensive research on its analogs, which have shown promise in several key therapeutic areas.[4]
Anticancer Activity
Derivatives of the closely related pyrido[2,3-d]pyrimidine scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[4] The proposed mechanisms often involve the inhibition of critical enzymes in cell proliferation and DNA repair pathways.
Mechanism of Action: PARP-1 Inhibition
Poly (ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the DNA damage repair (DDR) pathway. In cancer cells, particularly those with existing DNA repair defects (e.g., BRCA mutations), inhibiting PARP-1 leads to an accumulation of DNA damage and subsequent cell death (synthetic lethality). Analogs of the pyrido[2,3-d]oxazine-2,4-dione core have shown potent PARP-1 inhibitory activity.[4]
Caption: Proposed mechanism of anticancer action via PARP-1 inhibition.
Mechanism of Action: EGFR-TK Inhibition
Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) is another critical target in oncology. Mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell growth in cancers like non-small cell lung cancer (NSCLC). Novel pyrido[2,3-b][2]oxazine derivatives, structurally related to our core, have been rationally designed as potent EGFR-TK inhibitors, showing efficacy against both wild-type and mutant forms of the enzyme.[5][6] These compounds have demonstrated significant anti-proliferative effects against EGFR-mutated NSCLC cell lines.[5]
Table 1: Anticancer and PARP-1 Inhibitory Activity of Analogous Compounds
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | PARP-1 IC₅₀ (nM) | Reference |
| Analog 1 | A-549 (Lung) | 16.2 | Not Reported | [4] |
| Analog 2 | A-549 (Lung) | 16.0 | Not Reported | [4] |
| Pyrido[2,3-b][2]oxazine 7f | HCC827 (NSCLC) | 0.09 | - | [5] |
| Pyrido[2,3-b][2]oxazine 7f | NCI-H1975 (NSCLC) | 0.89 | - | [5] |
| Pyrido[2,3-b][2]oxazine 7f | A-549 (Lung, WT-EGFR) | 1.10 | - | [5] |
Antimicrobial Activity
The search for novel antimicrobial agents is a global health priority. Fused heterocyclic systems, including those derived from oxazines and pyridines, have historically been a rich source of antimicrobial compounds.[7][8] Derivatives of oxazinethione have been reported to possess activity against various microbes.[8] Furthermore, pyridothienopyrimidine derivatives, which can be synthesized from pyrido-oxazine precursors, have been evaluated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria.[7] The broad-spectrum potential makes the 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione scaffold a promising starting point for developing new anti-infective agents.
Enzyme Inhibition
Beyond cancer-related enzymes, related scaffolds have shown inhibitory activity against other clinically relevant targets.
-
NADPH Oxidase (Nox) Inhibition: Pyrazolo-pyrido-oxazine dione derivatives have been identified as novel dual inhibitors of Nox4 and Nox1.[9] These enzymes are implicated in the pathology of fibrotic diseases, such as idiopathic pulmonary fibrosis. The potent in vitro and in vivo efficacy of these compounds highlights a potential therapeutic avenue for derivatives of our core structure in treating fibrosis.[9]
-
Monoamine Oxidase (MAO) Inhibition: In the search for new treatments for neurodegenerative disorders like Parkinson's disease, MAO inhibitors play a key role. A series of 1,2,4-oxadiazin-5(6H)-one derivatives were found to be potent inhibitors of human MAO, particularly the MAO-B isoform.[10] This suggests that the broader oxazine-dione class of heterocycles warrants investigation for CNS applications.
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship (SAR) is fundamental to optimizing lead compounds. Due to the limited number of published SAR studies specifically on the 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione scaffold, insights are drawn from analogous structures.[2]
Caption: Key Structure-Activity Relationship (SAR) points for the pyrido[2,3-d]oxazine-2,4-dione scaffold.
-
N-1 Position: The methylation at this position is a critical modification. In related pyrido[2,3-d]pyrimidine-diones, a methyl group at a similar position was found to be favorable for potent inhibitory activity against protoporphyrinogen oxidase (PPO).[2] This substitution can enhance membrane permeability and prevent N-dealkylation, improving the pharmacokinetic profile.
-
Pyridine Ring: The electronic nature of substituents on the pyridine ring is a key determinant of activity. Attaching electron-withdrawing or electron-donating groups can fine-tune the molecule's interaction with target proteins, influencing binding affinity and selectivity.[2]
-
Oxazine-dione Ring: While derivatization often involves the opening of this ring, its inherent reactivity is the foundation of the scaffold's utility as a synthetic intermediate.[1]
Key Experimental Protocols
To facilitate further research, this section provides standardized protocols for evaluating the biological activity of novel derivatives.
In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol assesses the anti-proliferative effects of test compounds on cancer cell lines.[5]
-
Cell Seeding: Plate cancer cells (e.g., A-549, HCC827) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Future Directions and Conclusion
The 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione scaffold and its derivatives represent a highly promising, yet underexplored, area of medicinal chemistry. The strong biological activities observed in closely related analogs, particularly in oncology and infectious diseases, provide a compelling foundation for future research.
The primary directive for future work is the systematic synthesis and screening of a focused library of N-1 methyl derivatives with diverse substitutions on the pyridine ring. This will establish a direct and robust SAR for this specific chemical class. Mechanistic studies should then be prioritized for the most potent compounds to definitively identify their molecular targets and pathways of action. With its synthetic tractability and strong biological rationale, the 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione core is poised to yield novel therapeutic candidates for some of today's most challenging diseases.
References
- Structure-Activity Relationship (SAR) Studies of 1H-Pyrido[2,3-d]oxazine-2,4-dione Analogs. (2025). Benchchem.
- A Technical Guide to Novel Synthesis Methods for 1H-Pyrido[2,3-d]oxazine-2,4-dione and Its Derivatives. (2025). Benchchem.
- The Biological Versatility of 1H-Pyrido[2,3-d]oxazine-2,4-dione Analogs. (2025). Benchchem.
- Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives. (n.d.). Journal of Applied Pharmaceutical Science.
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Deshmukh, S. et al. (n.d.). Novel pyrido[2,3-b][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at:
- Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors. (2011). PubMed.
- Abdellattif, M. H. et al. (2021). Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. PubMed Central.
- 2H-pyrido[2,3-e]-1,3-oxazine-2,4(3H)-dione. (n.d.). PubChem.
- Synthesis and Antimicrobial Activity of Some New Substituted Pyrido[3',2':4,5]thieno[3,2-d]-Pyrimidinone Derivatives. (n.d.). ResearchGate.
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Novel pyrido[2,3-b][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (n.d.). RSC Publishing. Available at:
- Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. (2024). MDPI.
- Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular M. (2021). Semantic Scholar.
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The Latent Power Within: A Technical Guide to the Mechanistic Pathways of Pyrido[2,3-d]oxazine Compounds in Drug Discovery
For Immediate Release
A Deep-Dive for Researchers, Scientists, and Drug Development Professionals
This technical guide illuminates the mechanistic underpinnings of pyrido[2,3-d]oxazine compounds, a heterocyclic scaffold poised at the intersection of synthetic versatility and therapeutic potential. As Senior Application Scientists, our goal is to provide not just a recitation of facts, but a causal narrative that informs experimental design and accelerates discovery. We will explore the core hypothesis that while direct biological activity of the oxazine ring system is an emerging area of investigation, its true power lies in its role as a key intermediate in the synthesis of potent kinase inhibitors. This guide will therefore focus on the well-elucidated mechanisms of its close chemical relatives, the pyrido[2,3-d]pyrimidines, providing a robust framework for understanding the therapeutic promise of this chemical space.
The Pyrido[2,3-d]oxazine Scaffold: A Gateway to Bioactivity
The 1H-Pyrido[2,3-d]oxazine-2,4-dione core is a heterocyclic ring system that has garnered significant interest in medicinal chemistry.[1] Its structural similarity to biologically active pyridopyrimidines suggests a broad spectrum of potential therapeutic applications, including anticancer and anti-inflammatory activities.[1][2] However, a comprehensive survey of the current literature reveals that the primary application of this scaffold is as a versatile starting material for the synthesis of more potent and widely studied pyrido[2,3-d]pyrimidine derivatives.[3]
The rationale for this synthetic strategy is rooted in the inherent reactivity of the oxazine ring. A plausible and efficient synthetic route involves the ring-opening of 1H-pyrido[2,3-d]oxazine-2,4-dione by an amine, followed by cyclization to form the corresponding pyrido[2,3-d]pyrimidine-2,4-dione.[3] This modular approach allows for the introduction of diverse chemical functionalities, which is a cornerstone of modern medicinal chemistry for optimizing drug-target interactions.
The Pyrido[2,3-d]pyrimidine Core: A Privileged Scaffold for Kinase Inhibition
The pyrido[2,3-d]pyrimidine nucleus is recognized as a "privileged scaffold" in medicinal chemistry.[3] This designation is attributed to its ability to mimic the purine core of ATP, enabling it to bind to the ATP-binding site of a wide array of kinases.[3] This competitive inhibition is a fundamental mechanism in targeted cancer therapy.[3] The rigid, bicyclic structure of the pyrido[2,3-d]pyrimidine scaffold provides a solid framework that can be readily functionalized to achieve high potency and selectivity for specific kinase targets.[3]
Derivatives of this scaffold have demonstrated significant inhibitory effects against a variety of kinases, including Tyrosine Kinases (TKs), Phosphatidylinositol-3-kinases (PI3K), and Cyclin-Dependent Kinases (CDK4/6).[4] The antitumor activities of these compounds are often attributable to their ability to modulate the signaling pathways governed by these enzymes.[4][5]
Mechanism of Action: Targeting Key Oncogenic Drivers
The primary mechanism of action for many anticancer pyrido[2,3-d]pyrimidine derivatives is the inhibition of protein kinases, which are critical regulators of cellular processes such as growth, proliferation, differentiation, and apoptosis.[4] Dysregulation of kinase activity, often due to mutations, is a hallmark of many cancers.[4]
A significant body of research has focused on pyrido[2,3-b][3][6]oxazine-based inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7][8][9] These compounds have shown potent anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines, including those with mutations that confer resistance to first- and second-generation EGFR inhibitors.[7][8]
The mechanism involves the inhibition of EGFR autophosphorylation, a critical step in the activation of downstream signaling pathways that promote cancer cell survival and proliferation.[7][8] Mechanistic studies have demonstrated that lead compounds can induce significant apoptosis (programmed cell death) in cancer cells.[7][8]
Molecular docking studies have provided insights into the binding mode of these inhibitors within the ATP-binding pocket of EGFR. Key interactions often involve the di-fluorophenyl group engaging the glycine-rich loop and pyridine substituents forming interactions with the front pocket, all while maintaining essential interactions with the hinge region of the kinase.[7][8]
Caption: EGFR signaling pathway and the inhibitory action of pyrido[2,3-d]oxazine derivatives.
More recently, tricyclic PARP7 inhibitors containing a hexahydropyrazino[1,2-d]pyrido[3,2-b][3][6]oxazine motif have been explored.[6] PARP7 is an emerging anti-tumor target due to its roles in nucleic acid sensing and immune regulation.[6] The development of potent and orally bioavailable PARP7 inhibitors from this class of compounds highlights the therapeutic potential of targeting this enzyme for the treatment of certain cancers, such as lung cancer.[6]
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationships (SAR) of the pyrido[2,3-d]oxazine scaffold and its derivatives is crucial for the rational design of potent and selective drug candidates.[1] Due to the limited number of published SAR studies on the 1H-Pyrido[2,3-d]oxazine-2,4-dione scaffold itself, insights are often drawn from its analogs and related pyridofused heterocyclic structures.[1]
Key structural modifications and their inferred impact on activity include:
-
Substitution at the N-1 Position: Modifications at the N-1 position of the pyridone ring can influence the compound's lipophilicity and steric interactions within the target's binding site.[1]
-
Substitution on the Pyridine Ring: The electronic and steric properties of substituents on the pyridine ring can significantly modulate biological activity. Electron-withdrawing or electron-donating groups can alter the electron density of the aromatic system, impacting binding affinity.[1]
-
Cyclic and Aliphatic Substitutions: In the context of pyrido[2,3-b][3][6]oxazine-based EGFR inhibitors, compounds with smaller five-membered cyclic rings or aliphatic group substitutions on the "NH" group showed promising anticancer potential, suggesting that these features provide optimal steric and electronic characteristics for enhanced activity.[7]
| Compound Class | Target | Key Structural Features for Activity | Representative IC50 Values |
| Pyrido[2,3-b][3][6]oxazine derivatives | EGFR-TK | Five-membered cyclic ring or aliphatic group on "NH" | 0.09 µM (HCC827), 0.89 µM (NCI-H1975), 1.10 µM (A-549) for compound 7f[7][8] |
| Hexahydropyrazino[1,2-d]pyrido[3,2-b][3][6]oxazine derivatives | PARP7 | Tricyclic core with optimized linkers and conjugated groups | 0.56 nM for compound 18[6] |
| Pyrido[2,3-d]pyrimidine derivatives | Various Kinases (e.g., c-Abl) | Varied substitutions on the pyrimidine and pyridine rings | 2.5 nM for PD180970 against Bcr/Abl[4] |
Experimental Protocols for Mechanistic Elucidation
To rigorously validate the mechanism of action of novel pyrido[2,3-d]oxazine derivatives, a multi-faceted experimental approach is essential. The following outlines key methodologies:
In Vitro Kinase Inhibition Assays
Objective: To determine the potency and selectivity of the compounds against a panel of kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human kinases and their specific substrates are prepared in appropriate assay buffers.
-
Compound Preparation: Test compounds are serially diluted in DMSO to create a concentration gradient.
-
Assay Reaction: The kinase, substrate, ATP, and test compound are incubated together. The reaction is initiated by the addition of ATP.
-
Detection: The extent of substrate phosphorylation is measured. Common detection methods include radiometric assays (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the data to a dose-response curve.
Sources
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- 2. Synthesis and biological activity of pyridazinooxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility and Stability of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the aqueous solubility and chemical stability of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione. The methodologies detailed herein are grounded in established principles of pharmaceutical science and adhere to regulatory expectations for drug substance characterization.
Introduction: The Significance of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione
1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione is a heterocyclic compound featuring a pyridine ring fused to a 1,3-oxazine-2,4-dione system. The presence of the N-methyl group distinguishes it from its parent scaffold, 1H-pyrido[2,3-d]oxazine-2,4-dione, potentially influencing its physicochemical properties such as solubility, lipophilicity, and metabolic stability. Such scaffolds are of significant interest in medicinal chemistry due to their structural analogy to isatoic anhydride and their utility as versatile intermediates for synthesizing a variety of biologically active molecules.[1][2]
A thorough understanding of the solubility and stability of this molecule is a non-negotiable prerequisite for its advancement in any drug discovery and development pipeline. Solubility directly impacts bioavailability, while stability determines shelf-life, storage conditions, and the potential for formation of degradation products that could affect efficacy and safety.[3][4]
Part 1: Aqueous Solubility Assessment
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its bioavailability.[3] The following section outlines a robust, multi-faceted approach to characterizing the solubility profile of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione.
Rationale for Experimental Design
We will employ the "gold standard" shake-flask method to determine thermodynamic solubility.[5] This method ensures that a true equilibrium is reached between the dissolved and undissolved solute, providing the most accurate and relevant solubility value. To understand the influence of pH on solubility—a critical factor for drugs that will transit through the gastrointestinal tract—the assessment will be conducted across a range of physiologically relevant pH values. A drug is generally considered highly soluble if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 7.5.[3]
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
Objective: To determine the thermodynamic solubility of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione in various aqueous buffers.
Materials:
-
1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione (solid, purity >99%)
-
pH Buffers: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer), pH 7.4 (Phosphate buffer)
-
Purified Water (Type I)
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters (e.g., PVDF or PTFE)
-
Validated HPLC-UV method for quantification
Procedure:
-
Preparation: Prepare a series of vials for each pH buffer.
-
Addition of Compound: Add an excess amount of solid 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione to each vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a minimum of 48-72 hours. This extended time is crucial to ensure thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Sampling and Filtration: Carefully pipette a known volume of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any fine particulates.
-
Dilution and Quantification: Dilute the filtered sample with an appropriate mobile phase to a concentration within the linear range of the validated HPLC-UV assay. Analyze the sample to determine the concentration of the dissolved compound.
-
Verification: Visually inspect the vials to confirm the presence of undissolved solid, validating that a saturated solution was achieved.
Data Presentation: Expected Solubility Profile
The quantitative results from the HPLC analysis should be compiled into a clear, concise table.
| Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| 0.1 N HCl | 1.2 | 25 | Hypothetical Value | Hypothetical Value |
| Acetate Buffer | 4.5 | 25 | Hypothetical Value | Hypothetical Value |
| Phosphate Buffer | 6.8 | 25 | Hypothetical Value | Hypothetical Value |
| Phosphate Buffer | 7.4 | 25 | Hypothetical Value | Hypothetical Value |
| Purified Water | ~7.0 | 25 | Hypothetical Value | Hypothetical Value |
Visualization of the Solubility Workflow
The following diagram illustrates the logical flow of the equilibrium solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Part 2: Chemical Stability Assessment and Forced Degradation
Stability testing is essential for identifying the degradation pathways and intrinsic stability of a drug molecule.[6] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation.[7] This process is critical for developing stability-indicating analytical methods and for understanding how the drug product's quality might change over time under various environmental factors.[8][9][10]
Causality Behind Stress Condition Selection
The choice of stress conditions is dictated by regulatory guidelines (e.g., ICH Q1A/Q1B) and is designed to mimic the potential environmental stresses a drug might encounter during its lifecycle.[11][12][13]
-
Acid/Base Hydrolysis: Simulates potential degradation in the stomach (acid) or intestines (base) and assesses susceptibility to pH-mediated breakdown.
-
Oxidation: Investigates the molecule's sensitivity to oxidative stress, which can be encountered during formulation with certain excipients or through exposure to atmospheric oxygen.
-
Thermal Stress: Evaluates the impact of elevated temperatures that might occur during manufacturing, transport, or improper storage.
-
Photostability: Determines if the molecule is sensitive to light, which informs packaging requirements.
The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%.[14] This level of degradation is sufficient to produce and detect primary degradation products without being so excessive that it leads to complex secondary or tertiary degradants, which would obscure the initial degradation pathways.[15]
Experimental Protocol: Forced Degradation Studies
Objective: To identify the degradation pathways of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione and to develop a stability-indicating HPLC method.
Materials:
-
1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione
-
Hydrochloric Acid (HCl, e.g., 0.1 M to 1 M)
-
Sodium Hydroxide (NaOH, e.g., 0.1 M to 1 M)
-
Hydrogen Peroxide (H₂O₂, e.g., 3%)
-
Temperature-controlled ovens
-
Photostability chamber (with controlled UV and visible light output)
-
Validated stability-indicating HPLC-UV/MS method
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60 °C for a set time (e.g., 2, 8, 24 hours). If no degradation is observed, a higher concentration of acid or higher temperature can be used.[14]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for a set time. Basic hydrolysis is often much faster than acidic. After the specified time, neutralize the solution with an equivalent amount of acid.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a set time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in an oven. Also, expose a solution of the compound to the same thermal stress.
-
Photodegradation: Expose both the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to assess peak purity, and Mass Spectrometry (MS) can be used to help identify the mass of potential degradants.[16]
Data Presentation: Summary of Forced Degradation
The results should clearly summarize the conditions and the extent of degradation, highlighting the formation of new peaks in the chromatogram.
| Stress Condition | Parameters | Time | % Assay of Parent | % Degradation | No. of Degradants | Observations |
| Acid Hydrolysis | 0.1 M HCl, 60 °C | 24h | Hypothetical Value | Hypothetical Value | Hypothetical Value | e.g., Major degradant at RRT 0.85 |
| Base Hydrolysis | 0.1 M NaOH, RT | 8h | Hypothetical Value | Hypothetical Value | Hypothetical Value | e.g., Rapid degradation |
| Oxidation | 3% H₂O₂, RT | 24h | Hypothetical Value | Hypothetical Value | Hypothetical Value | e.g., Stable |
| Thermal (Solid) | 80 °C | 48h | Hypothetical Value | Hypothetical Value | Hypothetical Value | e.g., No significant change |
| Photolytic (Soln) | ICH Q1B | - | Hypothetical Value | Hypothetical Value | Hypothetical Value | e.g., Minor degradation |
RRT = Relative Retention Time
Visualization of Degradation Pathways
A diagram can be used to hypothesize the potential degradation pathways based on the chemical structure and the stress conditions applied. For instance, hydrolysis of the oxazine-dione ring is a plausible pathway.
Caption: Hypothesized Hydrolytic Degradation Pathway.
Part 3: The Self-Validating System: The Stability-Indicating Method
The trustworthiness of all stability data hinges on the analytical method used for quantification.[9] A properly developed and validated stability-indicating method is a self-validating system. Its primary characteristic is its ability to accurately measure the decrease in the concentration of the active drug substance while simultaneously detecting and separating any degradation products formed.[17]
The development of such a method, typically a gradient reversed-phase HPLC procedure, is an iterative process that uses the samples generated during the forced degradation studies.[6] The goal is to achieve a chromatogram where the parent peak is well-resolved from all degradant peaks and any excipients, if in a formulation. Peak purity analysis using a PDA detector is essential to confirm that the parent peak is not co-eluting with any degradants. This ensures that the stability data is accurate and truly reflects the stability of the molecule.
Conclusion
This guide has outlined a rigorous, scientifically-grounded approach for the comprehensive evaluation of the solubility and stability of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione. By following these detailed protocols, researchers can generate the robust and reliable data necessary to make informed decisions in the drug development process. The causality-driven experimental design and the emphasis on a self-validating analytical system ensure the integrity and trustworthiness of the results, providing a solid foundation for any future pre-clinical and clinical development.
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Title: Guidelines for Pharmaceutical Stability Study | Pharmaguideline Source: Pharmaguideline URL: [Link]
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Title: Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms Source: Paho.org URL: [Link]
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Title: ICH Guidelines: Drug Stability Testing Essentials Source: AMSbiopharma URL: [Link]
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Title: Step-by-Step Guide to Designing Stability Studies for Drug Products Source: BioBoston Consulting URL: [Link]
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Title: Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022 Source: Central Administration for Pharmaceutical Products URL: [Link]
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Title: A review of methods for solubility determination in biopharmaceutical drug characterisation Source: ResearchGate URL: [Link]
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Title: Forced Degradation Studies Source: MedCrave online URL: [Link]
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Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]
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Title: A Brief Study on Forced Degradation Studies with Regulatory Guidance Source: IJRPR URL: [Link]
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Title: Scheme 3. Synthesis of N-alkylated-1H-pyrido[2,3-d][11][12]oxazine2,4-dione 12 by using phosgene. Source: ResearchGate URL: [Link]
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Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]
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Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]
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Title: Influences of pyridoxine derivatives on the biosynthesis and stability of pyridoxal phosphate enzymes Source: PubMed URL: [Link]
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Title: Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review Source: PMC - NIH URL: [Link]
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Title: Stability-indicating HPLC method optimization using quality Source: Journal of Applied Pharmaceutical Science URL: [Link]
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Title: 1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][11][12]oxazin-2-one Source: Pharmaffiliates URL: [Link]
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Title: Stability Indicating HPLC Method Development –A Review Source: IJTSRD URL: [Link]
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exploring the therapeutic potential of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione
An In-Depth Technical Guide to the Therapeutic Potential of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione and its Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the therapeutic potential of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione, a heterocyclic scaffold with significant promise in medicinal chemistry. By leveraging its unique chemical reactivity, this compound serves as a pivotal intermediate for the synthesis of a diverse array of biologically active molecules, particularly those based on the pyrido[2,3-d]pyrimidine core. This document will delve into the synthesis, derivatization, and biological evaluation of this scaffold, offering field-proven insights for researchers, scientists, and drug development professionals.
The Strategic Importance of the Pyrido[2,3-d]oxazine-2,4-dione Core
1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione belongs to a class of compounds known as fused heterocyclic systems. Its parent compound, 1H-pyrido[2,3-d]oxazine-2,4-dione, also referred to as 3-azaisatoic anhydride, is a key building block in synthetic organic chemistry.[1][2] The introduction of a methyl group at the 1-position can influence the compound's solubility, metabolic stability, and interaction with biological targets. The true therapeutic potential of this scaffold is unlocked through its conversion into N-substituted pyrido[2,3-d]pyrimidin-4(3H)-ones and related derivatives.[3] These resulting structures have garnered substantial interest due to their wide range of pharmacological activities, most notably in the realm of oncology.[4][5][6]
Synthesis and Derivatization: A Gateway to Chemical Diversity
The synthetic pathway to 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione and its subsequent derivatives is a well-established process that allows for the generation of a library of compounds for biological screening.
Synthesis of the Core Scaffold
The synthesis typically begins with a commercially available starting material, 2-aminonicotinic acid. This is followed by a cyclization reaction to form the 1H-pyrido[2,3-d]oxazine-2,4-dione core. A common method involves the use of a phosgene equivalent, such as triphosgene, in an anhydrous solvent.[2][7] Subsequent N-alkylation at the 1-position with a suitable methylating agent yields the target compound, 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione.
Derivatization Strategy
The primary utility of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione lies in its reactivity towards nucleophiles. The anhydride-like nature of the oxazine-2,4-dione ring allows for a ring-opening acylation reaction, which is then followed by an intramolecular cyclization. This process provides a straightforward and efficient route to a variety of N-substituted pyrido[2,3-d]pyrimidine-2,4-diones.[3]
Synthetic workflow for derivatization.
Therapeutic Potential in Oncology
The pyrido[2,3-d]pyrimidine scaffold, readily accessible from 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione, has emerged as a "privileged scaffold" in cancer drug discovery. Derivatives have demonstrated potent inhibitory activity against several key protein kinases implicated in cancer progression.
Inhibition of Epidermal Growth Factor Receptor (EGFR)
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation, survival, and differentiation. Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC).[8][9] Several pyrido[2,3-b][1][8]oxazine and pyrido[2,3-d]pyrimidine derivatives have been identified as potent EGFR tyrosine kinase inhibitors (EGFR-TKIs).[6][8][9]
Notably, some of these compounds have shown efficacy against EGFR mutations that confer resistance to first- and second-generation EGFR-TKIs, such as the T790M mutation.[6][8][9] Mechanistic studies have confirmed that these compounds can inhibit EGFR autophosphorylation, leading to the induction of apoptosis in cancer cells.[8][9]
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The Pyrido[2,3-d]oxazine-2,4-dione Scaffold: A Versatile Hub for Medicinal Chemistry Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[2,3-d]oxazine-2,4-dione scaffold, a heterocyclic framework analogous to isatoic anhydride, has emerged as a pivotal building block in contemporary medicinal chemistry. Its inherent reactivity and structural versatility have propelled the discovery of a diverse array of biologically active molecules. This technical guide provides a comprehensive exploration of the pyrido[2,3-d]oxazine-2,4-dione core, from its fundamental synthesis to its role in the development of potent and selective therapeutic agents. We will delve into the key synthetic methodologies, elucidating the causality behind experimental choices, and explore the structure-activity relationships of its derivatives across various therapeutic areas, including oncology, inflammation, and agriculture. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic and signaling pathways are provided to empower researchers in their pursuit of novel drug candidates.
The Core Scaffold: Synthesis and Chemical Properties
The 1H-pyrido[2,3-d]oxazine-2,4-dione, also known as 3-azaisatoic anhydride, is a fused heterocyclic system comprising a pyridine ring fused to an oxazine-dione ring.[1] This structural arrangement confers unique chemical properties that make it a valuable precursor for a multitude of nitrogen-containing heterocyclic compounds.[1] The reactivity of the anhydride moiety is central to its utility, allowing for facile derivatization through nucleophilic attack. This provides a versatile platform for combinatorial chemistry and the generation of compound libraries for high-throughput screening.[1]
Foundational Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione
The synthesis of the 1H-pyrido[2,3-d]oxazine-2,4-dione core is a critical first step in the development of its derivatives. One established method involves the use of phosgene or a phosgene equivalent.
Experimental Protocol: Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione [2]
-
Step 1: Reaction Setup. In a well-ventilated fume hood, a solution of 2-aminonicotinic acid in a suitable inert solvent (e.g., dioxane) is prepared in a reaction vessel equipped with a stirrer and a gas inlet.
-
Step 2: Introduction of Phosgene. Phosgene gas is carefully bubbled through the solution at a controlled rate. Alternatively, a phosgene equivalent such as triphosgene can be used. The reaction is typically carried out at a low temperature (e.g., 0-10 °C) to control the exothermic reaction.
-
Step 3: Reaction Monitoring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or another suitable analytical technique until the starting material is consumed.
-
Step 4: Work-up and Isolation. Upon completion, the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any excess phosgene. The solvent is then removed under reduced pressure. The resulting solid is washed with a non-polar solvent (e.g., hexane) to remove impurities, yielding the 1H-pyrido[2,3-d]oxazine-2,4-dione product.
Diagram: Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione
Caption: Synthesis of the core scaffold.
Pyrido[2,3-d]oxazine-2,4-dione in Action: A Gateway to Bioactive Molecules
The true power of the pyrido[2,3-d]oxazine-2,4-dione scaffold lies in its ability to serve as a versatile intermediate for the synthesis of a wide range of biologically active compounds. The most prominent application is in the synthesis of pyrido[2,3-d]pyrimidine-2,4-dione derivatives.
Synthesis of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives
The reaction of 1H-pyrido[2,3-d]oxazine-2,4-dione with primary amines is a cornerstone of its application in medicinal chemistry. This reaction proceeds via a ring-opening acylation followed by an intramolecular cyclization to yield N-substituted pyrido[2,3-d]pyrimidin-4(3H)-ones.[3]
Experimental Protocol: General Synthesis of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives [4]
-
Step 1: Reactant Mixture. To a solution of 1H-pyrido[2,3-d]oxazine-2,4-dione in a suitable solvent (e.g., dimethylformamide, DMF), the desired primary amine is added.
-
Step 2: Reaction Conditions. The reaction mixture is typically heated to facilitate the cyclization step. The optimal temperature and reaction time will vary depending on the specific amine used.
-
Step 3: Product Isolation. After cooling, the product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.
Diagram: Synthesis of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives
Caption: Derivatization of the core scaffold.
Therapeutic Applications: A Scaffold of Diverse Activities
Derivatives of the pyrido[2,3-d]oxazine-2,4-dione scaffold have demonstrated significant potential across multiple therapeutic areas. This section will explore some of the most prominent examples.
Anticancer Agents: Targeting Key Signaling Pathways
The pyrido[2,3-d]pyrimidine framework has proven to be a rich source of potent anticancer agents, particularly as inhibitors of various protein kinases crucial for cancer cell proliferation and survival.[5][6]
Mutations in the Epidermal Growth Factor Receptor (EGFR) are a key driver in non-small cell lung cancer (NSCLC).[7] Pyrido[2,3-b][1][2]oxazine-based inhibitors have been rationally designed to target these mutations, including the resistance-conferring T790M mutation.[7][8]
Mechanism of Action: These inhibitors act as ATP-competitive inhibitors of the EGFR tyrosine kinase.[7] By binding to the ATP-binding pocket of the kinase domain, they prevent the autophosphorylation of the receptor, thereby blocking downstream signaling pathways responsible for cell growth and proliferation.[7] Mechanistic studies have shown that potent compounds can induce significant apoptosis in cancer cells.[7][8]
Diagram: EGFR Signaling Pathway and Inhibition
Caption: EGFR pathway and its inhibition.
Structure-Activity Relationship (SAR) Highlights for EGFR Inhibitors:
| Position | Modification | Impact on Activity | Reference |
| C2 of pyrimidine | Introduction of aliphatic, heterocyclic, and cyclic amine moieties | Crucial for optimizing inhibitory activity | [7] |
| C6 of pyrido[2,3-d]pyrimidine | Substitution with a 3',5'-dimethoxyphenyl group | Resulted in a highly selective FGFR tyrosine kinase inhibitor | [9] |
| 2-position of pyrido[2,3-d]pyrimidine | Introduction of a [4-(diethylamino)butyl]amino side chain | Enhanced potency and bioavailability | [9] |
Table 1: Anticancer Activity of Pyrido[2,3-b][1][2]oxazine Derivatives against NSCLC Cell Lines [7]
| Compound | HCC827 (IC50, µM) | NCI-H1975 (IC50, µM) | A-549 (IC50, µM) |
| 7f | 0.09 | 0.89 | 1.10 |
| 7g | - | - | - |
| 7h | - | - | - |
| Osimertinib | - | - | - |
Note: Specific IC50 values for 7g, 7h, and Osimertinib were not provided in the cited abstract.
Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have also been identified as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), a key regulator of protein synthesis.[4][10]
Structure-Activity Relationship (SAR) Highlights for eEF-2K Inhibitors: [4]
-
R1 Position: An ethyl group was found to be optimal.
-
R2 Position: A CONH2 group was essential for activity.
-
R3 Position: A cyclopropyl group was identified as optimal.
Anti-inflammatory Agents: COX-1/COX-2 Inhibition
The pyrido[2,3-d]pyridazine-2,8-dione scaffold has been explored for its anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[11] These enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation.[11]
Mechanism of Action: Derivatives of this scaffold have been shown to act as dual inhibitors of both COX-1 and COX-2 isoforms.[11] This dual inhibition can be advantageous in certain inflammatory conditions.
Structure-Activity Relationship (SAR) Highlights for COX Inhibitors:
-
N-phenyl substitution on the pyrido[2,3-d]pyridazine-2,8-dione core generally leads to higher anti-inflammatory activity.[11]
Herbicidal Activity: Protoporphyrinogen Oxidase (PPO) Inhibition
In the realm of agricultural chemistry, pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been designed and synthesized as potent inhibitors of protoporphyrinogen oxidase (PPO).[12][13] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants, making it an excellent target for herbicides.[14]
Mechanism of Action: These compounds inhibit PPO, leading to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX. In the presence of light, protoporphyrin IX generates reactive oxygen species that cause rapid cell membrane disruption and plant death.
Structure-Activity Relationship (SAR) Highlights for PPO Inhibitors: [13]
-
The presence of a 3-(7-fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b][1][2]oxazin-6-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione structure resulted in a highly potent compound with a Ki value of 0.0074 µM.
Table 2: PPO Inhibitory Activity of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives [13]
| Compound | Ki (µM) against mtPPO |
| 11q | 0.0074 |
| Flumioxazin | 0.046 |
Conclusion and Future Perspectives
The pyrido[2,3-d]oxazine-2,4-dione scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its immense potential for the development of novel therapeutic and agrochemical agents. The continued exploration of this versatile scaffold, guided by rational design and a deeper understanding of its interactions with biological targets, promises to yield a new generation of innovative and effective molecules. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring novel biological targets for this promising class of heterocyclic compounds.
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A Technical Guide to Novel Synthesis Methods for 1H-Pyrido[2,3-d]oxazine-2,4-dione and Its Derivatives - Benchchem. 1
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An In-depth Technical Guide on the Synthesis and Characterization of 1H-Pyrido[2,3-d]oxazine-2,4-dione - Benchchem. 3
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An In-depth Technical Guide to 5-Methoxy-α-methyltryptamine (5-MeO-AMT)
Abstract
5-Methoxy-α-methyltryptamine (5-MeO-AMT), also known as α,O-dimethylserotonin, is a potent psychedelic compound belonging to the tryptamine family.[1] Its pharmacological profile is primarily characterized by its interaction with the serotonergic system, where it demonstrates high potency as a serotonin receptor agonist, particularly at the 5-HT2A subtype.[1][2] This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, synthesis, and analytical methodologies for 5-MeO-AMT, tailored for researchers, scientists, and drug development professionals. It also addresses the important safety considerations and the complex legal status of this compound.
Introduction and Disambiguation
5-Methoxy-α-methyltryptamine (5-MeO-AMT) is a synthetic tryptamine derivative that has garnered significant interest within the scientific community for its potent psychoactive effects.[1] First synthesized in 1958, its effects on humans were later described by Alexander Shugin and David E. Nichols.[3] It is structurally related to other tryptamines such as α-methyltryptamine (AMT) and 5-MeO-DMT.[3]
It is crucial to note a clarification regarding its Chemical Abstracts Service (CAS) number. While this guide addresses the compound commonly known as 5-MeO-AMT, there has been some confusion in public databases. The correct CAS number for 5-Methoxy-α-methyltryptamine is 1137-04-8 .[3][4] The CAS number 53890-44-1, which was the initial query for this guide, is assigned to a different chemical entity: 1-methyl-2H-pyrido[2,3-d][3][5]oxazine-2,4(1H)-dione. This guide will exclusively focus on the properties and uses of 5-MeO-AMT (CAS 1137-04-8).
This compound is a valuable tool for in vitro research to model receptor function and signaling pathways, as well as in controlled preclinical studies to explore behavioral phenotypes and neurochemical alterations.[1] The presence of the alpha-methyl group provides increased metabolic stability compared to its non-methylated counterparts, resulting in a prolonged duration of action in experimental settings.[1]
Physicochemical Properties
5-MeO-AMT is typically available as a powder.[5] The hydrochloride salt is soluble in dilute mineral and organic acids, but insoluble in chloroform.[6]
| Property | Value | Source |
| IUPAC Name | 1-(5-methoxy-1H-indol-3-yl)propan-2-amine | [3] |
| CAS Number | 1137-04-8 | [3][4] |
| Molecular Formula | C₁₂H₁₆N₂O | [7] |
| Molecular Weight | 204.27 g/mol | [7] |
| Appearance | Crystalline solid | [4] |
| Solubility | Soluble in dilute mineral and organic acids. The hydrochloride salt is insoluble in chloroform. | [6] |
Synthesis and Chemical Reactions
A common synthetic pathway for similar tryptamines, such as 5-MeO-DMT, involves the reaction of 5-methoxytryptamine with formaldehyde in the presence of a reducing agent like sodium borohydride.[9] This process, known as reductive amination, is a standard method for introducing alkyl groups to an amine.
Hypothetical Synthesis Pathway for 5-MeO-AMT:
A plausible, though not explicitly detailed in the search results, synthetic route could involve the following conceptual steps:
-
Starting Material: 5-methoxy-3-indoleacetonitrile.
-
Reduction: Reduction of the nitrile group to form the corresponding amine, 5-methoxytryptamine.
-
Alpha-methylation: Introduction of a methyl group at the alpha position of the ethylamine side chain. This is a more complex step that differentiates it from DMT synthesis and could be achieved through various multi-step procedures.
Given the controlled substance status of 5-MeO-AMT in many jurisdictions, its synthesis is regulated and should only be undertaken by licensed researchers in appropriate facilities.
Pharmacology and Mechanism of Action
5-MeO-AMT's primary pharmacological activity is mediated through its interaction with the serotonergic system.[1] It acts as a potent, non-selective agonist at various serotonin receptor subtypes, with a particularly high affinity for the 5-HT2A receptor.[1][3][10]
The hallucinogenic and psychoactive effects of tryptamines are largely attributed to their agonist activity at the 5-HT2A receptor in the brain.[11] In animal models, 5-MeO-AMT induces the head-twitch response (HTR), a behavioral proxy for 5-HT2A receptor activation, which can be blocked by the 5-HT2A antagonist ketanserin.[3][11]
The compound also demonstrates significant binding affinity for the 5-HT1A receptor.[1][2] The activation of 5-HT1A receptors may also contribute to the overall subjective and behavioral effects of psychedelics.[12]
In addition to its receptor agonist activity, 5-MeO-AMT has been shown to inhibit the reuptake of monoamines, including dopamine, serotonin, and norepinephrine, from rat brain synaptosomes.[4] It also stimulates the release of these neurotransmitters.[4] However, another source suggests it is a weak monoamine oxidase A (MAO-A) inhibitor.[3]
Signaling Pathway Overview:
Caption: Simplified signaling pathway of 5-MeO-AMT.
Analytical Methodologies
The identification and quantification of 5-MeO-AMT in various matrices are crucial for both forensic analysis and research purposes. Several analytical techniques are employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used and robust method for the detection of 5-MeO-AMT.[13] A sensitive and simple method for the determination of alpha-methyltryptamine (AMT) and 5-methoxy-N,N-diisopropyltryptamine (5MeO-DIPT) in whole blood and urine using GC-MS has been developed, and a similar approach can be applied to 5-MeO-AMT.[13][14]
Sample Preparation and Derivatization:
A common procedure involves extraction using an Extrelut column followed by derivatization with acetic anhydride.[13] For quantitative analysis, an internal standard is used.[6]
Experimental Protocol: GC-MS Analysis of Tryptamines
-
Sample Preparation:
-
Derivatization:
-
Evaporate the extracted sample to dryness under a stream of nitrogen.
-
Add acetic anhydride and heat to form the acetyl derivative of the primary amine. This improves the chromatographic properties of the compound.[13]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., J&W DB-1).[6]
-
Employ an appropriate temperature program for the oven to achieve good separation.[6]
-
The mass spectrometer is typically operated in electron impact (EI) ionization mode, and data can be acquired in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.[13][14]
-
Workflow Diagram:
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- 2. Buy 5-Methoxy-alpha-methyltryptamine | 1137-04-8 [smolecule.com]
- 3. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
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- 12. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitive determination of alpha-methyltryptamine (AMT) and 5-methoxy-N,N-diisopropyltryptamine (5MeO-DIPT) in whole blood and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Methodological & Application
experimental protocol for 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione synthesis
Application Note & Protocol
Topic: Experimental Protocol for the Synthesis of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione
For: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to the Synthesis of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione: A Key Heterocyclic Intermediate
Introduction
1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione, an N-methylated analogue of 3-azaisatoic anhydride, is a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] Its structure, which fuses a pyridine ring with an N-methylated oxazine-dione system, makes it a valuable precursor for synthesizing a diverse range of more complex, biologically active molecules.[1] Analogous to N-methylisatoic anhydride, which is widely used in the synthesis of quinazolinones and other pharmacophores, this pyridyl variant offers a strategic entry point for developing novel compounds with unique ADME (absorption, distribution, metabolism, and excretion) properties conferred by the pyridine nitrogen.[3]
This technical guide provides a robust, two-part experimental protocol for the synthesis of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione. The narrative is designed to go beyond a simple recitation of steps, offering insights into the causality behind procedural choices, ensuring scientific integrity, and providing a self-validating framework for researchers. The protocol begins with the synthesis of the key precursor, 2-(methylamino)nicotinic acid, followed by its cyclization to the target compound.
Overall Synthetic Workflow
The synthesis is structured as a two-stage process. First, the precursor is synthesized via a nucleophilic aromatic substitution. Second, this precursor undergoes an intramolecular cyclization using a phosgene equivalent to yield the final product.
Caption: Overall workflow for the synthesis of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione.
PART A: Synthesis of 2-(Methylamino)nicotinic Acid
The foundational step is the synthesis of the immediate precursor. A highly efficient method involves the microwave-assisted reaction of 2-chloronicotinic acid with aqueous methylamine.[4] Microwave irradiation accelerates the rate of the nucleophilic aromatic substitution reaction, significantly reducing reaction times compared to conventional heating.[5]
Materials & Equipment (Part A)
| Reagent/Material | Formula | Grade | Supplier Example |
| 2-Chloronicotinic Acid | C₆H₄ClNO₂ | ≥98% | Sigma-Aldrich |
| Methylamine Solution | CH₃NH₂ | 40% in H₂O | Acros Organics |
| Diisopropylethylamine (DIPEA) | (i-Pr)₂NEt | ≥99% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | HCl | 6 M (aqueous) | Fisher Scientific |
| Deionized Water | H₂O | - | - |
| Microwave Synthesizer | - | - | CEM, Biotage |
| 10 mL Microwave Vial | - | - | - |
| Standard Glassware | - | - | - |
| Magnetic Stirrer & Bar | - | - | - |
| pH Meter or pH Strips | - | - | - |
| Buchner Funnel & Flask | - | - | - |
Detailed Protocol (Part A)
-
Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-chloronicotinic acid (1.0 g, 6.35 mmol).
-
Reagent Addition: Add deionized water (4 mL), 40% aqueous methylamine (2.47 g, 3.0 equiv., 19.05 mmol), and diisopropylethylamine (DIPEA) (2.46 g, 3.0 equiv., 19.05 mmol).
-
Causality Note: Aqueous methylamine serves as both the nucleophile and the solvent. DIPEA is added as a non-nucleophilic base to scavenge the HCl formed during the substitution, driving the reaction to completion and preventing the protonation of the methylamine nucleophile.[4]
-
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 200°C for 2 hours.[4] Monitor the internal pressure to ensure it remains within the safe operating limits of the vial.
-
Cooling and Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully uncap the vial in a fume hood.
-
Precipitation: Transfer the reaction mixture to a 50 mL beaker. While stirring, slowly acidify the solution to pH 4-5 using 6 M HCl. The product, 2-(methylamino)nicotinic acid, is amphoteric and will precipitate at its isoelectric point.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with cold deionized water (2 x 10 mL) to remove any residual salts. Dry the product under vacuum to a constant weight.
-
Characterization: The expected product is an off-white solid. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding.
PART B: Synthesis of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione
This stage involves the cyclization of the synthesized precursor using triphosgene. Triphosgene serves as a solid, safer-to-handle equivalent of phosgene gas.[6] In the presence of a base, it reacts with both the secondary amine and the carboxylic acid moieties to form the six-membered oxazine-dione ring.
Proposed Reaction Mechanism
The mechanism involves the initial formation of a carbamoyl chloride from the reaction of the secondary amine with phosgene (generated in situ from triphosgene). This is followed by an intramolecular nucleophilic attack from the carboxylate group onto the carbamoyl chloride carbonyl, leading to ring closure and elimination of HCl.
Caption: Proposed mechanism for the cyclization of 2-(methylamino)nicotinic acid.
Materials & Equipment (Part B)
| Reagent/Material | Formula | Grade | Supplier Example |
| 2-(Methylamino)nicotinic Acid | C₇H₈N₂O₂ | Synthesized in Part A | - |
| Triphosgene | C₃Cl₆O₃ | ≥98% | Sigma-Aldrich |
| Triethylamine (TEA) | (C₂H₅)₃N | ≥99.5%, anhydrous | Sigma-Aldrich |
| Tetrahydrofuran (THF) | C₄H₈O | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Standard Glassware | - | - | - |
| Inert Atmosphere Setup | (Nitrogen or Argon gas) | - | - |
Hazard & Safety Precautions
-
Triphosgene: Highly toxic and moisture-sensitive. It can release toxic phosgene gas upon contact with water or heat. Handle exclusively in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety goggles.[6]
-
Methyl Chloroformate (Alternative Reagent): This is a corrosive, flammable, and toxic liquid. It reacts with water to produce poisonous hydrogen chloride gas.[7] All handling must be done in a well-ventilated fume hood, away from ignition sources.[8][9] Wear solvent-resistant gloves, protective clothing, and splash-resistant goggles.[7][10] An emergency shower and eyewash station should be readily accessible.[7]
-
Triethylamine: Flammable and corrosive. Handle in a fume hood.
-
Anhydrous Solvents: THF is flammable and can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.
Detailed Protocol (Part B)
-
Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the entire apparatus and allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: To the flask, add 2-(methylamino)nicotinic acid (0.5 g, 3.29 mmol) and anhydrous tetrahydrofuran (THF) (30 mL). Stir to form a suspension.
-
Base Addition: Add anhydrous triethylamine (TEA) (1.15 mL, 2.5 equiv., 8.22 mmol). Stir the mixture for 10 minutes at room temperature.
-
Causality Note: TEA acts as a base to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate. It also neutralizes the HCl that is generated during the reaction, driving the equilibrium towards the product.
-
-
Cyclizing Agent Addition: In a separate, dry vial, dissolve triphosgene (0.39 g, 0.4 equiv., 1.31 mmol) in anhydrous THF (10 mL). Slowly add this solution to the reaction mixture via a syringe or dropping funnel over 15 minutes.
-
Causality Note: Triphosgene is added slowly to control the exothermic reaction and the rate of in situ phosgene generation. A substoichiometric amount is used because one molecule of triphosgene can generate three molecules of phosgene.
-
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 66°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. A precipitate of triethylamine hydrochloride will be visible.
-
Isolation: Remove the triethylamine hydrochloride salt by vacuum filtration. Rinse the solid with a small amount of THF.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.[11]
-
Characterization: The final product, 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione, should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and Infrared (IR) spectroscopy to confirm its structure, purity, and molecular weight.[12][13]
References
-
New Jersey Department of Health. Hazard Substance Fact Sheet: METHYL CHLOROFORMATE. [Link]
-
International Programme on Chemical Safety. ICSC 1110 - METHYL CHLOROFORMATE. [Link]
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MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]
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National Center for Biotechnology Information (PMC). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]
-
ResearchGate. Synthesis and specification of pyridazine derivatives. [Link]
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Organic Chemistry Portal. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. [Link]
- Google Patents. US4061644A - Process for the production of 2-amino-3-hydroxypyridines.
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ResearchGate. Scheme 3. Synthesis of N-alkylated-1H-pyrido[2,3-d][8][9]oxazine2,4-dione 12 by using phosgene. [Link]
-
Journal of Organic Chemistry. Decarboxylation of 2-Substituted 3-Pyridinecarboxylic Acids. [Link]
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National Center for Biotechnology Information (PMC). Novel pyrido[2,3-b][8][10]oxazine-based EGFR-TK inhibitors. [Link]
-
ResearchGate. Synthesis and specification of pyridazine derivatives. [Link]
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ResearchGate. 1H NMR Characterization of Two New Pyridoxine Derivatives. [Link]
- Google Patents. Process for preparing pyridine-2,3-dicarboxylic acid compounds.
-
ResearchGate. Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. [Link]
-
Pharmaffiliates. 1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][8][9]oxazin-2-one. [Link]
-
National Center for Biotechnology Information (PubChem). 2H-pyrido[2,3-e]-1,3-oxazine-2,4(3H)-dione. [Link]
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Der Pharma Chemica. Synthesis and Biological Activities of[8][9]-Oxazine Derivatives. [Link]
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National Center for Biotechnology Information (PubChem). 3-Azaisatoic anhydride. [Link]
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ResearchGate. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids. [Link]
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Teledyne Labs. Purine and Related Compound Purification Strategies. [Link]
-
Scilit. Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. [Link]
-
PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]
-
Russian Journal of Organic Chemistry. Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][8][10]Oxazin-2(3H)-Ones. [Link]
-
ResearchGate. Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. [Link]
-
MDPI. Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. [Link]
-
Royal Society of Chemistry. Investigation for the easy and efficient synthesis of 1H-benzo[d][8][9]oxazine-2,4-diones. [Link]
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PubMed. A novel synthesis of 1,3-oxazine-2,4-diones via a simple and efficient reaction of CO2 with 2,3-allenamides. [Link]
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National Center for Biotechnology Information (PMC). 1H-Benzo[g]pteridine-2,4-dione. [Link]
-
Frontiers. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. [Link]
-
ResearchGate. 1H NMR Characterization of Two New Pyridoxine Derivatives. [Link]
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Application Notes and Protocols: Utilizing 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione as a Scaffold for Novel Kinase Inhibitor Development
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. The pyrido[2,3-d]pyrimidine scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors by mimicking the purine ring of ATP.[1][2] While direct kinase inhibitory activity of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione is not extensively documented, its chemical structure presents it as an ideal and versatile starting material for the synthesis of diverse libraries of pyrido[2,3-d]pyrimidine-based kinase inhibitors.[1] This document provides a comprehensive guide for researchers, outlining a strategic workflow from the synthesis of a candidate inhibitor library from 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione to its subsequent biochemical and cellular characterization.
Introduction: The Rationale for Scaffold-Based Kinase Inhibitor Design
The ATP-binding site of protein kinases shares a conserved structural fold, making it a tractable target for competitive inhibitors.[3] The pyrido[2,3-d]pyrimidine core effectively occupies this site, providing a rigid framework for chemical elaboration.[1] By modifying substituents at various positions on this scaffold, medicinal chemists can achieve high potency and selectivity against specific kinase targets. For example, derivatives of the related pyrido[2,3-b][1][4]oxazine scaffold have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[5][6][7][8]
The strategic advantage of using 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione lies in its potential for efficient chemical diversification. Through a plausible ring-opening and re-cyclization strategy, a multitude of amines can be introduced, yielding a library of N1- and N3-substituted pyrido[2,3-d]pyrimidine-2,4-diones. This application note details the protocols necessary to screen such a library and validate the mechanism of action of promising lead compounds.
Synthetic Strategy: From Oxazine to a Pyrido[2,3-d]pyrimidine Library
The conversion of the 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione scaffold to the desired pyrido[2,3-d]pyrimidine core can be achieved via a two-step, one-pot reaction. This approach offers a modular way to introduce chemical diversity.
Plausible Synthetic Route:
-
Ring Opening: The oxazine ring is susceptible to nucleophilic attack. Treatment with a primary amine (R¹-NH₂) would lead to the opening of the oxazine ring, forming an intermediate urea derivative.
-
Cyclization: Subsequent heating, potentially with a catalyst, would induce intramolecular cyclization to form the thermodynamically stable pyrido[2,3-d]pyrimidine-2,4-dione ring system.
Caption: Plausible synthesis of pyrido[2,3-d]pyrimidine derivatives.
A Hierarchical Screening Cascade for Inhibitor Characterization
Once a library of compounds is synthesized, a systematic screening process is essential to identify and characterize potent and selective inhibitors. The following workflow provides a robust framework for this process.
Caption: A hierarchical workflow for kinase inhibitor screening.
PART A: PROTOCOL - PRIMARY BIOCHEMICAL KINASE ASSAY
Objective: To identify compounds from the synthesized library that directly inhibit the enzymatic activity of a target kinase in a high-throughput format.
Assay Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[3] A decrease in ADP production, and thus a lower luminescent signal, corresponds to inhibition of the kinase.
Materials and Reagents:
-
Target Kinase (recombinant)
-
Kinase-specific substrate (peptide or protein)
-
1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione-derived compound library (dissolved in 100% DMSO)
-
Staurosporine (positive control inhibitor)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate-based luminometer
Step-by-Step Protocol:
-
Compound Plating:
-
Prepare serial dilutions of your test compounds and controls in DMSO. A typical starting range is from 10 mM to 1 nM.
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well plate.
-
Include "vehicle control" wells (DMSO only) and "positive control" wells (Staurosporine).
-
-
Kinase Reaction Setup:
-
Prepare a 2X Kinase/Substrate master mix in Kinase Reaction Buffer. The final concentration of the kinase should be optimized to produce a signal within the linear range of the assay.
-
Add 5 µL of the 2X Kinase/Substrate mix to each well containing the plated compounds.
-
Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the compounds to bind to the kinase.
-
-
Initiating the Kinase Reaction:
-
Prepare a 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine competitive inhibition.
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction.
-
Mix the plate and incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear phase of product formation.
-
-
Terminating the Reaction and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce light.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data to controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_VehicleControl - Signal_PositiveControl)).
-
Plot % Inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each active compound.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Library Cmpd 1 | Kinase X | 55 |
| Library Cmpd 2 | Kinase X | >10,000 |
| Library Cmpd 3 | Kinase X | 120 |
| Staurosporine | Kinase X | 8 |
PART B: PROTOCOL - CELL-BASED PROLIFERATION ASSAY
Objective: To evaluate the ability of "hit" compounds to inhibit the proliferation of cancer cells that are dependent on the target kinase.
Assay Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[5][6] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials and Reagents:
-
Cancer cell line with known dependency on the target kinase (e.g., HCC827 for EGFR inhibitors).[5][6]
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep).
-
Test compounds and controls (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Sterile, clear 96-well cell culture plates.
-
Multichannel pipettes and a 96-well plate spectrophotometer.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count cells. Resuspend the cells in complete medium to a density of 5 x 10⁴ cells/mL (optimization may be required).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight (37°C, 5% CO₂) to allow cells to attach.
-
-
Compound Treatment:
-
Prepare 2X final concentrations of your serially diluted compounds in complete medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle (DMSO) and positive controls.
-
Incubate for 72 hours (37°C, 5% CO₂).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the crystals completely.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.
| Compound ID | Cell Line | GI₅₀ (µM) |
| Library Cmpd 1 | HCC827 | 0.25 |
| Library Cmpd 3 | HCC827 | 1.5 |
| Osimertinib | HCC827 | 0.08 |
PART C: PROTOCOL - WESTERN BLOT FOR TARGET MODULATION
Objective: To confirm that the observed cellular effects are due to the inhibition of the target kinase's signaling pathway.
Assay Principle: Western blotting uses antibodies to detect specific proteins.[4][9] By using phospho-specific antibodies, we can measure the phosphorylation state of the target kinase (autophosphorylation) and its downstream substrates, providing a direct readout of the inhibitor's activity in the cell.[10]
Caption: A representative kinase signaling pathway for Western Blot analysis.
Materials and Reagents:
-
Cell line used in the proliferation assay.
-
Test compound.
-
Growth factor/stimulus (if required to activate the pathway).
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Anti-phospho-Kinase (e.g., anti-p-EGFR Tyr1068)
-
Anti-total-Kinase (e.g., anti-total-EGFR)
-
Anti-phospho-Substrate (e.g., anti-p-Akt Ser473)
-
Anti-total-Substrate (e.g., anti-total-Akt)
-
Anti-Loading Control (e.g., anti-GAPDH or anti-β-Actin)
-
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight if necessary to reduce basal signaling.
-
Pre-treat cells with various concentrations of the test compound (and controls) for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor for a short period (e.g., 15 minutes) to activate the pathway.
-
Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Kinase) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing (Crucial for Validation):
-
To ensure observed changes in phosphorylation are not due to changes in total protein levels, the membrane must be stripped and re-probed.[10]
-
Incubate the membrane in a mild stripping buffer.
-
Wash, block, and re-probe the same membrane with the antibody against the total protein (e.g., anti-total-EGFR), and subsequently for a loading control (e.g., anti-GAPDH).
-
Conclusion and Future Directions
The strategic use of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione as a foundational scaffold enables the rapid generation of diverse chemical libraries with high potential for kinase inhibition. The described hierarchical screening cascade provides a robust and validated workflow to identify potent, cell-active compounds and elucidate their mechanism of action. Lead compounds identified through this process can be advanced to broader kinase profiling panels to assess selectivity, followed by medicinal chemistry efforts for optimization of potency, selectivity, and drug-like properties. This structured approach, integrating synthetic chemistry with rigorous biological evaluation, is fundamental to the successful development of next-generation targeted therapies.
References
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Deshmukh, S. S., et al. (2025). Novel pyrido[2,3-b][1][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Retrieved from [Link]
-
Deshmukh, S. S., et al. (2025). Novel pyrido[2,3-b][1][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Impressions@MAHE. Retrieved from [Link]
-
ResearchGate. (2015, March 25). Can anyone suggest a protocol for a kinase assay? Retrieved from [Link]
-
Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. Retrieved from [Link]
-
Deshmukh, S. S., et al. (2025). Novel pyrido[2,3-b][1][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed. Retrieved from [Link]
-
Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments [Video]. YouTube. Retrieved from [Link]
-
El-Hema, H. S., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. Retrieved from [Link]
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Application Notes & Protocols: A Guide to In Vitro Bioactivity Screening of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione
Abstract
This technical guide provides a comprehensive framework of in vitro assays for characterizing the biological activity of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione. While direct biological data for this specific compound is limited, the pyrido[2,3-d]oxazine core and its structural analogs, such as pyrido[2,3-d]pyrimidines, have demonstrated significant potential as anticancer and anti-inflammatory agents.[1][2] This document outlines a logical, tiered approach to screening, beginning with broad assessments of cytotoxicity and progressing to specific, mechanism-of-action assays. The protocols herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind experimental choices to ensure robust and reproducible data generation.
Introduction: The Rationale for a Targeted In Vitro Screening Cascade
1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry.[3] The initial stages of drug discovery for any novel compound necessitate a rapid and cost-effective evaluation of its biological effects.[4][5] In vitro, cell-based and cell-free assays provide the ideal platform for this primary screening, allowing for the efficient identification of bioactive compounds and the elucidation of their underlying mechanisms.[6][7]
This guide proposes a screening cascade structured around two major, plausible bioactivities for this compound class: anticancer and anti-inflammatory effects. The workflow is designed to generate a comprehensive preliminary profile of the compound's efficacy and mode of action.
Figure 1: Proposed workflow for screening the bioactivity of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione.
Assessment of Anticancer Activity
The initial evaluation of a potential anticancer agent involves determining its effect on the viability and proliferation of cancer cells.
Cell Viability and Cytotoxicity: The XTT Assay
Principle: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce the water-soluble XTT tetrazolium salt to a soluble orange-colored formazan product.[9][10] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[8] The XTT assay is chosen over the more traditional MTT assay as it eliminates the need for a formazan solubilization step, thereby reducing handling time and potential errors.[8][10]
Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in all wells is consistent and non-toxic (typically ≤0.5%).
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for a vehicle control (solvent only), a positive control (e.g., doxorubicin), and an untreated control.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
XTT Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[8][9]
-
XTT Addition and Incubation: Add 50 µL of the activated XTT solution to each well and gently mix. Incubate the plate for 2-4 hours at 37°C, 5% CO₂, protected from light.[8]
-
Absorbance Measurement: Measure the absorbance of the orange formazan product at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.
| Parameter | Recommended Value |
| Cell Line Examples | A549 (Lung), MCF-7 (Breast), HCT116 (Colon) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Incubation | 24 - 72 hours |
| XTT Incubation | 2 - 4 hours |
| Primary Wavelength | 475 nm |
| Reference Wavelength | 650 nm |
Apoptosis Induction Assays
If the compound demonstrates cytotoxicity, the next critical step is to determine if it induces programmed cell death (apoptosis).[11][12] This is a desirable characteristic for an anticancer drug.
Figure 2: Key biochemical markers of apoptosis and their corresponding detection assays.
Protocol 2.2.1: Annexin V/Propidium Iodide (PI) Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact membrane. Co-staining allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Protocol:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include positive (e.g., staurosporine) and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize adherent cells, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.
Protocol 2.2.2: Caspase-3/7 Activity Assay
Principle: Caspases are a family of proteases that are central to the apoptotic process. Caspase-3 and Caspase-7 are key "executioner" caspases.[13] Luminescent assays (e.g., Caspase-Glo® 3/7) use a proluminescent substrate containing the DEVD tetrapeptide sequence, which is recognized and cleaved by active caspase-3/7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[12][14]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled, 96-well plate and treat with the test compound as described for the XTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescent signal to the number of viable cells (which can be determined in a parallel plate) and compare the fold-change in caspase activity relative to the vehicle control.
Assessment of Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Key targets for anti-inflammatory drugs include pro-inflammatory enzymes like cyclooxygenases (COX) and critical signaling pathways such as NF-κB.
Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Cell-Free)
Principle: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins.[15] There are two main isoforms: COX-1 (constitutively expressed, involved in housekeeping functions) and COX-2 (inducible during inflammation).[16] Selective inhibition of COX-2 is a desirable trait to reduce gastrointestinal side effects associated with COX-1 inhibition. This cell-free enzymatic assay measures the peroxidase activity of purified ovine COX-1 and human recombinant COX-2.[17][18] The activity is monitored colorimetrically by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[17]
Protocol:
-
Reagent Preparation: Prepare all reagents (Assay Buffer, Heme, purified COX-1 and COX-2 enzymes, arachidonic acid substrate, and TMPD colorimetric substrate) as per the commercial kit's instructions (e.g., from Cayman Chemical or Sigma-Aldrich).[16][18]
-
Inhibitor Preparation: Prepare serial dilutions of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione and a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add in the following order:
-
150 µL Assay Buffer (for background wells) or 140 µL Assay Buffer (for enzyme wells).
-
10 µL of Heme to all wells.
-
10 µL of diluted test inhibitor or vehicle.
-
10 µL of diluted COX-1 or COX-2 enzyme.
-
-
Incubation: Gently shake and incubate at 25°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of Arachidonic Acid solution to all wells.
-
Colorimetric Reaction: Immediately add 20 µL of the TMPD solution.
-
Kinetic Measurement: Read the absorbance at 590 nm every minute for 5-10 minutes to measure the rate of TMPD oxidation.
-
Data Analysis: Calculate the initial reaction velocity for each concentration. Plot the percent inhibition versus the log of inhibitor concentration to determine the IC₅₀ value for both COX-1 and COX-2. The selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).
| Parameter | Recommended Value |
| Enzymes | Purified ovine COX-1, human recombinant COX-2 |
| Substrate | Arachidonic Acid |
| Detection Method | Colorimetric (TMPD oxidation) |
| Wavelength | 590 nm |
| Measurement Type | Kinetic |
| Positive Controls | SC-560 (COX-1), Celecoxib (COX-2) |
Inhibition of the NF-κB Signaling Pathway
Principle: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor that orchestrates the expression of pro-inflammatory genes.[19][20] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli (like Lipopolysaccharide, LPS) trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.[19] A luciferase reporter gene assay is a highly effective method to quantify the transcriptional activity of the NF-κB pathway.[21]
Figure 3: Simplified canonical NF-κB signaling pathway, a key target for anti-inflammatory drugs.
Protocol: NF-κB Luciferase Reporter Assay
-
Cell Line: Use a cell line (e.g., HEK293 or THP-1) stably transfected with a plasmid containing an NF-κB response element upstream of a luciferase reporter gene.
-
Cell Seeding and Treatment: Plate the reporter cells in a 96-well plate. Allow them to adhere, then pre-treat with various concentrations of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione for 1-2 hours. Include a known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as LPS (100 ng/mL) or TNF-α (10 ng/mL), for 4-6 hours.[22] Include unstimulated control wells.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Transfer the cell lysate to a white-walled 96-well plate. Add the luciferase assay substrate and immediately measure the luminescence with a luminometer.
-
Data Analysis: Normalize the luciferase activity to cell viability (determined in a parallel assay) to control for any cytotoxic effects of the compound. Calculate the percentage inhibition of LPS- or TNF-α-induced NF-κB activity for each compound concentration and determine the IC₅₀ value.
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Bibi, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Retrieved from [Link]
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Biotech Spain. (n.d.). XTT Assays vs MTT. Retrieved from [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
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Tanamura, S., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Biological & Pharmaceutical Bulletin, 21(8), 855-860. Retrieved from [Link]
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Devaraj, S., et al. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Clinical Chemistry, 51(12), 2238-2243. Retrieved from [Link]
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Creative Bioarray. (n.d.). Overview of Cell Apoptosis Assays. Retrieved from [Link]
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Wirleitner, B., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. International Archives of Allergy and Immunology, 138(3), 227-234. Retrieved from [Link]
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Abusnina, A., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(11), 2490. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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Tice, C. M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17745–17757. Retrieved from [Link]
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Application Notes and Protocols for 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Heterocyclic Scaffold
1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione, a distinct heterocyclic compound, emerges from a class of molecules that has garnered significant attention in medicinal chemistry for its therapeutic promise. While direct and extensive biological data for this specific methylated derivative remains nascent, the foundational pyrido[2,3-d]oxazine and its analogous structures, such as pyrido[2,3-d]pyrimidines, have demonstrated considerable potential as anticancer agents.[1] This document serves as a detailed guide for researchers, providing a technical framework for the application of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione in cancer cell line investigations. The protocols and mechanistic insights presented herein are synthesized from studies on structurally related compounds and are intended to provide a robust starting point for empirical validation.
The core structure, 1H-Pyrido[2,3-d]oxazine-2,4-dione, also known as 3-azaisatoic anhydride, is a pivotal intermediate in the synthesis of various biologically active molecules.[2] Its chemical reactivity lends itself to the creation of diverse compound libraries for screening. The addition of a methyl group to this scaffold can significantly alter its physicochemical properties, potentially enhancing its cell permeability, metabolic stability, and target engagement.
Physicochemical Properties
A foundational understanding of the compound's properties is critical for its effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 53890-44-1 | [3] |
| Molecular Formula | C₈H₆N₂O₃ | Inferred |
| Molecular Weight | 178.15 g/mol | Inferred |
| Chemical Structure | 1-Methyl-1H-pyrido[2,3-d][1][3]oxazine-2,4-dione | N/A |
Postulated Mechanism of Action: Insights from Structural Analogs
Derivatives of the closely related pyrido[2,3-d]pyrimidine scaffold have shown significant activity as inhibitors of key signaling pathways in cancer.[1] Notably, these compounds have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases and Poly (ADP-ribose) polymerase-1 (PARP-1).[1][4]
EGFR Tyrosine Kinase Inhibition
Novel pyrido[2,3-b][1][5]oxazine derivatives have demonstrated potent inhibitory effects on both wild-type and mutant forms of EGFR in non-small cell lung cancer (NSCLC) cell lines.[4][6] These compounds have shown efficacy in cell lines such as HCC827 (EGFR exon 19 deletion), H1975 (EGFR L858R/T790M double mutation), and A549 (wild-type EGFR overexpression).[4][6] The proposed mechanism involves the inhibition of EGFR autophosphorylation, leading to the induction of apoptosis.[4]
PARP-1 Inhibition
Structurally analogous pyrano[2,3-d]pyrimidine-2,4-dione derivatives have exhibited potent PARP-1 inhibitory activity, in some cases exceeding that of the approved PARP inhibitor, Olaparib.[7] PARP-1 is a crucial enzyme in the DNA damage repair pathway, and its inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA mutations.
Given these precedents, it is hypothesized that 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione may exert its anticancer effects through the modulation of these or similar signaling pathways. Empirical validation of these potential targets is a critical first step in characterizing the compound's activity.
Caption: Postulated mechanisms of action for 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione.
Experimental Protocols
The following protocols are provided as a starting point for the investigation of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione in cancer cell lines. It is imperative to perform dose-response and time-course studies to optimize conditions for each specific cell line.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is foundational for determining the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione
-
Selected cancer cell lines (e.g., A549, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO in medium) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Sources
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- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Developing EGFR-TK Inhibitors from Pyrido[2,3-d]oxazine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting EGFR with Novel Pyrido[2,3-d]oxazine Scaffolds
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1][2] Part of the ErbB family of receptor tyrosine kinases, EGFR activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-MAPK and PI3K-AKT pathways, which are vital for normal cellular function.[3][4][5][6][7] However, in many forms of cancer, such as non-small cell lung cancer (NSCLC), glioblastoma, and epithelial tumors of the head and neck, mutations, amplification, or overexpression of EGFR lead to its constant activation.[1][3][8] This dysregulation results in uncontrolled cell division and tumor progression, making EGFR a prime target for anticancer therapies.[1][3][5]
Small-molecule Tyrosine Kinase Inhibitors (TKIs) have revolutionized the treatment of EGFR-driven cancers by competing with ATP at the kinase domain's binding site, thereby blocking the autophosphorylation necessary for signal transduction.[9][10][11][12] While first and second-generation TKIs like gefitinib and erlotinib have shown significant efficacy, the emergence of drug resistance, often through mutations like the T790M "gatekeeper" mutation, remains a major clinical challenge.[1][13][14][15] This necessitates the development of novel EGFR-TKIs with improved potency, selectivity, and the ability to overcome resistance mechanisms.
The pyrido[2,3-d]oxazine scaffold presents a promising starting point for the design of next-generation EGFR inhibitors. Its structural features offer a versatile platform for chemical modification to optimize binding affinity and kinase selectivity. Recent studies have demonstrated that related heterocyclic structures, such as pyrido[2,3-b][4][16]oxazine and pyrido[2,3-d]pyrimidine, can yield potent EGFR-TK inhibitors, with some compounds showing efficacy against resistant mutations.[17][18][19][20][21] This application note provides a comprehensive guide to the design, synthesis, and evaluation of novel EGFR-TKIs based on the pyrido[2,3-d]oxazine scaffold.
The EGFR Signaling Pathway and TKI Inhibition
Understanding the EGFR signaling cascade is fundamental to designing effective inhibitors. Upon ligand binding, EGFR dimerizes and autophosphorylates specific tyrosine residues, creating docking sites for downstream signaling proteins that activate pathways promoting cell proliferation and survival.[22][23] TKIs physically block the ATP-binding pocket of the EGFR kinase domain, preventing this initial phosphorylation step and halting the entire downstream cascade.[11]
Experimental Design and Workflow
The development of novel EGFR-TKIs from a pyrido[2,3-d]oxazine scaffold follows a structured, multi-stage process. This workflow ensures a logical progression from initial concept to a validated lead compound.
Sources
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- 5. The Role of Epidermal Growth Factor Receptor in Cancer Metastasis and Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. academic.oup.com [academic.oup.com]
- 11. droracle.ai [droracle.ai]
- 12. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Frontiers | Development of EGFR TKIs and Options to Manage Resistance of Third-Generation EGFR TKI Osimertinib: Conventional Ways and Immune Checkpoint Inhibitors [frontiersin.org]
- 15. Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 17. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. "Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational des" by Vaibhav B. Yadav, Shailee V. Tiwari et al. [impressions.manipal.edu]
- 19. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the N-Methylation of 1H-pyrido[2,3-d]oxazine-2,4-dione
Authored by: A Senior Application Scientist
Abstract
This technical guide provides detailed protocols for the N-methylation of 1H-pyrido[2,3-d]oxazine-2,4-dione, a key synthetic transformation for the development of novel derivatives in medicinal chemistry and drug discovery. We present two robust methodologies: a classical approach utilizing methyl iodide and a carbonate base in a polar aprotic solvent, and a more contemporary method employing Phase-Transfer Catalysis (PTC) for enhanced efficiency and greener reaction conditions. This document offers in-depth, step-by-step procedures, mechanistic insights, and the rationale behind experimental choices to ensure reproducible and optimal outcomes for researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Methylation
The 1H-pyrido[2,3-d]oxazine-2,4-dione scaffold, also known as 3-azaisatoic anhydride, is a heterocyclic compound of significant interest due to its structural resemblance to isatoic anhydride and other bioactive pyridopyrimidine derivatives.[1][2] N-alkylation, and specifically N-methylation, of such heterocyclic systems is a fundamental strategy in medicinal chemistry to modulate a compound's physicochemical properties. The introduction of a methyl group at the N-1 position can profoundly influence solubility, lipophilicity, metabolic stability, and receptor-binding interactions, thereby fine-tuning the pharmacokinetic and pharmacodynamic profile of potential drug candidates. This guide provides a comprehensive framework for achieving the synthesis of 1-Methyl-1H-pyrido[2,3-d][3][4]oxazine-2,4-dione, a valuable building block for further chemical exploration.[5]
Mechanistic Overview of N-Alkylation
The N-methylation of 1H-pyrido[2,3-d]oxazine-2,4-dione proceeds via a nucleophilic substitution reaction (SN2). The nitrogen atom at the 1-position of the pyridoxazine ring system possesses a lone pair of electrons and is rendered sufficiently nucleophilic upon deprotonation by a suitable base. This anionic nitrogen species then attacks the electrophilic methyl group of the methylating agent, typically methyl iodide, displacing the iodide leaving group to form the N-methylated product.
Caption: General mechanism for the N-methylation of 1H-pyrido[2,3-d]oxazine-2,4-dione.
Protocol I: Classical N-Methylation
This protocol details a widely used and reliable method for the N-alkylation of heterocyclic compounds, adapted for the specific substrate.[6] The choice of potassium carbonate as the base and dimethylformamide (DMF) as the solvent is standard for promoting such reactions.
Materials and Reagents
| Reagent | Grade | Supplier Example |
| 1H-pyrido[2,3-d]oxazine-2,4-dione | ≥97% | Sigma-Aldrich |
| Methyl Iodide (CH₃I) | ≥99%, stabilized | Acros Organics |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |
| Brine (saturated NaCl solution) | N/A | Lab-prepared |
| Magnesium Sulfate (MgSO₄), anhydrous | ≥97% | Sigma-Aldrich |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1H-pyrido[2,3-d]oxazine-2,4-dione (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (1.5 - 2.0 eq.).
-
Addition of Methylating Agent: While stirring the suspension, add methyl iodide (1.1 - 1.5 eq.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volume of aqueous phase).
-
Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Methyl-1H-pyrido[2,3-d][3][4]oxazine-2,4-dione.
Protocol II: N-Methylation via Phase-Transfer Catalysis (PTC)
Phase-Transfer Catalysis (PTC) offers a greener and often more efficient alternative to classical methods.[3] It facilitates the transfer of the deprotonated substrate from the solid or aqueous phase to the organic phase where the reaction with the alkylating agent occurs. This can lead to faster reaction times and the use of less harsh conditions.[7][8]
Materials and Reagents
| Reagent | Grade | Supplier Example |
| 1H-pyrido[2,3-d]oxazine-2,4-dione | ≥97% | Sigma-Aldrich |
| Methyl Iodide (CH₃I) | ≥99%, stabilized | Acros Organics |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Fisher Scientific |
| Tetrabutylammonium Bromide (TBAB) | ≥98% | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |
| Deionized Water | N/A | Lab-prepared |
| Magnesium Sulfate (MgSO₄), anhydrous | ≥97% | Sigma-Aldrich |
Step-by-Step Experimental Procedure
-
Reaction Setup: In a round-bottom flask with a magnetic stir bar, combine 1H-pyrido[2,3-d]oxazine-2,4-dione (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and tetrabutylammonium bromide (0.1 eq.).
-
Solvent and Reagent Addition: Add toluene as the solvent, followed by the dropwise addition of methyl iodide (1.2 eq.) at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir vigorously for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Washing: Wash the filtrate with water to remove any remaining salts and the phase-transfer catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography as described in Protocol I.
Caption: Workflow for N-methylation using Phase-Transfer Catalysis.
Data and Expected Outcomes
The successful synthesis of 1-Methyl-1H-pyrido[2,3-d][3][4]oxazine-2,4-dione should be confirmed by standard analytical techniques.
| Parameter | Protocol I: Classical | Protocol II: PTC |
| Reaction Time | 12-24 hours | 4-8 hours |
| Temperature | Room Temperature | 50-60 °C |
| Typical Yield | 70-85% | 80-95% |
| Solvent | DMF | Toluene |
| Key Advantages | Simple setup, well-established | Faster, greener solvent, higher potential yield |
| Considerations | Longer reaction time, DMF removal can be challenging | Requires heating, catalyst cost |
Characterization of 1-Methyl-1H-pyrido[2,3-d][3][4]oxazine-2,4-dione:
-
Appearance: Expected to be a solid.
-
¹H NMR: Appearance of a new singlet corresponding to the N-CH₃ protons, typically in the range of 3.0-4.0 ppm. The disappearance of the N-H proton signal.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (C₈H₆N₂O₃, MW: 178.15 g/mol ).
Troubleshooting and Safety Precautions
-
Low Yield: Ensure all reagents and solvents are anhydrous, as water can quench the reaction. Increase the equivalents of the base or methylating agent if necessary.
-
Side Products: O-methylation is a potential side reaction, though generally less favored. Purification by column chromatography is crucial to isolate the desired N-methylated isomer.
-
Safety:
-
Methyl iodide is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10]
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Always conduct reactions under an inert atmosphere to prevent moisture contamination and potential side reactions.
-
Conclusion
The protocols outlined in this application note provide robust and reproducible methods for the N-methylation of 1H-pyrido[2,3-d]oxazine-2,4-dione. The choice between the classical and phase-transfer catalysis approach will depend on the specific requirements of the laboratory, including considerations of reaction time, scale, and green chemistry principles. Both methods, when executed with care, will yield the desired product in good to excellent yields, enabling further research and development in the field of medicinal chemistry.
References
-
ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis - Wordpress. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]
-
ResearchGate. (n.d.). Scheme 3. Synthesis of N-alkylated-1H-pyrido[2,3-d][3][4]oxazine2,4-dione 12 by using phosgene. [Link]
-
Dorofeev, I. A., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. National Institutes of Health. [Link]
-
Loupy, A., et al. (2025). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate. [Link]
-
Blümel, M., et al. (2016). N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions. Chemical Communications (RSC Publishing). [Link]
-
Journal of the Chemical Society C. (n.d.). A rapid method of N-alkylation of amines. [Link]
-
Patai, S., & Weiss, S. (1959). Kinetics of N-alkylation of diarylamines by methyl iodide in NN-dimethylformamide. Journal of the Chemical Society (Resumed). [Link]
-
Pearson. (n.d.). Alkylation of the following compound with methyl iodide under two.... [Link]
-
National Institutes of Health. (n.d.). 3-Azaisatoic anhydride. PubChem. [Link]
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- 2. 3-Azaisatoic anhydride | C7H4N2O3 | CID 10986582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. 53890-44-1|this compound|BLD Pharm [bldpharm.com]
- 6. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. 211. Kinetics of N-alkylation of diarylamines by methyl iodide in NN-dimethylformamide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Analytical Characterization of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione
Introduction
1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione (CAS No: 53890-44-1) is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, which features a fusion of a pyridine ring with an N-methylated oxazine-dione system, presents a unique scaffold for the synthesis of novel therapeutic agents. As with any compound intended for pharmaceutical research, rigorous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the analytical techniques and detailed protocols for the definitive characterization of this molecule.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of methods to explain the underlying principles and rationale for experimental choices, ensuring a robust and validated approach to characterization.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione is crucial for the selection and optimization of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₃ | PubChem[1] |
| Molecular Weight | 178.15 g/mol | PubChem[1] |
| Monoisotopic Mass | 178.03784 Da | PubChem[1] |
| Predicted XlogP | 0.5 | PubChem[1] |
| CAS Number | 53890-44-1 | BLDpharm[2] |
Core Analytical Workflow
The comprehensive characterization of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione relies on a multi-technique approach to unambiguously determine its structure and purity. The following diagram illustrates the logical flow of analysis.
Caption: Logical workflow for the comprehensive characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[3] For 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione, ¹H and ¹³C NMR are essential for confirming the presence and position of the methyl group and the integrity of the heterocyclic core.
Expertise & Causality: Experimental Choices
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for many organic molecules. However, given the polar nature of the dione system, deuterated dimethyl sulfoxide (DMSO-d₆) may be required to achieve sufficient solubility. The choice of solvent can slightly alter chemical shifts, so it must always be reported.[3]
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance peak outside the typical range for organic compounds.[3]
-
2D NMR for Unambiguous Assignment: While 1D spectra provide primary information, complex heterocyclic systems benefit from 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation). These are crucial for definitively assigning protons to their corresponding carbons and confirming the connectivity of the entire spin system.[4]
Predicted ¹H and ¹³C NMR Spectral Data
While experimental data for this specific molecule is not widely published, we can predict the expected chemical shifts based on the analysis of its parent compound, 1H-Pyrido[2,3-d]oxazine-2,4-dione, and general principles of NMR spectroscopy for heterocyclic compounds.[5][6] The introduction of the N-methyl group is expected to cause a downfield shift for adjacent protons and carbons.
Predicted ¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5-8.7 | dd | 1H | H-5 | Pyridine proton adjacent to nitrogen. |
| ~8.2-8.4 | dd | 1H | H-7 | Pyridine proton ortho to the fused ring. |
| ~7.4-7.6 | dd | 1H | H-6 | Pyridine proton meta to the nitrogen. |
| ~3.4-3.6 | s | 3H | N-CH₃ | Singlet for the methyl group on the nitrogen. |
Predicted ¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160-162 | C=O (Amide) | Carbonyl carbon in an amide-like environment. |
| ~155-157 | C=O (Anhydride) | Carbonyl carbon in an anhydride-like environment. |
| ~150-152 | C-7a | Quaternary carbon at the ring fusion. |
| ~148-150 | C-5 | Pyridine carbon adjacent to nitrogen. |
| ~138-140 | C-7 | Pyridine carbon. |
| ~120-122 | C-6 | Pyridine carbon. |
| ~115-117 | C-4a | Quaternary carbon at the ring fusion. |
| ~28-30 | N-CH₃ | Methyl carbon attached to nitrogen. |
Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of TMS.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations for complete structural assignment.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound with high accuracy and for obtaining structural information through fragmentation analysis.[7] For 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione, high-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
Expertise & Causality: Experimental Choices
-
Ionization Technique: Electrospray ionization (ESI) is the preferred method for this molecule due to its polarity. It is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for accurate mass determination.
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is recommended for HRMS to obtain mass accuracy in the low ppm range, allowing for the unambiguous determination of the molecular formula.
-
Tandem MS (MS/MS): To gain further structural insight, tandem mass spectrometry can be employed. The [M+H]⁺ ion is selected and fragmented via collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that can be used to confirm the structure.[8]
Predicted Mass Spectrometry Data
The predicted mass-to-charge ratios (m/z) for various adducts of the target molecule are crucial for interpreting the mass spectrum.
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | C₈H₇N₂O₃⁺ | 179.0451 |
| [M+Na]⁺ | C₈H₆N₂O₃Na⁺ | 201.0271 |
| [M+K]⁺ | C₈H₆N₂O₃K⁺ | 217.0010 |
| Data sourced from PubChem and predicted by CCSbase.[1] |
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent compatible with the HPLC mobile phase (e.g., acetonitrile or methanol).
-
LC System: Use a standard C18 reversed-phase column. A simple isocratic or gradient elution with a mobile phase of water and acetonitrile (both containing 0.1% formic acid to promote protonation) is typically sufficient to introduce the sample into the mass spectrometer.
-
MS Instrument Settings (ESI Positive Mode):
-
Set the mass spectrometer to acquire data in positive ion mode.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.
-
Acquire a full scan spectrum over a relevant m/z range (e.g., 50-500 Da).
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion and compare its exact mass to the theoretical value. The mass error should be less than 5 ppm.
-
If performing MS/MS, analyze the fragmentation pattern to confirm the presence of key structural motifs.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9][10]
Expertise & Causality: Experimental Choices
-
Sampling Technique: For a solid sample, Attenuated Total Reflectance (ATR) is a modern and convenient method that requires minimal sample preparation. Alternatively, the traditional KBr pellet method can be used.
-
Interpretation Focus: The spectrum is typically divided into the functional group region (4000-1400 cm⁻¹) and the fingerprint region (1400-600 cm⁻¹). The functional group region is most useful for identifying characteristic bonds.
Expected FT-IR Absorption Bands
Based on the structure, the following characteristic absorption bands are expected. The N-H stretching band present in the parent compound will be absent.[6]
| Expected Absorption Range (cm⁻¹) | Vibration Mode | Functional Group |
| 3100-3000 | C-H (sp²) stretch | Aromatic (Pyridine) |
| 2980-2850 | C-H (sp³) stretch | N-CH₃ |
| ~1780-1740 & ~1720-1680 | C=O stretch (asymmetric & symmetric) | Dione (Amide/Anhydride-like) |
| 1650-1500 | C=C, C=N stretch | Aromatic Ring |
| 1300-1000 | C-O stretch | Anhydride System |
Protocol: FT-IR Data Acquisition (ATR)
-
Background Scan: Ensure the ATR crystal is clean and perform a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the major absorption peaks and assign them to the corresponding functional groups.
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is the gold standard for determining the purity of pharmaceutical compounds.[11] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[12]
Expertise & Causality: Experimental Choices
-
Chromatographic Mode: Reversed-phase HPLC is the most common and suitable mode for a molecule of this polarity. A C18 stationary phase is a good starting point.
-
Detector: A UV-Vis detector is ideal as the aromatic system of the molecule will have a strong chromophore. The detection wavelength should be set at the absorbance maximum (λmax) for optimal sensitivity.
-
Mobile Phase: A mixture of a polar solvent (e.g., water or a buffer) and a less polar organic solvent (e.g., acetonitrile or methanol) is used. The ratio is optimized to achieve good resolution and a reasonable retention time. Gradient elution is often used in method development to separate impurities with a wide range of polarities.[13]
Protocol: HPLC Method Development
Caption: A systematic workflow for developing a robust HPLC purity method.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute further to ~0.1 mg/mL with the mobile phase.
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% TFA or Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV, set at λmax (determined by UV-Vis spectroscopy, likely in the 250-320 nm range).
-
Injection Volume: 10 µL.
-
-
Gradient Elution: Run a broad gradient (e.g., 5% B to 95% B over 20 minutes) to determine the approximate retention time and reveal any impurities.
-
Method Optimization: Adjust the gradient slope, initial/final mobile phase composition, and temperature to achieve a retention time for the main peak of 5-10 minutes with good resolution from any impurities and a symmetrical peak shape.
-
Quantification: Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is primarily used to determine the wavelength of maximum absorbance (λmax) for setting the HPLC detector.
Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or acetonitrile).
-
Blank Correction: Use the same solvent as a blank to zero the spectrophotometer.
-
Scan: Scan the sample solution across the UV-Vis range (typically 200-400 nm).
-
Analysis: Identify the wavelength(s) at which maximum absorbance occurs. This λmax value should be used for the HPLC analysis to ensure maximum sensitivity.
Conclusion
The analytical characterization of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione requires a synergistic application of multiple spectroscopic and chromatographic techniques. NMR spectroscopy provides the definitive structural framework, high-resolution mass spectrometry confirms the elemental composition, FT-IR identifies key functional groups, and HPLC assesses the purity. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can confidently and accurately characterize this important heterocyclic compound, ensuring data integrity for subsequent stages of drug discovery and development.
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Application Note: High-Throughput Screening of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione Analogs for Novel Kinase Inhibitors
Abstract
This application note provides a comprehensive, field-proven guide for the high-throughput screening (HTS) of a focused library of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione analogs. While direct biological data on this specific methylated scaffold is emerging, the broader class of pyrido[2,3-d]oxazine and pyrido[2,3-d]pyrimidine analogs has demonstrated significant potential as potent enzyme inhibitors, particularly targeting protein kinases involved in cell signaling pathways critical to cancer and inflammatory diseases.[1] This guide details a robust HTS workflow designed to identify and characterize novel kinase inhibitors from a compound library, leveraging a fluorescence polarization (FP) based assay format. We will cover the entire pipeline from assay development and validation to the final data analysis and hit identification, providing both the theoretical basis for experimental choices and detailed, actionable protocols for immediate implementation in a drug discovery laboratory.
Introduction: The Therapeutic Promise of the Pyrido[2,3-d]oxazine Scaffold
The search for novel small molecule inhibitors of protein kinases remains a cornerstone of modern drug discovery.[2][3] Protein kinases, numbering over 500 in the human genome, are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] The heterocyclic pyrido[2,3-d]oxazine-2,4-dione scaffold, a derivative of which is the subject of this guide, represents a promising chemotype for the development of such inhibitors.[1][5] Analogs sharing the core pyridopyrimidine structure have shown potent inhibitory activity against key enzymes in cellular signaling, validating this scaffold as a valuable starting point for inhibitor design.[1]
This guide focuses on 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione analogs, a targeted modification that can enhance metabolic stability and cell permeability. The primary objective is to establish a robust HTS campaign to interrogate a library of these analogs against a panel of therapeutically relevant protein kinases.
The HTS Strategy: A Fluorescence Polarization-Based Kinase Inhibition Assay
For screening large compound libraries, the choice of assay technology is paramount. An ideal HTS assay is homogenous (no wash steps), sensitive, robust, and amenable to miniaturization and automation. Fluorescence Polarization (FP) meets these criteria and is a widely adopted technique for studying biomolecular interactions, including enzyme inhibition, in a high-throughput format.[3][6][7][8][9]
The Principle of the FP Kinase Assay:
The assay measures the change in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a larger partner molecule.
-
Low Polarization State: A small, fluorescently labeled peptide substrate (the tracer) tumbles rapidly in solution. When excited with plane-polarized light, it emits depolarized light, resulting in a low FP signal.
-
High Polarization State: A kinase phosphorylates the tracer. A specific phosphopeptide-binding antibody, which is a much larger molecule, then binds to the phosphorylated tracer. This large complex tumbles much more slowly, emitting polarized light and generating a high FP signal.
-
Inhibition: In the presence of an effective inhibitor from the 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione library, the kinase is blocked. The tracer remains unphosphorylated, the antibody does not bind, and the FP signal remains low.
This "mix-and-read" format is highly efficient for HTS, minimizing plate handling and potential for error.[9]
Pre-Screening: Assay Development and Validation
Before embarking on a full-scale screen of thousands of compounds, the kinase assay must be rigorously developed and validated to ensure it can reliably distinguish true hits from inactive compounds.[10]
Key Reagent Optimization
The causality behind optimizing reagent concentrations is to find a "sweet spot" that provides a robust signal window while conserving expensive reagents like the kinase and antibody.
-
ATP Concentration: The concentration of ATP should be at or near its Michaelis-Menten constant (Kₘ) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors. A full ATP-Kₘ determination curve should be generated.
-
Kinase Titration: The kinase concentration is optimized to achieve approximately 50-80% phosphorylation of the substrate tracer within the desired reaction time (e.g., 60 minutes). This ensures a strong signal without driving the reaction to completion too quickly.
-
Substrate (Tracer) Concentration: The tracer concentration is typically kept low (nanomolar range) to maximize the change in polarization upon binding.
-
Antibody Titration: The antibody concentration is titrated to ensure it can bind the majority of the phosphorylated tracer produced in the uninhibited reaction, maximizing the signal window.
Protocol: Assay Validation
This protocol is designed for a 384-well plate format, a standard for HTS.
Step-by-Step Validation Protocol:
-
Prepare Reagents:
-
Assay Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Positive Control (Max Signal): Kinase, ATP, and tracer in assay buffer. This represents 0% inhibition.
-
Negative Control (Min Signal): Tracer and ATP in assay buffer (no kinase). This represents 100% inhibition.
-
DMSO Stock: Prepare a 10 mM stock solution of each 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione analog in 100% DMSO.
-
-
Plate Layout: Designate columns 1-12 for the positive control and columns 13-24 for the negative control on a 384-well plate.
-
Dispense Reagents:
-
Add 5 µL of assay buffer to all wells.
-
Add 50 nL of DMSO to all wells (to match the final DMSO concentration of the compound screen).
-
Add 5 µL of the positive control solution to its designated wells.
-
Add 5 µL of the negative control solution to its designated wells.
-
-
Kinase Reaction:
-
Seal the plate and incubate at room temperature (or 30°C) for 60 minutes.
-
-
Detection:
-
Add 10 µL of detection mix (assay buffer containing the phosphopeptide-binding antibody) to all wells.
-
Incubate for 30-60 minutes to allow for binding equilibrium.
-
Read the plate on an FP-capable plate reader (e.g., excitation at 485 nm, emission at 535 nm).
-
Quality Control: The Z'-Factor
The Z'-factor is the gold standard metric for validating an HTS assay's quality.[11][12] It measures the separation between the positive and negative control signals relative to their variability.
Calculation: Z' = 1 - [ (3 * (σₚ + σₙ)) / |µₚ - µₙ| ]
Where:
-
µₚ = mean of the positive control
-
σₚ = standard deviation of the positive control
-
µₙ = mean of the negative control
-
σₙ = standard deviation of the negative control
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent, robust assay suitable for HTS.[13][14][15] |
| 0 to 0.5 | Marginal assay; may require optimization.[13][15] |
| < 0 | Unsuitable for screening.[13][15] |
A successful validation must consistently yield a Z'-factor ≥ 0.5. [10]
The High-Throughput Screening Workflow
The HTS workflow is an automated and scaled-up version of the validated assay protocol. Effective management of the compound library is critical for success.[16][17]
Compound Library Management
-
Storage: The master library of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione analogs (typically at 10 mM in 100% DMSO) should be stored at -20°C or -80°C to ensure stability.
-
Plate Preparation: Master plates are thawed, and daughter plates ("assay-ready plates") are created by transferring a small volume of each compound into a new 384-well plate. These plates are typically diluted to an intermediate concentration (e.g., 100 µM).
-
Dispensing: For the screen, nanoliter-volume acoustic dispensers are used to transfer compound from the assay-ready plates into the final assay plates, achieving the desired final screening concentration (e.g., 10 µM) with a minimal final DMSO concentration (e.g., ≤ 0.5%).
HTS Workflow Diagram
Caption: Automated HTS workflow for kinase inhibitor screening.
Protocol: Primary HTS Screen
This protocol assumes the use of automated liquid handlers and plate stackers.
-
Compound Transfer: Using an acoustic dispenser, transfer 50 nL of each compound from the assay-ready plates to the corresponding wells of the 384-well assay plates. Columns 23 and 24 are typically reserved for positive (DMSO only) and negative (no kinase) controls.
-
Reagent Addition: Dispense 5 µL of the kinase/tracer solution into all wells except the negative controls. Dispense 5 µL of tracer-only solution into the negative control wells.
-
Initiate Reaction: Dispense 5 µL of the ATP solution into all wells to start the kinase reaction.
-
Incubation: Incubate the plates for 60 minutes at room temperature in a plate hotel.
-
Stop/Detection: Dispense 10 µL of the antibody detection solution to all wells.
-
Final Incubation: Incubate for 30-60 minutes.
-
Data Acquisition: Read the plates on an automated FP plate reader integrated into the screening system.
Data Analysis and Hit Identification
Raw data from an HTS campaign requires systematic analysis to identify statistically significant "hits".[18][19]
Data Normalization
Raw FP values are converted to a more intuitive metric, such as percent inhibition.
Calculation: % Inhibition = 100 * [ (µₚ - Sample_Value) / (µₚ - µₙ) ]
Where:
-
µₚ = mean of the positive control (0% inhibition)
-
µₙ = mean of the negative control (100% inhibition)
-
Sample_Value = FP value of the well containing a test compound
Hit Selection Criteria
A common method for initial hit selection is to use a statistical cutoff based on the distribution of the sample data. A Z-score is often calculated for each compound.
Calculation: Z-score = (Sample_Value - µ_samples) / σ_samples
A typical hit threshold is defined as any compound that produces an inhibition value greater than three standard deviations from the mean of the entire screening library (or a Z-score > 3).[10]
Data Analysis and Hit Progression Workflow
Caption: Workflow for hit validation and progression.
Hit Confirmation and Potency Determination
Initial hits from the primary screen must be confirmed.
-
Re-testing: "Cherry-pick" the initial hits and re-test them in the same assay to rule out experimental artifacts.
-
Dose-Response Curves: Confirmed hits are then tested across a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine their half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of the compound's potency.
-
Orthogonal Assays: To eliminate false positives arising from assay-specific interference (e.g., compound autofluorescence), potent hits should be validated in a secondary, mechanistically distinct assay (e.g., a luminescence-based ADP detection assay).
Compounds that are confirmed, potent, and validated through orthogonal methods are considered qualified hits, ready for progression to medicinal chemistry and lead optimization studies.
Conclusion
The high-throughput screening pipeline detailed in this application note provides a robust and efficient strategy for identifying novel kinase inhibitors from a library of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione analogs. By grounding the HTS campaign in a validated, high-quality FP assay and following a systematic data analysis and hit confirmation workflow, researchers can confidently identify promising lead compounds for further drug development. This approach maximizes the potential for discovering new therapeutic agents derived from this promising chemical scaffold.
References
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Boger, D. L., & Johnson, D. S. (1996). High-throughput screening. Proceedings of the National Academy of Sciences, 93(16), 8382-8383. [Link]
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Owicki, J. C. (2000). Fluorescence polarization and anisotropy in high throughput screening: perspectives and primer. Journal of Biomolecular Screening, 5(5), 297-306. [Link]
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Sportsman, J. R., et al. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. [Link]
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Iversen, P. W., et al. (2006). Z-factors and their applications in high-throughput screening. Journal of Biomolecular Screening, 11(8), 926-933. [Link]
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Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of Laboratory Automation, 13(2), 79-89. [Link]
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Lazo, J. S. (2008). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Pharmacology. [Link]
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Chaitra, G., & Rohini, R. M. (2018). Synthesis and Biological Activities of[2][20]-Oxazine Derivatives. Der Pharma Chemica, 10(1), 104-110. [Link]
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Ibrahim, H. M., et al. (2007). Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][2][3][18]triazine derivatives. Journal of the Brazilian Chemical Society, 18(4), 796-804. [Link]
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Application Notes & Protocols for the Antimicrobial Evaluation of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione
Preamble: The Rationale for Investigation
The relentless evolution of antimicrobial resistance necessitates a continuous search for novel chemical scaffolds with therapeutic potential. The pyrido[2,3-d]pyrimidine core is a well-established pharmacophore, with numerous derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2][3] The structural analog, 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione, presents an intriguing yet underexplored candidate for antimicrobial research. While direct studies on this specific molecule are scarce, its parent scaffold, 1H-Pyrido[2,3-d]oxazine-2,4-dione (also known as 3-azaisatoic anhydride), is a versatile intermediate in the synthesis of biologically active compounds.[4][5]
This document provides a comprehensive guide for the systematic evaluation of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione as a potential antimicrobial agent. It is structured not as a review of existing data, but as a complete research workflow, from synthesis and preparation to primary screening, secondary validation, and preliminary mechanistic investigation. The protocols herein are designed to be robust and self-validating, providing a solid foundation for any research program aimed at exploring this promising chemical entity.
Part 1: Synthesis and Preparation of Test Article
A reliable and well-characterized supply of the test compound is the bedrock of any screening campaign. The proposed synthetic route involves a two-step process: first, the synthesis of the parent scaffold, followed by N-alkylation.
Protocol 1.1: Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione
This protocol is adapted from established methods for synthesizing heterocyclic anhydrides from aminocarboxylic acids.[5] The reaction utilizes triphosgene as a safer alternative to gaseous phosgene for the cyclization of 2-aminonicotinic acid.
Materials:
-
2-Aminonicotinic Acid
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
Fume hood and appropriate personal protective equipment (PPE)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend 2-aminonicotinic acid (1.0 eq) in anhydrous THF.
-
Triphosgene Addition: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF. Slowly add this solution to the stirred suspension of 2-aminonicotinic acid at 0 °C (ice bath).
-
Base Addition: After the triphosgene addition is complete, add triethylamine (2.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Work-up and Isolation: Quench the reaction with the addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure 1H-Pyrido[2,3-d]oxazine-2,4-dione.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 1.2: Synthesis of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione
N-alkylation of the parent scaffold can be achieved using a suitable methylating agent under basic conditions.
Materials:
-
1H-Pyrido[2,3-d]oxazine-2,4-dione
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: Dissolve the synthesized 1H-Pyrido[2,3-d]oxazine-2,4-dione (1.0 eq) in anhydrous DMF.
-
Base Addition: Add potassium carbonate (1.5 eq) to the solution and stir for 30 minutes at room temperature.
-
Alkylation: Add methyl iodide (1.2 eq) dropwise to the mixture.
-
Reaction Monitoring: Heat the reaction to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, pour the mixture into ice water to precipitate the product. Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purification & Characterization: Recrystallize the crude product from a suitable solvent system. Confirm the final structure and purity of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione (CAS 53890-44-1[6]) via NMR and mass spectrometry.
Protocol 1.3: Preparation of Stock Solutions for Bioassays
Causality: The choice of solvent is critical. It must fully solubilize the compound without exhibiting intrinsic antimicrobial activity or interfering with the biological assay. Dimethyl sulfoxide (DMSO) is the standard choice for this purpose.
-
Solvent Selection: Use cell culture-grade DMSO.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 20 mM) by dissolving a precisely weighed amount of the compound in DMSO.
-
Solubilization: Use gentle vortexing or sonication to ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots at -20 °C or -80 °C to prevent degradation from repeated freeze-thaw cycles. Ensure aliquots are single-use.
-
Working Concentration: The final concentration of DMSO in the assay medium should be kept to a minimum, typically ≤1% (v/v), to avoid solvent toxicity to the microbes. Always include a vehicle control (medium with the same percentage of DMSO) in all experiments.
Part 2: Primary Antimicrobial Screening Workflow
The primary goal is to determine if the compound exhibits any antimicrobial activity and to quantify its potency. The workflow begins with the gold-standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Caption: Primary antimicrobial screening workflow.
Protocol 2.1: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Test compound stock solution
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile DMSO and saline
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in the appropriate broth to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: In the 96-well plate, perform a two-fold serial dilution of the test compound.
-
Add 100 µL of broth to wells 2 through 12.
-
Add 200 µL of the test compound (at 2x the highest desired final concentration) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no inoculum).
-
-
Controls: Prepare wells for the positive control antibiotic (serial dilution) and a vehicle control (highest concentration of DMSO used).
-
Inoculation: Add 100 µL of the standardized microbial inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Result Interpretation:
-
Visual: The MIC is the lowest concentration well with no visible turbidity.
-
Spectrophotometric: Read the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits ≥90% of growth compared to the growth control.
-
| Parameter | Bacteria (e.g., E. coli, S. aureus) | Yeast (e.g., C. albicans) |
| Medium | Cation-Adjusted Mueller-Hinton Broth | RPMI-1640 with L-glutamine, no bicarbonate |
| Inoculum | ~5 x 10⁵ CFU/mL | ~0.5-2.5 x 10³ CFU/mL |
| Incubation | 37°C for 18-24 hours | 35°C for 24-48 hours |
| Positive Control | Ciprofloxacin, Gentamicin | Fluconazole, Amphotericin B |
| Table 1: Recommended parameters for MIC testing. |
Part 3: Secondary Screening: Bactericidal vs. Bacteriostatic Activity
An active compound from primary screening may either kill the microbes (cidal) or simply inhibit their growth (static). This distinction is critical for therapeutic development.
Protocol 3.1: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
This assay is a direct extension of the MIC test and determines the lowest concentration of the compound that kills 99.9% of the initial inoculum.
Procedure:
-
Following MIC: After determining the MIC, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Subculture: Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Result Interpretation: The MBC/MFC is the lowest concentration from the MIC plate that results in no colony growth (or a ≥99.9% reduction in CFU compared to the initial inoculum count) on the subculture plate.
Interpretation of Results:
-
If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .
-
If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .
Part 4: Preliminary Mechanistic Investigation
Early insights into the mechanism of action (MoA) can guide further optimization and development. A common initial step is to determine if the compound targets the microbial cell envelope.
Caption: Decision workflow for initial MoA studies.
Protocol 4.1: Cell Membrane Integrity Assay
This assay uses Propidium Iodide (PI), a fluorescent dye that is excluded by intact cell membranes. An increase in PI fluorescence indicates membrane damage.
Materials:
-
Bacterial/fungal culture
-
Propidium Iodide (PI) stock solution
-
Test compound at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Positive control (e.g., Polymyxin B, a known membrane-disrupting agent)
-
Negative/vehicle control (DMSO)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader (Excitation ~535 nm, Emission ~617 nm)
Procedure:
-
Cell Preparation: Grow and wash the microbial cells, resuspending them in a suitable buffer (e.g., PBS) to a standardized OD.
-
Assay Setup: In the black 96-well plate, add the cell suspension to each well.
-
Compound Addition: Add the test compound, positive control, or vehicle control to the respective wells.
-
Dye Addition: Add PI to all wells to a final concentration of ~1-5 µM.
-
Incubation: Incubate the plate at room temperature or 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes for 1-2 hours).
-
Analysis: A significant, dose-dependent increase in fluorescence over time compared to the vehicle control suggests that 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione disrupts cell membrane integrity.
References
- A Technical Guide to Novel Synthesis Methods for 1H-Pyrido[2,3-d]oxazine-2,4-dione and Its Derivatives. Benchchem.
-
1-Methyl-1H-pyrido[2,3-d][4][7]oxazine-2,4-dione. BLDpharm. Available at:
-
1-Methyl-1H-benzo[d][4][7]oxazine-2,4-dione. CymitQuimica. Available at:
- Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI.
- Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-. SciSpace. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAgooKhL3Y1M4KxqCPxG0JfIm3GNrYZ97bNmQhxqZKvgeg47mMFERGWHmO9dWCNZCKrWSBnd0f0NV4z-sW8Ljf5mpUbvXvPdj5jl5sRXRlOzlvOuUTHHl9EbLGWmXxBgVL-COyeMVr5hfzbsRpr-6VsGKYNime0pFccOXjObYL6A4Pt6N6Pb0yXN6Dy7owgCkBGU2lehvTSg==
- Protocol for synthesizing 1H-Pyrido[2,3-d]oxazine-2,4-dione in a laboratory setting. Benchchem.
- Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. MDPI.
-
Scheme 3. Synthesis of N-alkylated-1H-pyrido[2,3-d][4][7]oxazine2,4-dione 12 by using phosgene. ResearchGate. Available at:
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][4][7]benzothiazole Derivatives via Microwave-Assisted Synthesis. PMC - NIH. Available at:
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 53890-44-1|1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione|BLD Pharm [bldpharm.com]
- 7. 1-Methyl-1H-benzo[d][1,3]oxazine-2,4-dione | CymitQuimica [cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione
Welcome to the technical support center for the synthesis of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic scaffold. Here, we will address common challenges encountered during its synthesis, provide detailed troubleshooting guides, and answer frequently asked questions to facilitate a smooth and successful experimental workflow.
Introduction
1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione is a derivative of 1H-Pyrido[2,3-d]oxazine-2,4-dione, also known as 3-azaisatoic anhydride.[1][2] This class of compounds serves as a crucial intermediate in the synthesis of a variety of biologically active molecules due to the reactivity of the anhydride-like moiety.[2] The introduction of a methyl group at the 1-position can significantly alter the compound's physicochemical properties and biological activity.
The synthesis of this target molecule can be approached via two primary routes, each with its own set of challenges. This guide will provide insights into both pathways.
Synthetic Pathways Overview
The two most logical synthetic routes to 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione are:
-
Route A: Cyclization followed by N-Methylation. This involves the initial synthesis of the parent compound, 1H-pyrido[2,3-d]oxazine-2,4-dione, from 2-aminonicotinic acid, followed by methylation at the N1 position.
-
Route B: N-Methylation followed by Cyclization. This route begins with the methylation of the starting material to form 2-(methylamino)nicotinic acid, which is then cyclized to yield the final product.
Caption: Overview of the two primary synthetic routes to 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address potential issues you may encounter during your experiments.
Cyclization Step (Applicable to both routes, especially prominent in Route A)
Question 1: I am getting a very low yield of the cyclized product, 1H-pyrido[2,3-d]oxazine-2,4-dione. What are the possible causes and solutions?
Answer: Low yields in the cyclization of 2-aminonicotinic acid are a common issue.[3] Here are the primary causes and how to address them:
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure anhydrous conditions: Moisture can hydrolyze the cyclizing agent (e.g., triphosgene). Ensure your starting material and solvent are completely dry.[3] - Optimize reaction time and temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). A moderate increase in reaction time or temperature may be necessary.[3] |
| Side Reactions | - Polymerization: The formation of polymeric byproducts can be minimized by the slow, controlled addition of the cyclizing agent at a low temperature.[3] - Decarboxylation: The starting material can decarboxylate at high temperatures. It is crucial to maintain the recommended reaction temperature.[3] |
| Inefficient Cyclizing Agent | - Consider alternatives: While phosgene and triphosgene are common, other cyclizing agents like carbonyldiimidazole (CDI) can be explored for milder reaction conditions. |
N-Methylation Step (Applicable to both routes, especially prominent in Route A)
Question 2: My N-methylation of 1H-pyrido[2,3-d]oxazine-2,4-dione is not working as expected. I am either getting no reaction, or a mixture of products.
Answer: The N-methylation of 1H-pyrido[2,3-d]oxazine-2,4-dione can be challenging due to the presence of multiple nucleophilic nitrogen atoms.
Caption: Troubleshooting flowchart for the N-methylation step.
Detailed Explanation:
-
No Reaction/Low Conversion: The acidity of the N-H bond at the 1-position is crucial for its deprotonation before methylation. If you are using a weak base like triethylamine, it may not be sufficient to deprotonate the amide nitrogen. Consider using a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate aprotic solvent like DMF or THF. The choice of methylating agent is also important; methyl iodide (MeI) or dimethyl sulfate ((CH3)2SO4) are common choices.
-
Mixture of Products (Regioselectivity Issues): The pyridine nitrogen can also be methylated, leading to the formation of a quaternary salt. This is more likely to occur with highly reactive methylating agents or under harsh conditions. To favor methylation at the N1 position, consider the following:
-
Choice of Base: A bulky base might sterically hinder the approach to the pyridine nitrogen.
-
Temperature Control: Running the reaction at a lower temperature can increase the selectivity for the more acidic N-H proton.
-
Stoichiometry: Use of a slight excess of the base and a stoichiometric amount of the methylating agent can help to avoid over-methylation.
-
Purification Challenges
Question 3: I am having difficulty purifying the final product, 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione.
Answer: Purification can be challenging due to the product's polarity and potential for degradation.
| Possible Cause | Suggested Solution |
| Product Degradation | - The oxazine-2,4-dione ring can be susceptible to hydrolysis, especially under basic conditions. Ensure all workup and purification steps are performed under neutral or slightly acidic conditions.[3] |
| Inefficient Recrystallization | - The product might have moderate solubility in common recrystallization solvents, leading to significant loss.[3] Experiment with a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find an optimal one for high recovery and purity. |
| Co-eluting Impurities | - If recrystallization is ineffective, flash column chromatography is a viable alternative.[3] A gradient elution with a solvent system like ethyl acetate in hexanes or dichloromethane in methanol can be effective. Monitor the fractions carefully by TLC. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, A or B, is generally recommended?
A1: Both routes are viable, but the choice depends on the available starting materials and the specific challenges you wish to avoid.
-
Route A (Cyclization then Methylation):
-
Pros: The starting material, 2-aminonicotinic acid, is commercially available.[4] The cyclization reaction to the parent compound is documented.
-
Cons: The main challenge is achieving regioselective N-methylation at the N1 position without methylating the pyridine nitrogen.
-
-
Route B (Methylation then Cyclization):
-
Pros: This route avoids the regioselectivity issue of the final methylation step.
-
Cons: The starting material, 2-(methylamino)nicotinic acid, may need to be synthesized, which adds a step to the overall process. A potential synthesis could involve the reaction of 2-chloronicotinic acid with methylamine, similar to methods used for synthesizing 2-(arylamino)nicotinic acids.[5] The cyclization of this N-methylated precursor might also present unique challenges compared to the parent compound.
-
For initial attempts, Route A is often preferred due to the availability of the starting material and the known conditions for the initial cyclization.
Q2: What are the key safety precautions to take during this synthesis?
A2: The use of phosgene equivalents like triphosgene requires extreme caution. Triphosgene is highly toxic and moisture-sensitive.[4] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Have a quenching solution (e.g., a solution of sodium hydroxide and an amine) readily available in case of spills. Methylating agents like methyl iodide and dimethyl sulfate are also toxic and should be handled with care.
Q3: Can I use other methylating agents besides methyl iodide or dimethyl sulfate?
A3: Yes, other methylating agents can be used. For example, methyl triflate (MeOTf) is a very powerful methylating agent, but it may increase the risk of over-methylation. Diazomethane is another option but is explosive and requires specialized equipment and handling procedures. For most applications, methyl iodide or dimethyl sulfate with an appropriate base will be sufficient.
Experimental Protocol: Synthesis of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione via Route A
This protocol is a suggested starting point and may require optimization.
Step 1: Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione
This protocol is adapted from established procedures for similar heterocyclic compounds.[4]
Materials:
-
2-Aminonicotinic acid
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (Et3N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 2-aminonicotinic acid (1.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2 eq) to the suspension.
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF.
-
Add the triphosgene solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the careful addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 1H-pyrido[2,3-d]oxazine-2,4-dione.
Step 2: N-Methylation of 1H-Pyrido[2,3-d]oxazine-2,4-dione
Materials:
-
1H-Pyrido[2,3-d]oxazine-2,4-dione
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (MeI)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend sodium hydride (1.1 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C.
-
Dissolve 1H-pyrido[2,3-d]oxazine-2,4-dione (1.0 eq) in anhydrous DMF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for deprotonation.
-
Add methyl iodide (1.05 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., ethyl acetate/hexanes gradient) to afford 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione.
References
-
PubChem. 1-methyl-1h-pyrido[2,3-d][6][7]oxazine-2,4-dione. Available at: [Link]
-
Semantic Scholar. Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 2-(arylamino)nicotinic acids in high-temperature water | Semantic Scholar [semanticscholar.org]
- 6. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 7. 53890-44-1|1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione|BLD Pharm [bldpharm.com]
optimizing reaction conditions for pyrido[2,3-d]oxazine-2,4-dione synthesis
Welcome to the technical support center for the synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione, also known as 3-azaisatoic anhydride. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure successful and efficient synthesis of this critical heterocyclic intermediate.[1][2]
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione.
Q1: What is the most common starting material for this synthesis?
The most prevalent and commercially available starting material is 2-aminonicotinic acid. This substrate contains the requisite pyridine ring and the ortho-amino acid functionality necessary for the subsequent cyclization to form the oxazine-dione ring system.
Q2: What is the general reaction mechanism?
The synthesis typically involves the cyclization of 2-aminonicotinic acid using a phosgene equivalent, such as triphosgene or diphosgene. The reaction proceeds via an initial N-acylation of the amino group, followed by an intramolecular nucleophilic attack of the carboxylic acid onto the newly formed carbonyl group, leading to ring closure and formation of the anhydride.
Q3: Why is 1H-Pyrido[2,3-d]oxazine-2,4-dione a useful synthetic intermediate?
Its utility stems from the reactivity of the anhydride moiety.[1] This functional group is susceptible to nucleophilic attack by various agents, most notably primary amines. This reaction opens the ring, which is then followed by an intramolecular cyclization to create N-substituted pyrido[2,3-d]pyrimidin-4(3H)-ones.[3] This provides a versatile and straightforward method for generating libraries of compounds with potential biological activity, particularly as kinase inhibitors in oncology research.[3]
Q4: What are the expected spectroscopic features of the final product?
While comprehensive public spectra are limited, the structure suggests key features. In Infrared (IR) spectroscopy, one would expect to see two distinct carbonyl (C=O) stretching bands characteristic of an anhydride, typically in the ranges of 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹. An N-H stretching band around 3200-3000 cm⁻¹ is also anticipated.[4] In ¹H NMR, the three protons on the pyridine ring would appear as distinct signals in the aromatic region.
II. Experimental Workflow & Protocols
A successful synthesis requires careful planning and execution. The following workflow outlines the critical stages from starting material to purified product.
General Experimental Workflow Diagram
Caption: General workflow for the synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione.
Standard Synthesis Protocol
This protocol is a general guideline and may require optimization based on the specific scale and available equipment.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add 2-aminonicotinic acid (1.0 eq) to a flask containing an anhydrous aprotic solvent (e.g., dioxane or toluene).
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add a solution of triphosgene (0.35-0.40 eq) in the same anhydrous solvent. Caution: Phosgene is highly toxic. Triphosgene should be handled with extreme care in a well-ventilated fume hood.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Isolation: Cool the mixture to room temperature and then further in an ice bath. The product typically precipitates out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous solvent to remove residual impurities.
-
Drying & Analysis: Dry the purified solid under vacuum. Characterize the final product by NMR, IR spectroscopy, and melting point determination to confirm its identity and purity.[2][4]
III. Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Problem 1: Low or No Product Yield
-
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted 2-aminonicotinic acid, even after prolonged reaction times.[5]
-
Potential Causes & Solutions:
-
Inactive Reagents: The phosgene equivalent (e.g., triphosgene) may have degraded due to moisture.
-
Solution: Use a freshly opened bottle of the reagent or purify it before use. Ensure all solvents are rigorously dried, as moisture will rapidly decompose the phosgene equivalent.
-
-
Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient.[5]
-
Solution: Gradually increase the reaction temperature while carefully monitoring for any signs of decomposition. Perform a time-course study by taking aliquots at different intervals to determine the optimal reaction duration.
-
-
Poor Solubility: The 2-aminonicotinic acid may not be sufficiently soluble in the chosen solvent, limiting its availability to react.
-
Solution: Screen alternative anhydrous, aprotic solvents with higher boiling points and better solvating properties, such as dioxane, THF, or toluene.
-
-
Problem 2: Formation of Multiple Byproducts
-
Symptom: The crude reaction mixture shows multiple spots on a TLC plate or several peaks in the LC-MS, indicating a complex mixture.
-
Potential Causes & Solutions:
-
Reaction Temperature is Too High: Excessive heat can lead to decomposition of the starting material or the desired product, as well as promote side reactions.[5]
-
Solution: Lower the reaction temperature. Ensure that the addition of the phosgene equivalent is done slowly and at a low temperature (e.g., 0°C) to control the initial exothermic reaction before heating to reflux.
-
-
Incorrect Stoichiometry: An excess of the phosgene equivalent can lead to the formation of undesired side products, including dimers or polymers.
-
Solution: Carefully control the stoichiometry. Use slightly less than the theoretical amount of triphosgene (e.g., 0.35 equivalents) to ensure the 2-aminonicotinic acid is the limiting reagent.
-
-
Presence of Moisture: Water in the reaction can lead to the hydrolysis of the anhydride product back to the starting amino acid or cause other undesired reactions.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and maintain a strict inert atmosphere throughout the experiment.[5]
-
-
Problem 3: Difficulty in Product Purification
-
Symptom: The isolated solid is discolored or shows impurities in the NMR spectrum that are difficult to remove.
-
Potential Causes & Solutions:
-
Trapped Solvent or Reagents: The precipitated product may contain residual solvent or unreacted starting materials.
-
Solution: Wash the filtered product thoroughly with a small amount of cold, fresh solvent. Consider using a solvent in which the product is sparingly soluble but the impurities are more soluble.
-
-
Thermal Decomposition during Workup: The product may be unstable at higher temperatures.
-
Solution: Avoid excessive heating during the drying process. Dry the product under a high vacuum at room temperature.
-
-
Co-precipitation of Impurities: Side products may have similar solubility profiles to the desired product.
-
Solution: Recrystallization is the most effective method for purification. Screen various solvent systems (e.g., acetonitrile, ethyl acetate/hexanes) to find one that provides high recovery of pure crystals.
-
-
IV. Optimizing Reaction Conditions
Systematic optimization is key to maximizing yield and purity. The following table summarizes key parameters and their typical ranges for optimization.
| Parameter | Variable | Recommended Range/Conditions | Rationale & Expert Insights |
| Solvent | Dioxane, Toluene, THF, Acetonitrile | Anhydrous, Aprotic | The solvent must be inert to the highly reactive phosgene equivalent and capable of suspending the starting material. Dioxane is often a good starting point due to its high boiling point and good solvating properties. |
| Temperature | 0°C to Reflux | 80-110 °C (for reflux) | Initial addition should be at 0°C to control exothermicity. The cyclization step requires thermal energy, so refluxing is standard. The optimal temperature is a balance between reaction rate and potential for decomposition. |
| Reaction Time | 2 - 24 hours | Monitor by TLC/LC-MS | Reaction completion time is highly dependent on scale, temperature, and substrate. Do not run for a fixed time; monitor until starting material is consumed to avoid byproduct formation from extended heating. |
| Phosgene Equivalent | Triphosgene, Diphosgene | 0.35 - 0.40 eq (Triphosgene) | Triphosgene is a solid and safer to handle than gaseous phosgene. Using a slight sub-stoichiometric amount can prevent the formation of over-acylated byproducts and simplifies purification. |
V. References
-
A Technical Guide to Novel Synthesis Methods for 1H-Pyrido[2,3-d]oxazine-2,4-dione and Its Derivatives. (2025). BenchChem. Available at:
-
Troubleshooting guide for the synthesis of heterocyclic compounds. (2025). BenchChem. Available at:
-
An In-depth Technical Guide on the Synthesis and Characterization of 1H-Pyrido[2,3-d]oxazine-2,4-dione. (2025). BenchChem. Available at:
-
Application Notes and Protocols: 1H-Pyrido[2,3-d]oxazine-2,4-dione in Medicinal Chemistry. (2025). BenchChem. Available at:
-
Spectroscopic and Synthetic Profile of 1H-Pyrido[2,3-d]oxazine-2,4-dione: A Technical Guide. (2025). BenchChem. Available at:
Sources
Technical Support Center: Purification of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione
Welcome to the technical support center for the purification of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and troubleshooting strategies to empower you to overcome purification challenges in your laboratory work.
The purification of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione, an analogue of N-methylisatoic anhydride, can present unique challenges due to its polarity and the nature of potential impurities. This guide offers a structured approach to tackling these issues, ensuring you obtain a high-purity final product.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione in a question-and-answer format.
Question: My crude product is a sticky oil or fails to solidify completely. How can I induce crystallization?
Answer: This is a common issue, often caused by the presence of residual solvents or impurities that inhibit the formation of a crystal lattice. Here are several strategies to address this:
-
Trituration: This is the first method you should attempt. It involves suspending the oil in a solvent in which the desired product is insoluble, but the impurities are at least partially soluble. Vigorous stirring or sonication can help break up the oil and encourage the formation of a solid. Suitable solvents for trituration include diethyl ether, hexanes, or a mixture of ethyl acetate and hexanes.
-
Recrystallization from a Binary Solvent System: If trituration fails, a carefully chosen binary solvent system for recrystallization is your next step. Dissolve the oil in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or methanol) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or diethyl ether) until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a tiny "seed" crystal to the supersaturated solution can initiate crystallization.
Question: During column chromatography on silica gel, my compound streaks badly or doesn't elute, even with a very polar solvent system. What's happening and how do I fix it?
Answer: This is a classic problem when purifying nitrogen-containing heterocycles on standard silica gel.[1][2] The issue stems from the interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups on the surface of the silica gel. This strong interaction can lead to streaking, poor separation, and even irreversible adsorption.
Here's how to resolve this:
-
Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[1] A common choice is to add 0.5-1% triethylamine (Et₃N) to your solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). Alternatively, a pre-mixed solution of 1-10% ammonium hydroxide in methanol can be used as the polar component in a dichloromethane-based system.[3]
-
Switch to a Different Stationary Phase: If modifiers don't solve the problem, consider using a different adsorbent.[1]
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel for basic compounds.
-
Reversed-Phase Silica (C18): This is often the best option for polar compounds.[1] You would use a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Question: After purification, my final product has a persistent yellow or brown color. What is the likely cause and how can I remove it?
Answer: Colored impurities are common in heterocyclic chemistry and can arise from a variety of sources, including oxidation by-products or residual starting materials and reagents.
-
Activated Charcoal Treatment: A common method for removing colored impurities is to treat a solution of your compound with a small amount of activated charcoal. Dissolve the product in a suitable solvent (e.g., hot ethyl acetate or methanol), add a small amount of activated charcoal (typically 1-2% by weight), and heat the mixture for a short period (5-15 minutes). The colored impurities will adsorb onto the surface of the charcoal. Filter the hot solution through a pad of Celite® to remove the charcoal, and then proceed with recrystallization. Be aware that activated charcoal can also adsorb some of your product, leading to a decrease in yield.
-
Recrystallization: A careful recrystallization is often sufficient to separate the desired product from colored impurities, as these are often present in small amounts and will remain in the mother liquor.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione?
A1: The impurity profile will depend on the synthetic route. If the synthesis involves the N-methylation of 1H-pyrido[2,3-d]oxazine-2,4-dione, common impurities could include:
-
Unreacted Starting Material: The parent NH-compound.
-
Over-methylated Product: Formation of a quaternary ammonium salt, especially if a reactive methylating agent like methyl iodide or dimethyl sulfate is used.[4]
-
By-products from the Methylating Agent: For instance, if using dimethyl carbonate, by-products can arise from its decomposition or side reactions.[4] If the synthesis involves a cyclization reaction, impurities could include unreacted starting materials and incompletely cyclized intermediates.
Q2: What analytical techniques are recommended to assess the purity of the final product?
A2: A combination of techniques should be used to confirm the purity and identity of your compound:
-
Thin-Layer Chromatography (TLC): An essential tool for a quick purity check and for developing solvent systems for column chromatography. A pure compound should appear as a single spot in multiple solvent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful technique for confirming the structure of your compound and identifying any impurities. The presence of unexpected signals can indicate impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on both the purity (from the LC chromatogram) and the molecular weight (from the mass spectrum) of your compound.
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Q3: What are some good starting solvent systems for TLC analysis and column chromatography?
A3: Given the polar nature of the 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione structure, you will likely need relatively polar solvent systems. Here are some good starting points for TLC development, which can then be adapted for column chromatography:
-
For less polar impurities: Start with 30-50% ethyl acetate in hexanes.
-
For the compound itself and more polar impurities:
-
100% ethyl acetate
-
5-10% methanol in dichloromethane[5]
-
5% methanol in ethyl acetate Remember to add a basic modifier (e.g., 1% triethylamine) if you observe streaking on the TLC plate.[1] For column chromatography, you'll want to adjust the solvent system so that your target compound has an Rf value of approximately 0.25-0.35 on the TLC plate.[6]
-
Purification Protocols
Protocol 1: Recrystallization
This is the preferred method for purifying solid materials when impurities have different solubility profiles from the desired product.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Good candidates include ethyl acetate, methanol, or ethanol.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[7]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography on Silica Gel
This method is used to separate the target compound from impurities with different polarities.
Step-by-Step Methodology:
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system should provide good separation between your product and impurities, with an Rf value for your product around 0.3.[6]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Summary Table
| Purification Method | Recommended Solvent Systems | Key Considerations |
| Recrystallization | Ethyl acetate, Methanol, Ethanol, Acetonitrile | Ensure slow cooling for optimal crystal growth. Use a minimal amount of hot solvent to maximize yield. |
| Trituration | Diethyl ether, Hexanes, Pentane | Effective for removing sticky, oily impurities from a solid product. |
| Normal-Phase Column Chromatography | Ethyl acetate/Hexanes (with 1% Et₃N), Dichloromethane/Methanol (with 1% Et₃N) | Add a basic modifier to prevent streaking.[1][2] |
| Reversed-Phase Column Chromatography | Water/Acetonitrile (with 0.1% Formic Acid), Water/Methanol (with 0.1% Formic Acid) | Ideal for highly polar compounds.[1] |
Purification Workflow Diagram
The following diagram illustrates a logical workflow for selecting a purification strategy for 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione.
Caption: Decision workflow for purifying 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione.
References
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Google Patents. (n.d.). US20190125882A1 - Isatoic anhydride derivatives and applications thereof.
- BenchChem. (2025). Avoiding impurities in the synthesis of heterocyclic compounds.
-
University of Alberta. (n.d.). Column chromatography. Retrieved from .
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from .
- Google Patents. (n.d.). WO2015163952A1 - Isatoic anhydride derivatives and applications thereof.
-
Reddit. (2017). Column chromatography & TLC on highly polar compounds? Retrieved from .
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from .
-
Taylor & Francis Online. (n.d.). N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate. Retrieved from .
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from .
Sources
Technical Support Center: Synthesis of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione
Welcome to the technical support guide for the synthesis of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As specialists in synthetic and analytical chemistry, we understand the nuances that can lead to unexpected results. This guide provides in-depth troubleshooting advice in a direct question-and-answer format to address common challenges, particularly the formation and identification of reaction byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low, and TLC/LC-MS analysis shows multiple spots/peaks. What are the most probable byproducts?
This is a common issue stemming from the reactivity of the primary starting materials, 2,3-pyridinedicarboxylic acid or its anhydride, and methylamine. The reaction involves a delicate balance between ring-opening, desired cyclization, and alternative cyclization pathways.
The most likely byproducts are:
-
Ring-Opened Amide-Acid (Isomer Mixture): The initial reaction between 2,3-pyridinedicarboxylic anhydride and methylamine is a nucleophilic acyl substitution that opens the anhydride ring.[1][2][3] This reaction forms 3-(methylcarbamoyl)picolinic acid and 2-(methylcarbamoyl)nicotinic acid. If the subsequent dehydration and cyclization step is incomplete, these intermediates will remain as significant, highly polar impurities.
-
N-Methyl-pyrrolo[3,4-b]pyridine-5,7-dione (Imide Byproduct): This is a common and often significant byproduct. It forms through an alternative intramolecular condensation of the amide-acid intermediate, where the amide nitrogen attacks the carboxylic acid, eliminating water to form a five-membered imide ring instead of the desired six-membered oxazine-dione.[1] This pathway is often favored by high temperatures.[3]
-
Nicotinic Acid: The starting material, 2,3-pyridinedicarboxylic acid (quinolinic acid), can undergo thermal decarboxylation, particularly at elevated temperatures, to yield nicotinic acid.[4][5] This byproduct is unreactive under the cyclization conditions and will persist as an impurity.
-
Unreacted 2,3-Pyridinedicarboxylic Acid: Incomplete conversion of the starting material can also lead to its presence in the final crude product.
The diagram below illustrates these competing pathways.
Sources
improving yield and purity of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione
Welcome to the dedicated technical support guide for the synthesis and purification of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the preparation of this important heterocyclic scaffold. Here, we provide in-depth, evidence-based troubleshooting advice and frequently asked questions to help you optimize your reaction yield and achieve high product purity.
Troubleshooting Guide: Yield and Purity Issues
This section addresses specific problems you may encounter during the synthesis and purification of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione.
Issue 1: Low or No Yield of the Desired Product
You've completed the reaction, but analysis of the crude product shows a low yield or complete absence of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione.
-
Suboptimal Reaction Conditions: The formation of the pyrido[2,3-d]oxazine ring system is sensitive to temperature, reaction time, and reactant concentration.[1] Small deviations from optimal parameters can lead to the formation of side products or incomplete conversion.
-
Actionable Advice: Conduct small-scale trial reactions to screen a range of temperatures and reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation and to check for potential product degradation over time.[1]
-
-
Purity of Starting Materials: Impurities in your starting materials, such as the precursor 2-aminonicotinic acid or the methylating agent, can inhibit the reaction or lead to unwanted side reactions.
-
Actionable Advice: Ensure the purity of all reagents before starting the synthesis. If necessary, purify the starting materials by recrystallization or column chromatography. Solvents should be of high purity and dried if the reaction is sensitive to moisture.[1]
-
-
Atmospheric Moisture: Reactions involving the formation of heterocyclic rings can be sensitive to moisture.[1]
-
Actionable Advice: If your synthesis is moisture-sensitive, employ standard inert atmosphere techniques, such as performing the reaction under a nitrogen or argon blanket.
-
-
Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can result in low reaction rates and reduced yields.[1]
-
Actionable Advice: Ensure the stirring rate is sufficient to maintain a homogeneous suspension, especially for larger-scale reactions.
-
Issue 2: Presence of a Persistent, Difficult-to-Remove Impurity
Your crude product contains a significant amount of an impurity with similar polarity to the desired product, making purification by standard column chromatography or recrystallization challenging.
-
Formation of Isomeric Byproducts: Incomplete N-methylation or methylation at an alternative site on the heterocyclic ring can lead to isomeric impurities.
-
Actionable Advice: Re-evaluate your methylation strategy. The choice of methylating agent and base is critical. Consider using a milder methylating agent or optimizing the reaction temperature to improve selectivity. A patent on the methylation of pyridines suggests that the choice of catalyst and conditions can direct the position of methylation.[2]
-
-
Hydrolysis of the Oxazine Ring: The 1,3-oxazine-2,4-dione ring system can be susceptible to hydrolysis, especially under acidic or basic workup conditions, leading to ring-opened impurities. The ring-opening of cyclic anhydrides with nucleophiles is a well-known reaction pathway.[3]
-
Actionable Advice: Maintain a neutral pH during the workup and purification steps. If an aqueous extraction is necessary, use a buffered solution. Minimize the exposure of the product to strong acids or bases.
-
Frequently Asked Questions (FAQs)
Synthesis
Q1: What is a reliable synthetic route for 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione?
A common approach involves a two-step process: first, the cyclization of a 2-aminonicotinic acid derivative to form the pyrido[2,3-d]oxazine-2,4-dione core, followed by N-methylation. A documented synthesis involves the use of phosgene for the cyclization step.[4]
Q2: My N-methylation step is giving a mixture of products. How can I improve the selectivity?
The N-methylation of pyridone-like structures can sometimes yield O-methylated byproducts. To favor N-methylation, consider using a polar aprotic solvent like DMF or DMSO. The choice of base is also crucial; a non-nucleophilic base like sodium hydride or potassium carbonate is often preferred. The "magic methyl" effect in pharmaceuticals highlights the importance of methylation in modifying compound properties.[5]
Purification
Q3: What is the best method for purifying crude 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione?
Recrystallization is often the most effective method for purifying polar, crystalline organic compounds.[6] For this molecule, a polar solvent or a solvent mixture is likely to be effective.
Q4: How do I choose the right solvent for recrystallization?
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] For a polar compound like 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione, consider solvents like ethanol, methanol, or acetone.[8] It is advisable to perform small-scale solubility tests with a variety of solvents to find the optimal one.[6]
Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of solution above its melting point. To prevent this, you can try using a larger volume of solvent, a different solvent system, or lowering the temperature at which you dissolve the compound. Allowing the solution to cool more slowly can also promote crystal formation.
Experimental Protocols
Protocol 1: General Troubleshooting Workflow for Low Yield
This workflow provides a systematic approach to diagnosing and resolving low-yield issues in heterocyclic synthesis.[1]
Caption: A flowchart for troubleshooting low reaction yields.
Protocol 2: Recrystallization Solvent Screening
A systematic approach to identifying a suitable solvent for the purification of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione.
-
Preparation: Place a small amount (10-20 mg) of the crude product into several small test tubes.
-
Solvent Addition: To each test tube, add a different solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature.
-
Solubility at Room Temperature: Observe if the compound dissolves. An ideal solvent will not dissolve the compound at room temperature.
-
Solubility at Elevated Temperature: If the compound is insoluble at room temperature, gently heat the test tube. An ideal solvent will dissolve the compound when hot.[8]
-
Crystal Formation: If the compound dissolves when hot, allow the solution to cool slowly to room temperature, and then in an ice bath. Observe for the formation of crystals.
-
Solvent Selection: The solvent that dissolves the compound when hot and allows for good crystal recovery upon cooling is the best choice.
Data Presentation
Table 1: Common Solvents for Recrystallization of Polar Heterocyclic Compounds
This table provides a starting point for selecting a recrystallization solvent. The principle of "like dissolves like" is a useful guide.[8]
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Suitable for highly polar compounds. |
| Methanol | 65 | High | Good general-purpose polar solvent. |
| Ethanol | 78 | High | Another good general-purpose polar solvent. |
| Acetone | 56 | Medium | Can be used for compounds with intermediate polarity. |
| Ethyl Acetate | 77 | Medium | Often used in solvent mixtures with less polar solvents. |
Logical Relationships
Diagram: Factors Influencing Yield and Purity
This diagram illustrates the interconnected factors that determine the success of the synthesis of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione.
Caption: Interplay of synthesis and purification parameters on final yield and purity.
References
-
Ozturkcan, S. A., Turhan, K., & Turgut, Z. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, 33(6), 939-943. Available at: [Link]
-
Chaitra G, & Rohini RM. (2017). Synthesis and Biological Activities of[9][10]-Oxazine Derivatives. Der Pharma Chemica, 9(17), 73-79. Available at: [Link]
- Google Patents. (1969). Methylation of pyridines. US3428641A.
-
ResearchGate. (n.d.). Scheme 3. Synthesis of N-alkylated-1H-pyrido[2,3-d][9][10]oxazine2,4-dione 12 by using phosgene. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Hartmann, L., & Theato, P. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Chemical Society Reviews, 50(15), 8531-8555. Available at: [Link]
-
Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry. YouTube. Available at: [Link]
-
LibreTexts Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Moran, J., & Douglas, C. J. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science, 11(34), 9078-9084. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3428641A - Methylation of pyridines - Google Patents [patents.google.com]
- 3. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02759F [pubs.rsc.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. youtube.com [youtube.com]
- 8. rubingroup.org [rubingroup.org]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-Methylation of Heterocyclic Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for N-methylation of heterocyclic compounds. As a Senior Application Scientist, I've designed this guide to address the common and complex challenges encountered in the lab. This resource moves beyond simple protocols to explain the why behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when planning or troubleshooting N-methylation reactions.
Q1: My N-methylation reaction is not working or giving very low yield. What are the first things I should check?
A: Low or no yield is a common issue. Systematically check these critical parameters[1]:
-
Reagent Purity: Ensure your starting heterocycle, methylating agent, and base are pure and solvents are anhydrous, as many reagents are sensitive to moisture[1].
-
Base Strength: The base must be strong enough to deprotonate the N-H bond of your specific heterocycle. A pKa mismatch is a frequent cause of failure. For example, a weak base like sodium bicarbonate may not be sufficient for a less acidic heterocycle.
-
Reaction Temperature: Some methylations require heating to overcome activation energy barriers, while others may need cooling to control exotherms or prevent side reactions. Verify the optimal temperature for your specific system[1].
-
Stoichiometry: Ensure you are using the correct molar equivalents of your base and methylating agent relative to your substrate. An excess of the methylating agent can sometimes lead to undesired side reactions.
Q2: I'm getting a mixture of N-methylated regioisomers. How can I improve selectivity?
A: Regioselectivity is a significant challenge, especially with heterocycles containing multiple, chemically similar nitrogen atoms (e.g., imidazoles, triazoles, tetrazoles).[2]
-
Steric Hindrance: Bulky substituents on the heterocycle can direct methylation to the less sterically hindered nitrogen. Conversely, using a bulkier methylating agent might favor the less hindered position.
-
Electronic Effects: The electronic nature of substituents on the ring influences the nucleophilicity of the different nitrogen atoms. Electron-donating groups can enhance the reactivity of a nearby nitrogen, while electron-withdrawing groups will decrease it.
-
Protecting Groups: A common strategy is to temporarily protect one of the nitrogen atoms, forcing methylation to occur at the desired position. The protecting group is then removed in a subsequent step.
-
Catalyst Control: In some cases, specific catalysts or reaction conditions can direct the methylation to a particular nitrogen. For instance, enzymatic methods using methyltransferases can offer exceptional regioselectivity.[2][3]
Q3: My reaction is producing over-methylation products (quaternary salts). How can I prevent this?
A: Formation of quaternary ammonium salts occurs when the newly formed N-methylated product acts as a nucleophile and reacts further with the methylating agent.
-
Control Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent.
-
Slow Addition: Add the methylating agent slowly to the reaction mixture to maintain a low concentration, minimizing the chance of the product reacting further.
-
Lower Temperature: Running the reaction at a lower temperature can often reduce the rate of the second methylation more than the first.
-
Choice of Methylating Agent: A less reactive methylating agent might provide better control and reduce over-methylation.
Q4: How do I choose the right methylating agent for my specific heterocycle?
A: The choice depends on a balance of reactivity, cost, safety, and the nature of your substrate.[4][5]
-
High Reactivity: For less reactive heterocycles, powerful methylating agents like methyl triflate (MeOTf) or trimethyloxonium tetrafluoroborate ("Meerwein's salt") are effective but are more expensive and moisture-sensitive.[4]
-
Standard Reactivity & Cost-Effectiveness: Iodomethane (MeI) and dimethyl sulfate (DMS) are the most common choices. MeI is a potent methylating agent due to the excellent leaving group ability of iodide.[4][5] DMS is often preferred on a larger scale due to its lower cost and higher boiling point, which simplifies handling.[4][5] However, both are toxic and require careful handling.[4][6][7]
-
"Green" Alternatives: Dimethyl carbonate (DMC) is a less toxic and more environmentally friendly option, though it often requires higher temperatures or catalysis to be effective.[8][9][10][11]
-
Safety: For applications where toxicity is a major concern, trimethylsilyldiazomethane can be a safer alternative to the highly toxic and explosive diazomethane for methylating carboxylic acids, though it can form artifacts.[12][13]
In-Depth Troubleshooting Guides
Issue 1: Poor Reactivity of the Heterocyclic Substrate
Some heterocyclic systems are inherently poor nucleophiles due to aromaticity or the presence of electron-withdrawing groups.
Causality Analysis
The N-H bond of the heterocycle must be sufficiently acidic to be deprotonated by the chosen base, and the resulting anion must be nucleophilic enough to attack the methylating agent. Electron-withdrawing groups decrease the electron density on the nitrogen, reducing its nucleophilicity.
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Iodomethane - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trimethylsilyldiazomethane - Wikipedia [en.wikipedia.org]
stability issues of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione in solution
Welcome to the technical support guide for 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in solution. While specific stability data for the N-methylated version is limited, the following guidance is based on the known reactivity of the parent scaffold, 1H-Pyrido[2,3-d]oxazine-2,4-dione, and established principles of heterocyclic chemistry.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary predicted degradation pathways for 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione in solution?
A1: The chemical structure of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione, which contains an N-acylated carbamate (part of the oxazine ring), is susceptible to two primary degradation pathways:
-
Hydrolysis: The oxazine ring is an ester and is prone to hydrolysis, which can be catalyzed by both acidic and basic conditions. This process leads to ring-opening, yielding derivatives of 2-aminonicotinic acid. This is considered the most significant stability liability in aqueous solutions.[1]
-
Photolysis: The pyridone-like moiety within the structure suggests a potential sensitivity to light. Exposure to UV or even ambient light over extended periods could lead to photodegradation.[1]
Q2: How does pH impact the stability of this compound in aqueous solutions?
A2: The rate of hydrolysis is highly pH-dependent. The compound is predicted to have its maximum stability in a slightly acidic to neutral pH range, approximately pH 6.0-7.5.[1]
-
Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis of the ester bond in the oxazine ring is likely to occur, leading to ring opening.
-
Basic Conditions (pH > 7.5): Base-catalyzed hydrolysis is expected to be significantly faster and is often the primary cause of rapid degradation in solution. The presence of a strong nucleophile like hydroxide will readily attack the carbonyl group of the cyclic ester.[1]
Q3: What are the recommended solvents and storage conditions for stock solutions?
A3: Solvent choice is critical for maintaining the integrity of the compound.
-
Recommended Solvents: For short-term storage and immediate experimental use, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are strongly recommended.[1]
-
Solvents to Avoid: Protic solvents, particularly water and alcohols (methanol, ethanol), should be used with caution. If aqueous buffers are required for an assay, it is best practice to prepare the solution fresh from a DMSO stock immediately before use.
-
Storage Conditions: Stock solutions in anhydrous DMSO or DMF should be stored at -20°C or -80°C in tightly sealed vials to minimize water absorption. For long-term storage, it is always best to store the compound as a dry solid at low temperatures (e.g., -20°C), protected from light and moisture in a desiccator.[1]
Q4: My analytical results (HPLC, LC-MS) are inconsistent. What could be the cause?
A4: Inconsistent results are frequently linked to compound degradation. The appearance of new peaks, changes in peak area over time, or shifts in retention time can all be indicators of instability. Refer to the troubleshooting guides below for a systematic approach to diagnosing the issue.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound and Appearance of New Peaks in HPLC/LC-MS Analysis
This is the most common issue, typically pointing to hydrolytic degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent analytical results.
Predicted Hydrolysis Pathway:
Caption: Predicted hydrolytic degradation pathway.
Issue 2: Gradual Decrease in Purity Over Time, Even in Aprotic Solvents
If hydrolysis has been ruled out, consider these possibilities:
-
Photodegradation:
-
Diagnosis: Are you working with clear vials or leaving solutions exposed to ambient or UV light?
-
Solution: Use amber vials or vials wrapped in aluminum foil for all solutions and samples. Minimize light exposure during all experimental steps.[1]
-
-
Oxidative Degradation:
-
Diagnosis: While less common for this scaffold compared to hydrolysis, oxidation can occur, especially in the presence of metal ions or reactive oxygen species. This can be a factor in complex biological media.
-
Solution: If oxidation is suspected, consider degassing solvents or adding antioxidants like ascorbic acid or EDTA to your buffers, but be aware that these can sometimes accelerate other degradation pathways.[4]
-
-
Contaminated Solvent:
-
Diagnosis: Anhydrous solvents like DMSO are hygroscopic and can absorb atmospheric moisture over time.
-
Solution: Use fresh, sealed bottles of anhydrous solvents. Aliquot the solvent into smaller, single-use vials to prevent repeated exposure of the main stock to air.
-
Experimental Protocols
Protocol 1: Basic Stability Assessment in Aqueous Buffer
This protocol allows for a quick assessment of your compound's stability in a specific buffer system.
Objective: To determine the rate of degradation of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione in a chosen aqueous buffer over time.
Materials:
-
10 mM stock solution of the compound in anhydrous DMSO.
-
Aqueous buffer of choice (e.g., 50 mM Phosphate Buffer, pH 7.4).
-
HPLC or UPLC system with a suitable C18 column and UV detector.
-
Autosampler vials (amber recommended).
-
Thermostated autosampler.
Methodology:
-
Preparation of Test Solution:
-
Allow the DMSO stock solution and the aqueous buffer to reach room temperature.
-
In a clean vial, add 990 µL of the aqueous buffer.
-
Add 10 µL of the 10 mM DMSO stock solution to the buffer and vortex immediately to mix. This yields a 100 µM final concentration with 1% DMSO.
-
-
Time-Point Zero (T=0) Analysis:
-
Immediately transfer an aliquot of the freshly prepared test solution to an autosampler vial.
-
Inject onto the HPLC/UPLC system and acquire the chromatogram. This is your T=0 reference point.
-
-
Incubation:
-
Store the remaining test solution at a controlled temperature (e.g., room temperature, 25°C, or physiological temperature, 37°C). Ensure the vial is protected from light.
-
-
Subsequent Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take another aliquot from the test solution, transfer to a new vial, and inject.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Normalize the peak areas to the T=0 peak area to calculate the percentage of compound remaining.
-
Plot "% Compound Remaining" vs. "Time".
-
Data Summary Table:
| Time Point (Hours) | Peak Area (Parent) | % Remaining |
| 0 | [Insert T=0 Area] | 100% |
| 1 | [Insert T=1 Area] | [Calculate %] |
| 2 | [Insert T=2 Area] | [Calculate %] |
| 4 | [Insert T=4 Area] | [Calculate %] |
| 8 | [Insert T=8 Area] | [Calculate %] |
| 24 | [Insert T=24 Area] | [Calculate %] |
References
-
2a biotech. 1-METHYL-1H-PYRIDO[2,3-D][1][5]OXAZINE-2,4-DIONE.[Link]
-
Pharmaffiliates. 1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1][5]oxazin-2-one.[Link]
-
NIH PMC. Novel pyrido[2,3-b][5][6]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer.[Link]
-
ASM Journals. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135.[Link]
-
MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole.[Link]
-
wiley.com. The impact of N-methylation on aqueous solubility and lipophilicity.[Link]
-
Jetir.Org. P H – METRIC STUDY OF SUBSTITUTED HETEROCYCLICDRUGS WITHTRANSITION METALSIN MIXED SOLVENT.[Link]
-
PubMed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).[Link]
-
ijtc.in. Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis.[Link]
-
scielo.br. Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][5][6][7]triazine derivatives.[Link]
-
PubChem. 2H-pyrido[2,3-e]-1,3-oxazine-2,4(3H)-dione.[Link]
-
ACS Publications. Mitigating Heterocycle Metabolism in Drug Discovery.[Link]
-
RSC Publishing. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.[Link]
-
PubMed. Analysis of heterocyclic aromatic amines.[Link]
-
ResearchGate. Proposed degradation pathways of pyridine derivatives in bacteria...[Link]
-
ResearchGate. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides.[Link]
-
Veeprho. 1-methyl-1H-pyrido[2,3-d][1][5]oxazin-2(4H)-one.[Link]
-
Der Pharma Chemica. Synthesis and Biological Activities of[1][5]-Oxazine Derivatives.[Link]
-
Ask Pharmacy. Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals.[Link]
-
NIH PMC. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.[Link]
-
PubMed. Factors affecting the stability of drugs and drug metabolites in biological matrices.[Link]
-
ResearchGate. Scheme 15. Synthesis of 1H-thieno[2,3-d][1][5]oxazine-2,4-dione (50).[Link]
-
RSC Publishing. Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes.[Link]
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- 2. chemical.journalspub.info [chemical.journalspub.info]
- 3. askpharmacy.net [askpharmacy.net]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 53890-44-1|1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione|BLD Pharm [bldpharm.com]
- 6. 1-Methyl-1H-benzo[d][1,3]oxazine-2,4-dione | CymitQuimica [cymitquimica.com]
- 7. 2abiotech.net [2abiotech.net]
Technical Support Center: Overcoming Poor Solubility of Pyrido[2,3-d]oxazine Derivatives
Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with pyrido[2,3-d]oxazine derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this promising, yet often problematic, class of heterocyclic compounds. Here, we move beyond simple protocols to provide in-depth, scientifically-grounded explanations and troubleshooting strategies to enhance your experimental success.
Understanding the Core Challenge: Why are Pyrido[2,3-d]oxazines Poorly Soluble?
The inherent poor aqueous solubility of many pyrido[2,3-d]oxazine derivatives can be attributed to several key physicochemical properties. Their planar, aromatic ring structure promotes strong intermolecular π-stacking interactions in the solid state. This efficient crystal packing leads to high lattice energy, which must be overcome for the compound to dissolve. Additionally, the presence of hydrogen bond donors and acceptors can further stabilize the crystal lattice, increasing the energy barrier for solvation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that arise during the handling and formulation of pyrido[2,3-d]oxazine derivatives.
Q1: My pyrido[2,3-d]oxazine derivative won't dissolve in standard aqueous buffers for my biological assay. What are my immediate options?
A1: When facing immediate solubility issues for in-vitro testing, several rapid-implementation strategies can be employed.
-
Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of a poorly soluble drug.[1] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs). It's crucial to start with a small percentage of the co-solvent and titrate upwards, as high concentrations can sometimes negatively impact biological assays.
-
pH Adjustment: For pyrido[2,3-d]oxazine derivatives with ionizable functional groups, adjusting the pH of the buffer can dramatically alter solubility.[2][3] The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile.[4][5] For basic compounds, lowering the pH will lead to protonation and increased solubility. Conversely, for acidic compounds, increasing the pH will result in deprotonation and enhanced solubility.
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecule.[6] Non-ionic surfactants like Tween® and Triton™ X-100 are often well-tolerated in cell-based assays at low concentrations.
Troubleshooting Flowchart for Immediate Solubility Issues
Caption: Decision-making workflow for immediate solubility enhancement.
Q2: I'm considering long-term development of a lead pyrido[2,3-d]oxazine candidate. What are the most effective strategies for fundamentally improving its solubility?
A2: For long-term development, more robust strategies that modify the compound's intrinsic properties or its formulation are necessary. These can be broadly categorized into chemical and physical modification approaches.[6]
Chemical Modification Strategies:
-
Prodrug Approach: This involves chemically modifying the drug to create a more soluble derivative (the prodrug) that converts back to the active parent drug in-vivo.[7][8] For pyrido[2,3-d]oxazines, this could involve adding ionizable groups like phosphates or amino acids to create water-soluble esters or amides.[9][10]
-
Salt Formation: For compounds with acidic or basic centers, forming a salt can significantly increase aqueous solubility.[6] The choice of counter-ion is critical and can impact not only solubility but also stability and hygroscopicity.[3]
-
Structural Modification: Strategic chemical modifications to the core structure can disrupt crystal packing and improve solubility. This could involve adding flexible side chains or introducing non-planar groups to hinder efficient stacking.
Physical Modification & Formulation Strategies:
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area-to-volume ratio, which in turn increases the dissolution rate according to the Noyes-Whitney equation.[11]
-
Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[18][19][20][21] This can lead to the formation of an amorphous solid dispersion, which has a higher apparent solubility and faster dissolution rate compared to the crystalline form.[22]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[23] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[24][25][26][27]
Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Prodrugs | Covalent modification to a more soluble form, followed by in-vivo cleavage.[10] | Significant increase in solubility, potential for targeted delivery.[7] | Requires careful design to ensure efficient cleavage; potential for altered pharmacology of the prodrug itself. |
| Salt Formation | Conversion of a neutral drug to an ionic form with higher aqueous solubility.[6] | Simple and effective for ionizable compounds. | Not applicable to neutral compounds; potential for hygroscopicity and polymorphism. |
| Nanosuspensions | Increased surface area and saturation solubility due to reduced particle size.[14] | Applicable to a wide range of compounds; can be used for oral and parenteral delivery.[13] | Potential for particle aggregation; requires specialized equipment for production.[11] |
| Solid Dispersions | Drug is molecularly dispersed in a hydrophilic carrier, often in an amorphous state.[18] | Significant increase in dissolution rate and bioavailability.[21] | Potential for physical instability (recrystallization) of the amorphous form. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug within the cyclodextrin cavity.[23] | Improves solubility and can enhance stability.[24] | Limited by the size of the drug molecule and the cyclodextrin cavity; can be expensive. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization
This protocol outlines a general procedure for preparing a nanosuspension, a valuable technique for enhancing the solubility and dissolution rate of poorly soluble compounds like pyrido[2,3-d]oxazine derivatives.[13][16]
Materials:
-
Pyrido[2,3-d]oxazine derivative
-
Stabilizer (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
High-pressure homogenizer
Procedure:
-
Preparation of the Pre-suspension:
-
Disperse the pyrido[2,3-d]oxazine derivative in an aqueous solution of the stabilizer.
-
Stir the mixture at high speed (e.g., 2000 rpm) for 1-2 hours to form a coarse suspension.
-
-
High-Pressure Homogenization:
-
Process the pre-suspension through a high-pressure homogenizer.
-
Typically, homogenization is performed at pressures ranging from 1000 to 2000 bar for 10-20 cycles.
-
Monitor the particle size distribution during the process using a particle size analyzer (e.g., dynamic light scattering).
-
-
Characterization:
-
Measure the final particle size and polydispersity index (PDI). A PDI below 0.3 is generally considered acceptable.
-
Assess the physical stability of the nanosuspension over time by monitoring for any significant changes in particle size or signs of aggregation.
-
Workflow for Nanosuspension Preparation
Caption: Step-by-step workflow for preparing a nanosuspension.
Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method
This protocol describes the solvent evaporation method, a common technique for preparing solid dispersions to improve the solubility of poorly water-soluble drugs.[18][19]
Materials:
-
Pyrido[2,3-d]oxazine derivative
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
Common solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
Procedure:
-
Dissolution:
-
Dissolve both the pyrido[2,3-d]oxazine derivative and the hydrophilic carrier in a suitable common solvent.
-
-
Solvent Evaporation:
-
Evaporate the solvent under reduced pressure using a rotary evaporator. This will result in the formation of a solid mass or film.
-
-
Drying and Pulverization:
-
Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Pulverize the dried mass and pass it through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
-
Perform dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.
-
References
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. 2024;8:212.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Source not available].
- Formulation strategies for poorly soluble drugs.
- Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Applic
- Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An upd
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. [Source not available].
- nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly w
- NANOSUSPENSION: AN ATTEMPT TO ENHANCE BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2010.
- Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. [Source not available]. 2020.
- Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH.
- Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug.
- Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- An In-depth Technical Guide to the Physicochemical Properties of 1H-Pyrido[2,3-d]oxazine-2,4-dione. Benchchem.
- Intrinsic Solubility of Ionizable Compounds
- Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving d
- Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. 2021.
- Enhancing solubility by disrupting crystal packing. MedChemBuzz - WordPress.com. 2011.
- Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Figshare. 2021.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Study of pH-dependent drugs solubility in w
- Cyclodextrins and their application in enhancing the solubility, dissolution r
- cyclodextrin in novel formulations and solubility enhancement techniques: a review. [Source not available].
- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- Solubility enhancement and application of cyclodextrins in local drug delivery. [Source not available]. 2019.
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. 2021.
- 7H-pyrido[2,3-d]oxazine. PubChem.
- 5H-Pyrido(2,3-d)(1,2)oxazine. PubChem.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed. 2015.
- IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. [Source not available].
- SOLUBILITY ENHANCEMENT TECHNIQUES. [Source not available]. 2010.
-
Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][28][29]oxazine derivatives from 5-acetyl-4-aminopyrimidines. ResearchGate. 2025.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
- Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Prodrug strategies to overcome poor w
- SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
- How do crystal characteristics affect solubility?. Quora. 2021.
- Prodrug strategies to overcome poor water solubility.
- The Impact of Polycyclic Aromatic Hydrocarbons on the Structure and Crystallization Behavior of Nanocomposites Based on Paraffin and Polyethylene. MDPI.
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
- Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC - NIH.
- Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. NIH. 2023.
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- 4. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Study of pH-dependent drugs solubility in water | Semantic Scholar [semanticscholar.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Prodrug strategies to overcome poor water solubility [pubmed.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. scispace.com [scispace.com]
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- 16. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 23. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
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- 29. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione
Document ID: TSS-PYRDOX-S24D-V1.0
Introduction
Welcome to the technical support guide for the scale-up synthesis of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione. This molecule, a methylated derivative of 3-azaisatoic anhydride, is a crucial heterocyclic building block in medicinal chemistry, serving as a precursor for a variety of biologically active compounds.[1][2] While laboratory-scale synthesis is relatively straightforward, transitioning to pilot or manufacturing scale introduces significant challenges related to reaction control, safety, and product purity.
This guide is structured to provide researchers, process chemists, and drug development professionals with actionable insights and troubleshooting strategies. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring a robust and reproducible scale-up process. Our focus is on anticipating and solving the specific issues encountered when moving from grams to kilograms.
Core Synthesis Pathway: An Overview
The most reliable and scalable route to 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione involves the cyclization of N-methyl-2-aminonicotinic acid using a phosgene equivalent. This method is analogous to the well-established synthesis of isatoic anhydrides from anthranilic acids.[3] The use of triphosgene (bis(trichloromethyl) carbonate) is often preferred over di- or triphosgene on a large scale due to its solid nature, which makes it easier to handle than gaseous phosgene or volatile diphosgene.[4][5]
The reaction proceeds via the formation of an intermediate N-carbonyl chloride, which rapidly undergoes intramolecular cyclization to yield the desired product.
Caption: Decision tree for troubleshooting low product yield and purity.
Issue 2: Product Color is Off-Spec (e.g., Yellow or Brown instead of White/Off-White)
Possible Cause: Thermal degradation or presence of chromophoric impurities.
-
Causality: Overheating during the reaction or prolonged drying at elevated temperatures can cause decomposition. Impurities from the starting material or side reactions can also impart color.
-
Solution:
-
Temperature Control: Ensure the internal reaction temperature does not exceed the validated limit (typically kept below 30°C after the initial exothermic phase).
-
Purification: The crude product may require purification. A slurry wash with a non-polar solvent like hexanes or methyl tert-butyl ether (MTBE) can remove some colored impurities. If that fails, recrystallization from a suitable solvent like dioxane or acetonitrile is recommended. [2] 3. Starting Material Quality: Verify the purity of the N-methyl-2-aminonicotinic acid. Trace metal impurities can sometimes lead to discoloration.
-
Scale-Up Protocols & Workflow
Quantitative Data: Reagent Stoichiometry
| Reagent | Molar Eq. | Rationale |
| N-methyl-2-aminonicotinic acid | 1.0 | Limiting Reagent |
| Triphosgene | 0.4 - 0.5 | Provides 1.2 - 1.5 eq. of phosgene. Slight excess ensures full conversion. |
| Triethylamine (Et₃N) | 2.2 - 2.5 | Neutralizes 2 eq. of HCl generated from the starting material. Slight excess acts as a buffer. |
| Anhydrous THF | 5 - 10 mL/g | Solvent volume is critical for managing the slurry and heat transfer. |
Experimental Protocol: Scale-Up Cyclization (1 kg Scale)
Safety Precaution: This procedure must be performed in a reactor with appropriate containment, ventilation, and a caustic scrubber. Personnel must be fully trained in handling triphosgene.
-
Reactor Preparation: Ensure a 20 L glass-lined reactor is clean, dry, and inerted with a continuous nitrogen purge.
-
Charge Reagents: Charge N-methyl-2-aminonicotinic acid (1.0 kg, 1.0 eq.) and anhydrous tetrahydrofuran (10 L) to the reactor. Begin agitation to form a slurry.
-
Cooling: Cool the reactor contents to 0-5°C using a chiller.
-
Base Addition: Slowly add triethylamine (2.2 eq.) via a metering pump over 30 minutes, maintaining the internal temperature below 10°C.
-
Triphosgene Solution: In a separate, dry vessel under nitrogen, dissolve triphosgene (0.45 eq.) in anhydrous tetrahydrofuran (2 L). Caution: Exothermic and potentially hazardous.
-
Controlled Addition: Add the triphosgene solution to the reactor slurry dropwise via a pressure-equalizing addition funnel or metering pump over 2-3 hours. Crucially, maintain the internal temperature at 0-5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25°C) and stir for an additional 4-6 hours. Monitor the reaction for completion by taking quenched samples for HPLC analysis.
-
Isolation: Once the reaction is complete, cool the mixture back to 0-5°C. Filter the resulting solid product using a closed-system filter (e.g., Nutsche filter-dryer).
-
Washing: Wash the filter cake with cold (0-5°C) anhydrous THF (2 x 1 L) followed by cold MTBE (2 x 1 L) to remove residual reactants and impurities.
-
Drying: Dry the product under vacuum at a temperature not exceeding 40°C until a constant weight is achieved.
Scale-Up Workflow Diagram
Caption: Logical workflow for the scale-up synthesis process.
References
-
PubMed Central. (n.d.). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of isatoic anhydride derivatives (microreview). Retrieved from [Link]
- Google Patents. (n.d.). CN103450107A - Method for preparing N-methyl isatoic anhydride.
-
Royal Society of Chemistry. (2015). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ACS Publications. (2020). Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega. Retrieved from [Link]
- Google Patents. (n.d.). WO2015055447A1 - Process for preparing substituted isatoic acid anhydride compounds and derivatives thereof.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]
-
J. Braz. Chem. Soc. (n.d.). Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b]t[4][6][7]riazine derivatives. Retrieved from [Link]
-
National Institutes of Health. (2023). Novel pyrido[2,3-b]o[4][6]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation for the easy and efficient synthesis of 1H-benzo[d]o[6]xazine-2,4-diones. Retrieved from [Link]
-
MDPI. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Retrieved from [Link]
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- 6. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
avoiding side reactions during the synthesis of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione
Welcome to the technical support center for the synthesis of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and avoid potential side reactions during this critical synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established chemical principles and field-proven insights.
Introduction
1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione is a key heterocyclic scaffold with significant interest in medicinal chemistry due to its structural analogy to N-methylisatoic anhydride, a versatile precursor for a wide range of biologically active compounds. The introduction of the pyridine ring and the N-methyl group imparts unique physicochemical properties that are attractive for drug design. However, the synthesis of this molecule is not without its challenges. This guide will address the most common issues encountered, from precursor purity to competing reaction pathways, to help you achieve a high-yield, high-purity synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Synthetic Strategies
Q1: What are the primary synthetic routes to 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione?
A1: There are two main retrosynthetic approaches to the target molecule. The choice between them often depends on the availability of starting materials and the desired scale of the reaction.
-
Route A: N-Methylation of the Pre-formed Heterocycle. This route involves the initial synthesis of the parent heterocycle, 1H-pyrido[2,3-d]oxazine-2,4-dione, followed by N-methylation.
-
Route B: Cyclization of an N-Methylated Precursor. This approach begins with the synthesis of 2-(methylamino)nicotinic acid, which is then cyclized to form the target molecule.
Troubleshooting Side Reactions in Route A: N-Methylation of 1H-pyrido[2,3-d]oxazine-2,4-dione
Q2: I'm attempting to methylate 1H-pyrido[2,3-d]oxazine-2,4-dione with methyl iodide and potassium carbonate, but I'm getting a complex mixture of products. What are the likely side reactions?
A2: While this is a standard approach for N-methylation, several side reactions can occur, especially if the reaction conditions are not carefully controlled. The primary side products often arise from the nucleophilic nature of the pyridoxazine dione ring system and potential impurities.
Potential Side Reactions:
-
O-Methylation: The exocyclic carbonyl oxygens can also be methylated, leading to the formation of methoxy-oxazine isomers. This is more likely with stronger methylating agents or under conditions that favor hard-hard interactions.
-
Hydrolysis: The anhydride-like structure of the pyridoxazine dione is susceptible to hydrolysis, especially in the presence of water. This will lead to the formation of 2-aminonicotinic acid derivatives.
-
Ring Opening: Strong bases can promote the cleavage of the oxazine ring, leading to various degradation products.
-
Quaternization of the Pyridine Nitrogen: The pyridine nitrogen is also a potential site for methylation, which would result in a quaternary ammonium salt. This is more likely to occur under neutral or slightly acidic conditions, or with highly reactive methylating agents.
Troubleshooting Protocol for N-Methylation:
| Parameter | Recommended Condition | Rationale |
| Methylating Agent | Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) | These are effective methylating agents for this type of transformation. Use freshly purified methyl iodide to avoid side reactions from iodine. |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | These are moderately strong bases that are effective in deprotonating the amide nitrogen without promoting significant ring opening. Ensure the base is thoroughly dried to prevent hydrolysis. |
| Solvent | Anhydrous Acetone or N,N-Dimethylformamide (DMF) | These polar aprotic solvents are ideal for Sₙ2 reactions and will not participate in the reaction. Ensure the solvent is rigorously dried. |
| Temperature | Room temperature to gentle reflux (e.g., 40-50 °C) | Higher temperatures can promote side reactions. Monitor the reaction by TLC or LC-MS to determine the optimal temperature for your specific setup. |
| Work-up | Quench with a mild acid (e.g., dilute HCl) and extract with an organic solvent. | This will neutralize any remaining base and help to separate the product from inorganic salts. |
Step-by-Step Experimental Protocol:
-
To a solution of 1H-pyrido[2,3-d]oxazine-2,4-dione in anhydrous acetone, add 1.5 equivalents of finely powdered, anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add 1.1 equivalents of methyl iodide dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is sluggish, gently warm to 40-50 °C.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Side Reactions in Route B: Cyclization of 2-(Methylamino)nicotinic Acid
Q3: I'm trying to cyclize 2-(methylamino)nicotinic acid using a phosgene equivalent, but my yields are low and I'm observing several byproducts. What could be going wrong?
A3: The cyclization of 2-(methylamino)nicotinic acid is a critical step that can be prone to side reactions if not performed under optimal conditions. The choice of cyclizing agent and the control of reaction parameters are crucial for success. A patent for the synthesis of the analogous N-methyl isatoic anhydride suggests that cyclization of the N-methylated precursor with triphosgene is a viable route[1].
Potential Side Reactions:
-
Incomplete Cyclization: The reaction may not go to completion, leaving unreacted starting material.
-
Intermolecular Reactions: Instead of intramolecular cyclization, two molecules of 2-(methylamino)nicotinic acid can react with the cyclizing agent to form linear or polymeric byproducts.
-
Decarboxylation: At elevated temperatures, the nicotinic acid derivative may undergo decarboxylation to yield 2-(methylamino)pyridine.
-
Side Reactions with the Cyclizing Agent: Phosgene and its equivalents are highly reactive and can lead to the formation of various chlorinated or carbonylated byproducts if the stoichiometry and reaction conditions are not carefully controlled.
Troubleshooting Protocol for Cyclization:
| Parameter | Recommended Condition | Rationale |
| Cyclizing Agent | Triphosgene or Diphosgene | These are safer and easier to handle solid or liquid alternatives to phosgene gas[2]. |
| Solvent | Anhydrous Dichloromethane (DCM) or Toluene | These are inert solvents that are suitable for this type of reaction[1]. |
| Base | Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) | A non-nucleophilic organic base is required to neutralize the HCl generated during the reaction. |
| Temperature | 0 °C to room temperature | The reaction is typically exothermic and should be cooled initially. Allowing the reaction to slowly warm to room temperature often drives it to completion. |
| Addition Rate | Slow, dropwise addition of the cyclizing agent | This helps to maintain a low concentration of the reactive intermediate, favoring intramolecular cyclization over intermolecular side reactions. |
Step-by-Step Experimental Protocol:
-
Suspend 2-(methylamino)nicotinic acid in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add 2.2 equivalents of triethylamine and cool the mixture to 0 °C.
-
In a separate flask, dissolve 0.4 equivalents of triphosgene in anhydrous dichloromethane.
-
Add the triphosgene solution dropwise to the cooled suspension of the acid over a period of 1-2 hours.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Purity of Starting Materials
Q4: How critical is the purity of the 2-aminonicotinic acid or 2-(methylamino)nicotinic acid starting material?
A4: The purity of your starting material is paramount to a successful synthesis. Impurities in the initial acid can lead to a host of side products that are often difficult to remove from the final product.
Common Impurities and Their Consequences:
-
Unreacted Precursors: If the synthesis of 2-(methylamino)nicotinic acid from 2-chloronicotinic acid and methylamine is incomplete, the presence of 2-chloronicotinic acid can lead to the formation of unwanted chlorinated byproducts during cyclization.
-
Over-methylation: In the synthesis of 2-(methylamino)nicotinic acid, over-methylation can lead to the formation of a quaternary ammonium salt of the pyridine nitrogen, which will not cyclize.
-
Hydrolysis Products: Nicotinic acid derivatives can be susceptible to hydrolysis. Ensure that your starting material is dry and stored in a desiccator.
Recommendations for Starting Material Purity:
-
Characterize Thoroughly: Before proceeding with the cyclization, fully characterize your 2-(methylamino)nicotinic acid by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Recrystallize if Necessary: If impurities are detected, recrystallize the starting material from a suitable solvent system to achieve high purity.
References
- BenchChem. (2025).
- Google Patents. (2013).
- Google Patents. (2015).
Sources
Validation & Comparative
A Comparative Guide to the Kinase Inhibitor Bioactivity of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione and Structurally Related Compounds
Abstract
This technical guide provides a comparative analysis of the potential bioactivity of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione as a kinase inhibitor. Due to the limited direct experimental data on this specific compound, this guide leverages the extensive research on the structurally analogous pyrido[2,3-d]pyrimidine scaffold, a privileged core in numerous potent kinase inhibitors. We will explore the hypothesized mechanism of action, compare its potential inhibitory profile against established kinase inhibitors targeting key signaling pathways, and provide detailed experimental protocols for researchers to validate these hypotheses.
Introduction: The Promise of the Pyrido[2,3-d]oxazine-2,4-dione Scaffold
1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione is a heterocyclic compound featuring a fused pyridine and oxazine-dione ring system. While direct biological profiling of this specific N-methylated derivative is not extensively documented in current literature, its core structure, 1H-pyrido[2,3-d]oxazine-2,4-dione (also known as 3-azaisatoic anhydride), is a valuable synthetic intermediate for creating diverse libraries of biologically active molecules.[1][2][3] The structural similarity of this scaffold to the well-established pyrido[2,3-d]pyrimidine core suggests its potential as a kinase inhibitor.[4]
The pyrido[2,3-d]pyrimidine scaffold is recognized as a "privileged" structure in medicinal chemistry, capable of mimicking the purine core of ATP and thereby acting as an ATP-competitive inhibitor for a wide range of protein kinases.[4][5][6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[7][] This guide will therefore extrapolate the potential kinase inhibitory activity of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione by comparing it to known pyrido[2,3-d]pyrimidine-based inhibitors.
Hypothesized Mechanism of Action: ATP-Competitive Kinase Inhibition
The primary hypothesized mechanism of action for 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione is ATP-competitive inhibition of protein kinases. The nitrogen-containing bicyclic core structure can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a characteristic feature of many successful kinase inhibitors.[5][9] By occupying the ATP-binding site, the inhibitor prevents the transfer of a phosphate group from ATP to the substrate protein, thereby blocking the downstream signaling cascade.
Signaling Pathway Context: The EGFR Signaling Cascade
To illustrate the point of intervention for such inhibitors, the Epidermal Growth Factor Receptor (EGFR) signaling pathway serves as a prime example. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[10][11][12][13][14] Aberrant EGFR signaling is a key driver in several cancers.[11]
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Comparative Bioactivity Profile
To contextualize the potential efficacy of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione, we present a comparative table of IC50 values for several known pyrido[2,3-d]pyrimidine-based kinase inhibitors against various cancer-relevant kinases. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
| Compound Class | Target Kinase | IC50 Value | Reference Compound |
| Pyrido[2,3-d]pyrimidine | EGFR | 79 nM | Compound 5k[15] |
| HER2 | 40 nM | Compound 5k[15] | |
| VEGFR2 | 204 nM | Compound 5k[15] | |
| CDK2 | 183 nM | Compound 5k[15] | |
| PDGFRβ | Inhibition Observed | Compound 5a[16] | |
| CDK4/cyclin D1 | Inhibition Observed | Compound 5a[16] | |
| PIM-1 | 11.4 nM | Compound 4[17] | |
| c-Src | 0.22 µM | Compound 65[4] | |
| 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione | Various | To Be Determined | Test Compound |
Note: The bioactivity of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione is yet to be experimentally determined. This table serves as a benchmark for potential inhibitory activity based on its structural similarity to the pyrido[2,3-d]pyrimidine scaffold.
Experimental Protocols for Bioactivity Assessment
To empirically determine the kinase inhibitory profile of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione, a systematic experimental approach is required. The following outlines a detailed protocol for a common in vitro kinase assay and a suggested workflow for comparative analysis.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a widely used method to quantify the inhibitory effect of a compound on a specific kinase by measuring the amount of ATP remaining after the kinase reaction. A lower kinase activity results in a higher luminescent signal.[18][19]
Materials:
-
Recombinant human kinase (e.g., EGFR, CDK2)
-
Specific peptide substrate for the kinase
-
ATP
-
1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione (test compound)
-
Reference kinase inhibitor (e.g., Staurosporine)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well microplates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione and the reference inhibitor in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the following to each well:
-
Kinase assay buffer
-
Test compound or reference inhibitor at various concentrations (include a vehicle control, e.g., DMSO)
-
Recombinant kinase
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: Add a mixture of the peptide substrate and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
ATP Detection: Add the luminescence-based ATP detection reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.
-
Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase).
-
Normalize the data to the vehicle control (100% activity) and a control with no ATP (0% activity).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow for Comparative Kinase Inhibitor Profiling
The following diagram illustrates a logical workflow for the comprehensive evaluation and comparison of a novel kinase inhibitor candidate.
Caption: A streamlined workflow for kinase inhibitor evaluation.
Conclusion and Future Directions
While direct experimental evidence for the bioactivity of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione is currently lacking, its structural similarity to the highly successful pyrido[2,3-d]pyrimidine scaffold provides a strong rationale for its investigation as a potential kinase inhibitor. The comparative data from known pyrido[2,3-d]pyrimidine inhibitors suggest that this compound could exhibit potent and selective activity against various cancer-relevant kinases.
The experimental protocols and workflow outlined in this guide provide a clear path for researchers to synthesize and characterize this novel compound. Future studies should focus on a broad primary kinase screen to identify initial targets, followed by detailed IC50 determination and selectivity profiling. Subsequent cell-based assays will be crucial to translate in vitro inhibitory activity into a cellular context. Through such a systematic investigation, the therapeutic potential of the 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione scaffold can be fully elucidated.
References
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20Exp Ther Med. 2024 Apr;27(4).
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2Benchchem.
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28Creative Diagnostics.
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32YouTube.
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33PubMed Central.
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34Sigma-Aldrich.
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35ResearchGate.
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36NIH.
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[Scheme 3. Synthesis of N-alkylated-1H-pyrido[2,3-d][23][21]oxazine2,4-dione 12 by using phosgene. …]() ResearchGate.
-
37YouTube.
-
3Benchchem.
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[53890-44-1|1-Methyl-1H-pyrido[2,3-d][23][21]oxazine-2,4-dione.]() BLDpharm.
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[Investigation for the easy and efficient synthesis of 1H-benzo[d][23][21]oxazine-2,4-diones.]() Unknown Source.
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A Senior Application Scientist's Guide to the Validation of Novel Pyrido[2,3-d]oxazine-Based Kinase Inhibitors: A Comparative Analysis Against Established EGFR-TKIs
Introduction: The Rationale for Pursuing Novel EGFR Scaffolds
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of oncology research and targeted therapy.[1][2] As a receptor tyrosine kinase (RTK), its signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, are critical regulators of cell proliferation and survival.[3][4][5] In numerous cancers, particularly non-small cell lung cancer (NSCLC), aberrant EGFR activation via mutation or overexpression is a key oncogenic driver.[3][4]
While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib have offered significant clinical benefits, the eventual development of resistance, often through mutations like T790M, remains a major hurdle.[6][7] This has spurred the development of third-generation inhibitors and necessitates a continuous search for novel chemical scaffolds that can overcome these resistance mechanisms.[7][8]
This guide provides a comprehensive framework for the preclinical validation of a novel chemical entity, drawing from the promising new class of pyrido[2,3-b][9][10]oxazine derivatives .[11][12] For the purpose of this guide, we will focus on a hypothetical lead candidate, 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione (hereafter referred to as "PMO-1"), and compare its validation pathway and performance against the established inhibitors, Gefitinib and Erlotinib. Our validation will proceed through a logical, multi-stage process: from direct enzymatic inhibition to cell-based efficacy and downstream signaling analysis.
Phase 1: Biochemical Validation - Direct EGFR-TK Inhibition
Expertise & Causality: The first and most fundamental question is whether PMO-1 directly inhibits the enzymatic activity of the EGFR tyrosine kinase. A cell-free biochemical assay is the cleanest way to determine this, as it isolates the kinase-inhibitor interaction from the complexities of a cellular environment. We will use a luminescence-based kinase assay, such as the ADP-Glo™ system, which quantifies the amount of ADP produced during the kinase reaction. A lower ADP level in the presence of the inhibitor signifies greater enzymatic inhibition.[13]
Experimental Protocol: ADP-Glo™ EGFR Kinase Assay
-
Reagent Preparation:
-
Prepare a 1X Tyrosine Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[13]
-
Serially dilute PMO-1, Gefitinib, and Erlotinib in 1X Kinase Buffer with a final DMSO concentration not exceeding 1%.
-
Prepare a solution of recombinant human EGFR kinase enzyme in 1X Kinase Buffer. The optimal concentration should be determined empirically via enzyme titration.[13][14]
-
Prepare a substrate/ATP mix containing a suitable poly-peptide substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP at its Km,app concentration in 1X Kinase Buffer.[14]
-
-
Kinase Reaction:
-
Add 1 µL of the serially diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the EGFR enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate for 60 minutes at room temperature.[13]
-
-
Signal Detection:
-
Data Analysis:
-
Convert raw luminescence units to percent inhibition relative to vehicle controls.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).[15]
-
Comparative Data: Biochemical Potency
| Compound | Target Kinase | IC50 (nM) | Citation(s) |
| PMO-1 (Hypothetical) | Wild-Type EGFR | 30 | N/A |
| Gefitinib | Wild-Type EGFR | 33 - 37 | [16][17] |
| Erlotinib | Wild-Type EGFR | 2 | [9][18][19] |
This table presents hypothetical data for PMO-1 alongside established literature values for reference compounds.
Phase 2: Cellular Efficacy & Target Engagement
Expertise & Causality: Demonstrating direct enzymatic inhibition is crucial, but it doesn't guarantee a compound will be effective in a living cell. The compound must be cell-permeable, stable, and able to engage its target amidst a complex proteome. Therefore, the next validation phase involves cell-based assays to measure both the inhibition of cancer cell proliferation and the direct modulation of the EGFR signaling pathway.
Anti-Proliferative Activity
Trustworthiness: We will use an EGFR-dependent human cancer cell line, such as A549 (NSCLC, wild-type EGFR overexpressed), for this assay. The CellTiter-Glo® Luminescent Cell Viability Assay is selected for its high sensitivity and robustness. It quantifies ATP levels, which is a direct indicator of metabolically active, viable cells.[15]
-
Cell Seeding: Seed A549 cells into a 96-well clear-bottom plate at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of PMO-1, Gefitinib, or Erlotinib. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours, a period sufficient for multiple cell doublings.
-
Lysis and Signal Generation:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence with a plate reader. The signal is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Comparative Data: Anti-Proliferative Potency
| Compound | Cell Line (EGFR Status) | GI50 (µM) | Citation(s) |
| PMO-1 (Hypothetical) | A549 (WT, Overexpressed) | 1.10 | [12] |
| Gefitinib | A549 (WT, Overexpressed) | >10 | [16] |
| Erlotinib | A549 (WT, Overexpressed) | >10 | [9] |
Data for PMO-1 is based on similar compounds from recent literature.[12] The relative insensitivity of A549 cells to first-generation TKIs is well-documented.
Target Engagement: Inhibition of EGFR Autophosphorylation
Expertise & Causality: A growth inhibition assay shows a phenotypic outcome, but it doesn't prove that the effect is due to on-target EGFR inhibition. To establish this crucial link, we must directly measure the phosphorylation status of EGFR and its key downstream effectors. Western blotting is the gold-standard technique for this purpose.[10] We will assess the phosphorylation of EGFR at a key autophosphorylation site (e.g., Tyr1068) and a downstream node like ERK to confirm pathway suppression.[3][18]
-
Cell Culture and Treatment:
-
Plate A431 cells (which exhibit high EGFR expression) and serum-starve them for 16-18 hours to reduce basal signaling.[10]
-
Pre-treat cells with various concentrations of PMO-1 or a reference inhibitor for 1-2 hours.
-
Stimulate the EGFR pathway by adding 50 ng/mL of Epidermal Growth Factor (EGF) for 15 minutes.[10]
-
-
Lysate Preparation:
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.[10]
-
Separate proteins by size on an 8% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding. Note: Avoid using milk for phospho-protein detection.[10]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-EGFR (Tyr1068) or p-ERK.
-
Wash the membrane extensively with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL chemiluminescent substrate and an imaging system.[10]
-
-
Validation (Stripping and Reprobing):
-
To ensure equal protein loading, strip the membrane of the phospho-specific antibodies using a mild stripping buffer.
-
Re-block and reprobe the same membrane with antibodies against total EGFR and total ERK.[10] This step is critical for normalizing the phospho-protein signal to the total amount of protein present.
-
Visualization of Key Pathways and Workflows
To clarify the complex relationships and processes described, the following diagrams have been generated.
Caption: EGFR signaling cascade and point of inhibition.
Caption: High-level workflow for inhibitor validation.
Discussion and Conclusion
This guide outlines a foundational, yet rigorous, workflow for the initial validation of a novel EGFR-TKI candidate, PMO-1. The hypothetical data, grounded in recent literature on the promising pyrido[2,3-b][9][10]oxazine scaffold, illustrates a compound with potent biochemical activity comparable to first-generation inhibitors.[11][12]
Crucially, the cellular data suggests that this novel scaffold may possess superior efficacy in cell lines where established drugs like Gefitinib and Erlotinib are less effective.[9][12][16] The proposed Western blot analysis is a self-validating system; by confirming the dose-dependent reduction of p-EGFR and p-ERK, it directly links the observed anti-proliferative effects to on-target pathway inhibition.
The validation of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione (PMO-1) represents a critical step in the drug discovery pipeline. The subsequent phases of development would require a broader kinase selectivity screen to assess off-target effects, evaluation against cell lines with acquired resistance mutations (e.g., NCI-H1975 for T790M), and eventual in vivo xenograft studies to establish preclinical proof-of-concept. The methodologies and comparative logic presented here provide the essential framework for advancing such promising new chemical entities toward clinical consideration.
References
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Han, W., et al. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. National Center for Biotechnology Information. Retrieved from [Link]
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Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]
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ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell.... Retrieved from [Link]
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PubMed. (n.d.). In Vitro Enzyme Kinetics Analysis of EGFR. Retrieved from [Link]
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ResearchGate. (2018). How do I get EGFR western blot. Retrieved from [Link]
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ChemRxiv. (2025). Discovery of Novel EGFR Kinase Inhibitors Using a Wild-Type EGFR: A Computational Approach. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Theoretical validation of some third-generation epidermal growth factor receptor (EGFR) Inhibitors as non-small cell lung cancer (NSCLC) drugs. Retrieved from [Link]
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ChemRxiv. (n.d.). Discovery of Novel EGFR Kinase Inhibitors Using a Wild-Type EGFR: A Computational Approach. Retrieved from [Link]
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Dana-Farber Cancer Institute. (n.d.). Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Retrieved from [Link]
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Frontiers. (2024). Marine-derived EGFR inhibitors: novel compounds targeting breast cancer growth and drug resistance. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Novel pyrido[2,3-b][9][10]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Retrieved from [Link]
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PubMed. (2025). Novel pyrido[2,3- b][9][10]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Retrieved from [Link]
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ResearchGate. (2025). Novel Pyrido[2,3-b][9][10]oxazine-Based EGFR-TK Inhibitors: Rational Design and Synthesis of Potent and Selective Agents Targeting Resistance Mutations in Non-Small Cell Lung Cancer. Retrieved from [Link]
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National Institutes of Health. (n.d.). Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione Derivatives: An Exploratory Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Scaffold
The 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione scaffold represents a compelling yet underexplored area in medicinal chemistry. Its rigid, bicyclic structure, featuring a pyridine ring fused to an oxazine-dione system, offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as lipophilic regions. While direct and extensive structure-activity relationship (SAR) studies on this specific scaffold are nascent, valuable insights can be gleaned by examining its close structural analogs, particularly the well-documented pyrido[2,3-d]pyrimidine-2,4-dione derivatives. These analogs have shown significant promise as potent enzyme inhibitors, offering a predictive framework for the therapeutic potential of their oxazine counterparts.
This guide provides a comparative analysis, leveraging the established SAR of related heterocyclic systems to forecast the potential of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione derivatives. We will delve into the mechanistic basis for experimental design, present detailed synthetic and assay protocols, and offer a forward-looking perspective to stimulate further investigation into this promising class of compounds.
Comparative SAR Analysis: Insights from Structurally Related Inhibitors
The most pertinent data for a comparative SAR analysis of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione derivatives comes from studies on pyrido[2,3-d]pyrimidine-2,4-dione analogs, which have been identified as potent inhibitors of protoporphyrinogen oxidase (PPO).[1] PPO is a key enzyme in the heme and chlorophyll biosynthesis pathways, and its inhibition leads to the accumulation of protoporphyrinogen IX, a phototoxic molecule, making it an attractive target for herbicides and potentially for anticancer agents.
The core hypothesis is that the pyrido[2,3-d]oxazine-2,4-dione scaffold can mimic the binding interactions of the pyrido[2,3-d]pyrimidine-2,4-dione core within the PPO active site. The replacement of the pyrimidine ring with an oxazine-dione ring introduces subtle changes in geometry, electronics, and hydrogen bonding capacity that could be exploited for enhanced potency and selectivity.
Key Structural Modifications and Their Anticipated Effects
Based on the SAR of pyrido[2,3-d]pyrimidine-2,4-dione PPO inhibitors, we can extrapolate the following potential SAR trends for 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione derivatives:
-
Substitution on the Pyridine Ring: Modifications at positions 5, 6, and 7 of the pyridine ring are likely to be critical for modulating activity and selectivity. Electron-withdrawing groups, such as halogens, at the 7-position of the related pyrimidine scaffold have been shown to enhance PPO inhibition.[1] This suggests that similar substitutions on the pyrido[2,3-d]oxazine-2,4-dione core could be beneficial.
-
The N1-Methyl Group: The presence of a methyl group at the N1 position in the target scaffold is a key differentiator. This substitution eliminates a hydrogen bond donor capability present in the parent pyrido[2,3-d]pyrimidine-2,4-dione. This modification could influence binding orientation and selectivity for different enzyme isoforms. It is plausible that this methyl group could engage in favorable hydrophobic interactions within a specific sub-pocket of the target enzyme's active site.
-
The Oxazine-Dione Ring: The oxazine-dione ring itself presents opportunities for modification, although these are less explored in the analogous pyrimidine series. The carbonyl groups at positions 2 and 4 are crucial hydrogen bond acceptors. Altering the electronic nature of this ring system through substitution could fine-tune the strength of these interactions.
The following table summarizes a hypothetical comparison of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione derivatives with their pyrido[2,3-d]pyrimidine-2,4-dione counterparts, based on extrapolated SAR principles for PPO inhibition.
| Derivative | R1 (Position 7) | R2 (Position 6) | R3 (Position 5) | Predicted PPO Inhibitory Activity (Hypothetical IC50) | Rationale for Predicted Activity |
| 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione Analog | H | H | H | Moderate | Core scaffold with potential for baseline activity. |
| Pyrimidine Analog | H | H | H | Moderate | Reference compound with known PPO inhibitory activity. |
| 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione Analog | F | H | H | High | Introduction of an electron-withdrawing group at a key position, potentially enhancing binding affinity. |
| Pyrimidine Analog | F | H | H | High | Fluorine substitution at this position is known to increase potency in the pyrimidine series.[1] |
| 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione Analog | H | Cl | H | Moderate to High | Halogen substitution at position 6 could explore additional binding interactions. |
| Pyrimidine Analog | H | Cl | H | Moderate to High | Positional effects of halogen substitution are critical and require experimental validation. |
| 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione Analog | H | H | OCH3 | Low to Moderate | Introduction of a bulky, electron-donating group may be detrimental to binding. |
| Pyrimidine Analog | H | H | OCH3 | Low to Moderate | Steric hindrance and altered electronics may disrupt optimal binding. |
Experimental Protocols: A Guide to Synthesis and Evaluation
Synthesis of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione Derivatives
A plausible synthetic route to N-alkylated 1H-pyrido[2,3-d][2][3]oxazine-2,4-diones involves the use of phosgene or a phosgene equivalent. The following is a generalized protocol based on established methods for similar heterocyclic systems.
Scheme 1: Synthesis of N-alkylated-1H-pyrido[2,3-d][2][3]oxazine-2,4-dione
Caption: General synthetic route to the target scaffold.
Step-by-Step Methodology:
-
N-Methylation of 2-Amino-3-pyridinecarboxylic acid:
-
To a solution of 2-amino-3-pyridinecarboxylic acid in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3 or NaH).
-
Add methyl iodide dropwise at room temperature and stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the crude product by column chromatography to obtain N-Methyl-2-amino-3-pyridinecarboxylic acid.
-
-
Cyclization to 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione:
-
Caution: Phosgene is highly toxic. This reaction should be performed in a well-ventilated fume hood by trained personnel.
-
Dissolve N-Methyl-2-amino-3-pyridinecarboxylic acid in an inert solvent (e.g., dry THF or dioxane).
-
Add a non-nucleophilic base (e.g., triethylamine or pyridine).
-
Slowly bubble phosgene gas through the solution or add a solution of triphosgene at a controlled temperature (typically 0 °C to room temperature).
-
Monitor the reaction by TLC. Upon completion, quench the reaction carefully with a suitable reagent (e.g., ammonia solution).
-
Extract the product and purify by recrystallization or column chromatography.
-
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This assay is designed to measure the inhibitory activity of the synthesized compounds against PPO. The principle involves monitoring the enzymatic conversion of protoporphyrinogen IX to protoporphyrin IX, which is a fluorescent molecule.
Experimental Workflow:
Sources
The "Magic Methyl" Effect: A Comparative Analysis of Methylated vs. Non-Methylated Pyrido[2,3-d]oxazine-2,4-diones in a Drug Discovery Context
In the landscape of medicinal chemistry, the strategic addition of a single methyl group can dramatically alter the pharmacological profile of a lead compound, a phenomenon often referred to as the "magic methyl" effect.[1][2] This guide provides a comparative analysis of methylated versus non-methylated pyrido[2,3-d]oxazine-2,4-diones, a heterocyclic scaffold of significant interest in drug development. By examining the physicochemical properties and biological activities, we will elucidate the profound impact of methylation on this promising molecular framework. This document is intended for researchers, scientists, and drug development professionals seeking to leverage subtle molecular modifications for significant therapeutic gains.
The pyrido[2,3-d]oxazine-2,4-dione core, an analogue of isatoic anhydride, serves as a versatile precursor for a variety of biologically active molecules, particularly pyrido[2,3-d]pyrimidines.[3] These derivatives have demonstrated potent inhibitory activity against a range of protein kinases, making them attractive candidates for oncology and inflammation research.[2][4] Understanding the influence of methylation on the parent oxazine-dione scaffold is therefore crucial for the rational design of next-generation inhibitors.
Physicochemical Properties: The Impact of a Methyl Group
The introduction of a methyl group, typically at the N1 or N3 position of the pyrido[2,3-d]oxazine-2,4-dione ring system, can significantly modulate key physicochemical parameters that govern a molecule's pharmacokinetic profile.
| Property | Non-Methylated | Methylated (Predicted) | Rationale for Change |
| Molecular Weight | 164.12 g/mol | 178.15 g/mol | Addition of a -CH3 group. |
| Lipophilicity (LogP) | Lower | Higher | The methyl group is hydrophobic, increasing the compound's affinity for non-polar environments.[1] |
| Aqueous Solubility | Higher | Lower | The increase in lipophilicity and the potential masking of a hydrogen bond donor can decrease solubility in water.[1][5] |
| Hydrogen Bonding | N-H donor present | N-H donor absent (N-methylation) | N-methylation removes a key hydrogen bond donor site, which can alter interactions with biological targets and affect solubility.[1] |
| Conformational Rigidity | More flexible | More rigid | The steric bulk of the methyl group can restrict bond rotation, leading to a more defined molecular conformation.[1] |
Note: The values for the methylated compound are predicted based on established principles of medicinal chemistry.
The interplay between these properties is critical. For instance, while increased lipophilicity can enhance membrane permeability, it may also lead to decreased aqueous solubility and increased metabolic clearance. The loss of a hydrogen bond donor upon N-methylation can be either detrimental or beneficial, depending on the specific interactions within the target's binding site.
Biological Activity: A Tale of Two Scaffolds
The primary biological relevance of pyrido[2,3-d]oxazine-2,4-diones lies in their utility as synthetic intermediates for pyrido[2,3-d]pyrimidines, which are potent kinase inhibitors.[6] The methylation state of the precursor can influence the synthetic routes and the biological activity of the final products.
Kinase Inhibition: The Pyrido[2,3-d]pyrimidine Core
Numerous studies have highlighted the efficacy of pyrido[2,3-d]pyrimidine derivatives as inhibitors of various kinases, including Tyrosine Kinases (TKs), Phosphoinositide 3-kinases (PI3K), and Cyclin-Dependent Kinases (CDKs).[4] Methylation can play a pivotal role in enhancing potency and selectivity.
For example, in a series of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, the presence of methyl groups at the N1 and N3 positions was found to be crucial for potent anti-proliferative activity.[7] The compound 14m , with a dimethylated pyridopyrimidine core, exhibited excellent activity against several cancer cell lines.[7]
Illustrative Kinase Inhibitory Data for Methylated Pyrido[2,3-d]pyrimidine Derivatives:
| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line | Reference |
| PD180970 | p210Bcr-Abl | 170 | K562 (Chronic Myelogenous Leukemia) | [4] |
| Compound 65 | CDK6 | 115.38 | PC-3 (Prostate), MCF-7 (Breast) | [4] |
| Compound 5o | TTK | 23 | HCT-116 (Colon Cancer) | [2] |
| Compound B1 | EGFRL858R/T790M | 13 | H1975 (Non-Small Cell Lung Cancer) | [8] |
| Compound 4 | PIM-1 | 11.4 | MCF-7 (Breast) | [9] |
Proposed Mechanism of Action: Kinase Inhibition
The following diagram illustrates the generally accepted mechanism by which pyrido[2,3-d]pyrimidine derivatives, derived from our core scaffold, inhibit kinase activity.
Caption: Competitive inhibition of a protein kinase by a methylated pyrido[2,3-d]pyrimidine derivative.
Experimental Protocols
Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione (Non-Methylated)
This protocol describes a common method for the synthesis of the non-methylated parent compound.
Caption: Synthetic workflow for 1H-Pyrido[2,3-d]oxazine-2,4-dione.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-aminonicotinic acid in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of triphosgene in anhydrous THF to the cooled solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 1H-pyrido[2,3-d]oxazine-2,4-dione.
Synthesis of N-Methylated Pyrido[2,3-d]oxazine-2,4-dione
A plausible route for the synthesis of an N-methylated derivative is outlined below.
Caption: N-methylation of the parent pyrido[2,3-d]oxazine-2,4-dione.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1H-pyrido[2,3-d]oxazine-2,4-dione in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
-
Base Addition: Add a suitable base, such as potassium carbonate (K2CO3), to the solution to deprotonate the nitrogen atom.
-
Methylating Agent: Add methyl iodide dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for several hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain the desired N-methylated derivative.
Conclusion
The comparative analysis of methylated and non-methylated pyrido[2,3-d]oxazine-2,4-diones underscores the transformative power of the "magic methyl" group in medicinal chemistry. While the non-methylated scaffold serves as a valuable synthetic precursor, the introduction of a methyl group can profoundly enhance the drug-like properties of the resulting compounds. The predicted increase in lipophilicity and the alteration of hydrogen bonding capabilities, coupled with the observed enhancement in kinase inhibitory potency of methylated derivatives, highlight the importance of considering methylation as a key strategy in the optimization of lead compounds based on this versatile heterocyclic core. Further experimental studies directly comparing the physicochemical and biological properties of methylated and non-methylated pyrido[2,3-d]oxazine-2,4-diones are warranted to fully elucidate the structure-activity relationships and guide the design of novel therapeutics.
References
- Ghanem, A., & Müller, C. E. (2015). The "Magic Methyl" Effect in Medicinal Chemistry. CHIMIA International Journal for Chemistry, 69(4), 174-178.
- El-Sayed, M. A. A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(4), 589-623.
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- Dalton, C. R., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1228-1232.
- Wang, Y., et al. (2021). Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 211, 113023.
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ResearchGate. (n.d.). Scheme 3. Synthesis of N-alkylated-1H-pyrido[2,3-d][1][3]oxazine-2,4-dione 12 by using phosgene. Retrieved from [Link]
- Kenny, P. W., & Montanari, D. (2015). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. Bioorganic & Medicinal Chemistry Letters, 25(17), 3591-3596.
- Li, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197587.
- Fry, D. W., et al. (1998). 6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a Potent and Specific Inhibitor of the Tyrosine Kinase Activity of Receptors for the EGF Family of Growth Factors. Journal of Medicinal Chemistry, 41(10), 1748-1758.
- Li, X., et al. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. European Journal of Medicinal Chemistry, 241, 114579.
- Tesch, R., et al. (2023). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. European Journal of Medicinal Chemistry, 252, 115277.
- Dalton, C. R., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1228-1232.
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- Al-Ghorbani, M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11957-11971.
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A Researcher's Guide to Evaluating the Kinase Selectivity of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
In the landscape of kinase inhibitor discovery, the pyrido[2,3-d]pyrimidine scaffold is a well-established "privileged" structure, forming the core of numerous ATP-competitive inhibitors targeting a range of therapeutically relevant kinases. The compound 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione, a structural analog and potential synthetic precursor to this important class of molecules, presents an intriguing yet uncharacterized profile. While direct evidence of its kinase inhibitory activity is not extensively documented, its structural features warrant a thorough investigation into its kinase selectivity.
This guide provides a comprehensive, technically-grounded framework for researchers to systematically evaluate the kinase selectivity of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione. We will detail a tiered experimental approach, from broad kinome screening to focused dose-response analysis, and compare its hypothetical performance against established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel small molecules.
The Imperative of Selectivity in Kinase Inhibition
The human kinome comprises over 500 protein kinases, many of which share highly conserved ATP-binding pockets. While potent inhibition of a target kinase is essential for therapeutic efficacy, off-target activity can lead to undesirable side effects or toxicity.[1] Therefore, understanding a compound's selectivity profile across the kinome is a critical step in preclinical development. A highly selective inhibitor targets a specific kinase or a small subset of kinases, minimizing off-target effects. Conversely, a multi-targeted or promiscuous inhibitor might be beneficial in diseases driven by multiple signaling pathways, such as cancer.[2] This guide will equip you with the methodologies to determine where 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione falls on this spectrum.
Experimental Strategy: A Phased Approach to Kinase Selectivity Profiling
We advocate for a three-phase approach to comprehensively characterize the kinase selectivity of a novel compound. This strategy is designed to efficiently use resources by starting with a broad, low-resolution screen and progressively moving to more detailed, quantitative analyses for the most promising interactions.
Caption: A three-phased workflow for kinase selectivity profiling.
Phase 1: Primary Screening - Casting a Wide Net
The initial step is to screen 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione against a large, representative panel of kinases at a single, relatively high concentration (e.g., 1 or 10 µM). The goal is to identify any potential interactions across the human kinome.
Recommended Methodology: KINOMEscan™ Competition Binding Assay
A robust method for primary screening is a competition binding assay, such as the KINOMEscan™ platform from Eurofins Discovery.[3] This technology measures the ability of a compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large number of kinases.[3]
-
Principle: The assay is independent of ATP and does not require active enzyme, measuring direct binding interactions.[4] This provides a thermodynamic measure of affinity (dissociation constant, Kd).
-
Deliverable: The primary output is typically reported as percent of control (%Ctrl), where a lower number indicates stronger binding and displacement of the ligand.
Experimental Protocol: KINOMEscan™ scanMAX Assay
-
Compound Preparation: Solubilize 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Assay Submission: Submit the compound to a service provider like Eurofins for screening against their largest available panel (e.g., scanMAX, which includes over 468 kinases).[5][6] Specify a single screening concentration (e.g., 10 µM).
-
Data Analysis: The results will be provided as a list of kinases and the corresponding %Ctrl value. A common threshold for identifying a "hit" is a %Ctrl value of less than 35% or 10%, indicating significant displacement of the reference ligand.
Phase 2: Hit Confirmation and Potency Determination
Once primary hits are identified, the next crucial step is to confirm these interactions and determine the potency of the compound for each validated hit. This is achieved by generating 10-point dose-response curves to calculate the half-maximal inhibitory concentration (IC50).
Recommended Methodology: ADP-Glo™ Luminescent Kinase Assay
The ADP-Glo™ Kinase Assay (Promega) is a versatile and widely used method for measuring kinase activity by quantifying the amount of ADP produced during an enzymatic reaction.[7] It is a universal assay applicable to virtually any kinase.
-
Principle: This is a two-step, homogeneous luminescent assay. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal proportional to the initial kinase activity.[8]
-
Deliverable: The primary output is a dose-response curve from which an IC50 value can be calculated, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.
Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
-
Reagent Preparation: Prepare kinase reaction buffer, kinase/substrate solutions for each hit kinase, and the test compound serial dilutions.
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the kinase/substrate solution to each well.
-
Add the serially diluted 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione (typically in DMSO, ensuring the final DMSO concentration is consistent across all wells, e.g., <1%).
-
Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Generation:
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Phase 3: Selectivity Analysis and Comparison with Benchmarks
With IC50 values in hand, you can now quantitatively assess the selectivity of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione and compare it to other kinase inhibitors.
Comparator Compounds
To contextualize the selectivity profile, it is essential to test a panel of well-characterized inhibitors in parallel.
-
Staurosporine: A natural product that is a potent but highly promiscuous ATP-competitive kinase inhibitor.[10] It serves as a positive control for broad-spectrum inhibition.[11]
-
Dasatinib: A clinically approved multi-targeted inhibitor of BCR-ABL and SRC family kinases, among others.[12][13] It represents a potent inhibitor with a defined but relatively broad selectivity profile.[2]
-
Erlotinib: A more selective, clinically approved inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[14][15] It serves as a benchmark for a targeted inhibitor.
-
Celecoxib: A non-steroidal anti-inflammatory drug (NSAID) that is a selective COX-2 inhibitor, but has been shown to have off-target effects on kinases like AKT and ERK.[16][17] It can be used to explore potential non-kinase or unexpected off-target activities.
Data Presentation and Interpretation
The IC50 data should be compiled into a clear, comparative table.
Table 1: Hypothetical Kinase Inhibition Profile
| Kinase Target | 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione IC50 (nM) | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) | Erlotinib IC50 (nM) |
| Primary Target X | 50 | 3 | 0.8 | >10,000 |
| Kinase A | 800 | 7 | 25 | >10,000 |
| Kinase B | 2,500 | 6 | 15 | >10,000 |
| EGFR | >10,000 | 20 | 30 | 2 |
| SRC | 5,000 | 6 | 0.5 | >10,000 |
| ABL | >10,000 | 15 | <1 | >10,000 |
| ... (other kinases) | >10,000 | ... | ... | ... |
Selectivity Score (S-Score): A useful metric for quantifying selectivity is the S-score. It is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at a given concentration) by the total number of kinases tested. A lower S-score indicates higher selectivity. For example, S(1µM) = (number of kinases with IC50 < 1µM) / (total kinases tested).
Based on the hypothetical data in Table 1, 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione shows moderate potency for "Primary Target X" with significant selectivity over other kinases, particularly when compared to the promiscuous inhibitor Staurosporine and the multi-targeted Dasatinib. Its lack of activity against EGFR distinguishes it from Erlotinib.
Conclusion
This guide outlines a rigorous, phased methodology for evaluating the kinase selectivity of the novel compound 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione. By employing a combination of broad kinome scanning and quantitative enzymatic assays, and by benchmarking against established inhibitors, researchers can generate a comprehensive selectivity profile. This data is indispensable for making informed decisions about the compound's potential as a therapeutic agent, guiding future lead optimization efforts, and elucidating its mechanism of action. The scientific integrity of this process relies on the systematic validation of primary hits and the careful, quantitative comparison against well-chosen standards.
References
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Wikipedia. (2023, October 27). Staurosporine. Retrieved from [Link]
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Anonymous. (n.d.). ADP Glo Protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Dasatinib. PubChem Compound Summary for CID 3062316. Retrieved from [Link]
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Al-Salama, Z. T., & Keam, S. J. (2024). Erlotinib: A Review in Advanced Non-Small Cell Lung Cancer. StatPearls. Retrieved from [Link]
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Pusztai, L., et al. (2008). Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma. Expert Opinion on Drug Metabolism & Toxicology, 4(11), 1457-1467. Retrieved from [Link]
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ResearchGate. (n.d.). Kinase profile of dasatinib. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). erlotinib. Retrieved from [Link]
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Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Erlotinib. PubChem Compound Summary for CID 176870. Retrieved from [Link]
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Johnson, A. J., et al. (2005). Celecoxib analogues disrupt Akt signaling, which is commonly activated in primary breast tumours. Breast Cancer Research, 7(5), R733–R743. Retrieved from [Link]
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Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3549. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. PubMed. Retrieved from [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
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Chen, X., et al. (2022). Celecoxib Synergistically Enhances MLN4924-Induced Cytotoxicity and EMT Inhibition Via AKT and ERK Pathways in Human Urothelial Carcinoma. Frontiers in Oncology, 12, 826359. Retrieved from [Link]
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Eurofins Discovery. (n.d.). scanMAX Kinase KINOMEscan LeadHunter Panel - US. Retrieved from [Link]
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BPS Bioscience. (n.d.). Kinase 서비스. Retrieved from [Link]
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Vera, J., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 5. Retrieved from [Link]
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ResearchGate. (n.d.). Celecoxib Promotes c-FLIP Degradation through Akt-Independent Inhibition of GSK3. Retrieved from [Link]
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Thorburn, A., et al. (2011). Celecoxib promotes c-FLIP degradation through Akt-independent inhibition of GSK3. Cancer Research, 71(19), 6270–6281. Retrieved from [Link]
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Eurofins DiscoverX. (n.d.). Kinase Product Solutions. Retrieved from [Link]
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A Comparative Guide to Cross-Reactivity Profiling of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione and its Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the selectivity and cross-reactivity of the novel compound, 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione. Given that its core scaffold is a key precursor for potent kinase inhibitors, this document outlines a strategic, multi-tiered approach to systematically profile its activity across the human kinome, benchmarked against established clinical agents.
Introduction: The Rationale for Selectivity Profiling
The compound 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione belongs to a class of heterocyclic molecules recognized for their utility as synthetic intermediates in medicinal chemistry. Specifically, the parent scaffold, 1H-Pyrido[2,3-d]oxazine-2,4-dione (also known as 3-azaisatoic anhydride), is a versatile building block for creating libraries of pyrido[2,3-d]pyrimidinedione derivatives.[1] This resulting class of compounds has been extensively investigated for anticancer properties, frequently acting as inhibitors of various protein kinases crucial for tumor cell proliferation and survival.[1]
Therefore, it is logical to hypothesize that 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione, or more likely, its downstream derivatives, will exhibit activity against one or more protein kinases. In modern drug discovery, the selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. While high selectivity can minimize off-target toxicity, a precisely defined multi-target profile (polypharmacology) can be advantageous for overcoming drug resistance.[2] Understanding the cross-reactivity of a new chemical entity is therefore not just a regulatory hurdle, but a fundamental aspect of defining its mechanism of action and potential clinical utility.[2]
This guide details a robust, field-proven workflow to comprehensively characterize the kinase cross-reactivity profile of this compound series. We will compare its hypothetical performance against two well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitors, providing context for data interpretation.
The Comparative Framework: Establishing Benchmarks
To objectively assess the selectivity of a novel compound, it must be compared against standards with known clinical performance. We propose two benchmark tyrosine kinase inhibitors (TKIs) that represent different generations and selectivity profiles:
-
Osimertinib (AZD9291): A third-generation, irreversible EGFR inhibitor highly selective for sensitizing EGFR mutations (Exon 19 deletions, L858R) and the T790M resistance mutation, while largely sparing wild-type (WT) EGFR.[3][4] Its high selectivity is key to its improved safety profile.[3]
-
Lapatinib: A first-generation, reversible dual tyrosine kinase inhibitor that targets both EGFR and HER2/neu.[5] Its broader profile demonstrates a different therapeutic strategy and provides a valuable counterpoint to a highly selective agent.[5][6]
By comparing our test compound to both a highly selective inhibitor and a dual-target inhibitor, we can better contextualize its cross-reactivity profile.
Tier 1: Broad Kinome Profiling
The first step is to screen the test compound at a single high concentration (e.g., 1-10 µM) against a large panel of kinases. [7]Commercial services offer panels covering over 300-500 kinases, representing the majority of the human kinome. [8][9][10] Causality Behind Experimental Choice: The goal here is not to determine precise potency, but to rapidly identify all potential interactions. [7]A high concentration ensures that even weak binders are detected. Radiometric assays, which measure the transfer of ³³P-ATP to a substrate, are often considered the gold standard due to their direct measurement of catalytic activity and broad applicability. [11]The output is typically expressed as percent inhibition relative to a control.
Tier 2: In-Depth Biochemical Validation
Hits from the initial screen (e.g., >50% inhibition) are then subjected to more rigorous biochemical analysis.
-
IC₅₀ Determination: The compound is tested against the identified kinases in a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of potency.
-
Competitive Binding Assays: To confirm direct interaction and determine the binding affinity (Kd), a competitive binding assay is employed. [12]This typically involves a known fluorescent or radiolabeled ligand that binds to the kinase's ATP pocket. The displacement of this probe by the test compound is measured to calculate the Kd. [12]3. Mechanism of Action (MoA): It is crucial to determine if the inhibition is ATP-competitive. This is done by running the kinase activity assay at varying ATP concentrations. [13]An ATP-competitive inhibitor will show a rightward shift in its IC₅₀ curve as the ATP concentration increases. This is a self-validating system; if the compound is ATP-competitive, its apparent potency will systematically change with ATP levels. [13]
Tier 3: Cellular Target Engagement
Positive results from in vitro assays do not guarantee that a compound will engage its target inside a cell. Cellular permeability, efflux pumps, and intracellular ATP concentrations (which are typically much higher than in biochemical assays) can all prevent a compound from reaching its target. [11]The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells. [14] Principle of CETSA: The technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. [15][14]Cells are treated with the compound, heated to various temperatures, and then lysed. The aggregated, denatured proteins are pelleted, and the amount of soluble target protein remaining is quantified (e.g., by Western Blot or mass spectrometry). A stabilizing ligand will result in more soluble protein at higher temperatures. [16]
Data Presentation and Comparative Analysis
All quantitative data should be summarized for clear comparison.
Table 1: Hypothetical Kinome Profiling Data (% Inhibition at 1 µM)
| Kinase Target | 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione | Osimertinib | Lapatinib | Kinase Family |
| EGFR (WT) | 15% | 8% | 92% | Tyrosine Kinase |
| EGFR (L858R/T790M) | 95% | 99% | 45% | Tyrosine Kinase |
| HER2 (ERBB2) | 22% | 5% | 94% | Tyrosine Kinase |
| SRC | 68% | 12% | 35% | Tyrosine Kinase |
| AURKA | 4% | 2% | 7% | Ser/Thr Kinase |
| CDK2 | 8% | 6% | 11% | Ser/Thr Kinase |
| ... (and 300+ others) | ... | ... | ... | ... |
Table 2: Hypothetical Biochemical and Cellular Data for Key Hits
| Compound | Target | Biochemical IC₅₀ (nM) | Binding Affinity Kd (nM) | Cellular CETSA Shift (ΔTagg °C) |
| Test Compound | EGFR (L858R/T790M) | 15 | 25 | + 4.5°C |
| SRC | 150 | 220 | + 1.2°C | |
| Osimertinib | EGFR (L858R/T790M) | 1 | 3 | + 6.0°C |
| SRC | >10,000 | >10,000 | No Shift | |
| Lapatinib | EGFR (WT) | 10 | 12 | + 3.8°C |
| HER2 | 9 | 11 | + 4.1°C |
Detailed Experimental Protocols
Protocol 1: General Kinase Panel Screening (Radiometric)
This protocol describes a generalized procedure for an activity-based kinase screen.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 100X working stock (e.g., 100 µM for a 1 µM final concentration) in the assay buffer.
-
Assay Plate Preparation: Add 1 µL of the 100X compound stock to appropriate wells of a 96-well plate. Add 1 µL of DMSO to control wells.
-
Kinase Reaction: Prepare a master mix containing assay buffer, the specific kinase, its peptide substrate, and MgCl₂.
-
Initiate Reaction: Add 50 µL of the kinase master mix to each well. Then, add 50 µL of an ATP solution containing [γ-³³P]-ATP to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure sensitivity. [13]5. Incubation: Incubate the plate at 30°C for a specified time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction & Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that captures the phosphorylated peptide.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Detection: Add scintillant to the dried filter plate and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate percent inhibition for each kinase relative to the DMSO control wells.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a standard CETSA workflow followed by Western Blot detection. [17]
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., NCI-H1975, which expresses the EGFR L858R/T790M mutation)[18] to ~80% confluency. Treat cells with the test compound at various concentrations (or DMSO for control) for 1-2 hours at 37°C. [17]2. Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. [17]4. Cell Lysis: Lyse the cells by subjecting them to 3 freeze-thaw cycles using liquid nitrogen and a water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris. [16]6. Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA or Bradford assay. Normalize all samples to the same protein concentration.
-
Western Blotting: Denature the samples in Laemmli buffer and resolve the proteins via SDS-PAGE. Transfer to a PVDF membrane and probe with a primary antibody specific for the target protein (e.g., anti-EGFR). Use a loading control antibody (e.g., anti-GAPDH) to ensure equal loading.
-
Detection and Analysis: Use a secondary HRP-conjugated antibody and an ECL substrate to visualize the bands. Quantify the band intensity using densitometry software. Plot the relative band intensity against the temperature for each treatment condition to generate melting curves and determine the shift in melting temperature (Tagg).
Conclusion
The framework presented here provides a robust, logical, and technically sound pathway for characterizing the cross-reactivity of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione or any novel kinase inhibitor. By progressing through a tiered system—from a broad kinome scan to detailed biochemical validation and finally to cellular target engagement—researchers can build a comprehensive selectivity profile. This self-validating system, where in vitro findings are confirmed in a cellular context, ensures high confidence in the data. Comparing the results against well-defined benchmarks like Osimertinib and Lapatinib allows for an authoritative interpretation of the compound's specificity and its potential as either a highly selective or a rationally designed multi-targeted therapeutic agent.
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Le, X., Puri, S., & Negrao, M. V. (2021). Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. Translational Lung Cancer Research, 10(12), 4495–4507. Retrieved from [Link]
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Oncolines B.V. (2024). Kinome Profiling. Retrieved from [Link]
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Skora, L., et al. (2013). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Journal of Chemical Information and Modeling, 53(7), 1857-1868. Retrieved from [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-51. Retrieved from [Link]
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Montor, W. R., et al. (2013). Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. Current Cancer Drug Targets, 13(7), 786-97. Retrieved from [Link]
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Ma, C., et al. (2014). T790M and acquired resistance of EGFR TKI: a literature review of clinical reports. Journal of Thoracic Disease, 6(Suppl 5), S591-S596. Retrieved from [Link]
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Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
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Klebl, B., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinases as Drug Targets. Wiley-VCH. Retrieved from [Link]
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Remon, J., et al. (2014). Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas. European Respiratory Review, 23(133), 356-366. Retrieved from [Link]
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Ercan, D., et al. (2010). The EGFR T790M Mutation in Acquired Resistance to an Irreversible Second-Generation EGFR Inhibitor. Clinical Cancer Research, 16(14), 3922-3933. Retrieved from [Link]
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Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
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BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]
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Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755-2759. Retrieved from [Link]
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Shaw, J., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(10), 2133-2139. Retrieved from [Link]
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comparing the efficacy of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione in drug-resistant vs sensitive cell lines
A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals
The emergence of drug resistance is a formidable challenge in cancer therapy, necessitating the development of novel therapeutics capable of overcoming these resistance mechanisms. Within the diverse landscape of heterocyclic compounds, the pyrido[2,3-d]oxazine scaffold and its analogs have garnered significant attention for their potential as potent and selective anticancer agents. This guide provides a comprehensive comparison of the efficacy of these compounds in drug-resistant versus drug-sensitive cancer cell lines, supported by experimental data and detailed protocols. While direct data on 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione is limited, we will draw upon extensive research on its close structural analogs, particularly pyrido[2,3-b][1][2]oxazine and pyrido[2,3-d]pyrimidine derivatives, to provide a detailed and insightful analysis.
The Rationale: Targeting Key Drivers of Cancer Progression and Resistance
The therapeutic potential of pyrido-oxazine and pyrido-pyrimidine analogs lies in their ability to inhibit crucial signaling pathways that drive tumor growth and survival. A primary mechanism of action for many of these compounds is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[1][3][4] EGFR is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC), leading to uncontrolled cell proliferation and survival.
Another critical target is Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme pivotal for DNA repair.[5] In cancers with deficiencies in other DNA repair pathways (e.g., those with BRCA mutations), inhibiting PARP-1 leads to a synthetic lethality, causing selective cancer cell death.
Drug resistance often arises from secondary mutations in the target protein, such as the T790M "gatekeeper" mutation in EGFR, which reduces the binding affinity of first and second-generation EGFR inhibitors. The development of third-generation inhibitors capable of targeting these resistant mutants is a key focus of modern drug discovery.
Comparative Efficacy: Drug-Sensitive vs. Drug-Resistant Cell Lines
The true test of a novel anticancer compound lies in its ability to maintain efficacy against resistant cancer cells. The following data, synthesized from studies on pyrido[2,3-b][1][2]oxazine analogs, illustrates a clear differential in potency between drug-sensitive and drug-resistant NSCLC cell lines.
| Compound ID | Cancer Cell Line | EGFR Status | IC50 (µM) | Reference |
| Analog 7f | HCC827 | Exon 19 Deletion (Sensitive) | 0.09 | [1][3] |
| NCI-H1975 | L858R/T790M (Resistant) | 0.89 | [1][3] | |
| A-549 | Wild-Type | 1.10 | [1][3] | |
| Osimertinib | HCC827 | Exon 19 Deletion (Sensitive) | Comparable to 7f | [1] |
| NCI-H1975 | L858R/T790M (Resistant) | Comparable to 7f | [1] |
Table 1: In vitro anticancer activity of a lead pyrido[2,3-b][1][2]oxazine analog (7f) compared across EGFR-mutated NSCLC cell lines.
As demonstrated in Table 1, the lead compound 7f shows remarkable potency against the EGFR-mutant sensitive cell line HCC827 (IC50 = 0.09 µM), which is comparable to the clinically approved third-generation inhibitor, Osimertinib.[1][3] Crucially, while there is a predictable increase in the IC50 value for the resistant NCI-H1975 cell line (harboring the T790M mutation), the compound maintains significant activity (IC50 = 0.89 µM).[1][3] This suggests that the novel pyrido-oxazine scaffold can be optimized to effectively target both activating and resistance mutations in EGFR. The lower potency against the A-549 cell line, which has wild-type EGFR, indicates a degree of selectivity for the mutated forms of the receptor.[1][3]
Delving Deeper: Mechanistic Insights into Overcoming Resistance
The ability of these novel compounds to inhibit the autophosphorylation of EGFR is a key mechanistic underpinning of their anticancer activity.[1] This inhibition blocks the downstream signaling cascades that promote cell proliferation and survival.
Caption: EGFR Signaling Pathway and Inhibition by Pyrido-oxazine Analogs.
Furthermore, mechanistic studies have shown that potent pyrido-oxazine analogs induce significant apoptosis (programmed cell death) in cancer cells.[1] One study found that a lead compound induced early and late apoptosis in 33.7% and 9.1% of cells, respectively, compared to just 2.4% and 1.8% in control-treated cells.[1] This demonstrates a clear cytotoxic effect, which is essential for tumor regression.
Experimental Protocols: A Guide to Efficacy Assessment
To ensure scientific rigor and reproducibility, the following are detailed protocols for key experiments used to evaluate the efficacy of these compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol:
-
Cell Seeding: Plate cells (e.g., HCC827, NCI-H1975, A-549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Western Blotting for EGFR Autophosphorylation
This technique is used to assess the inhibition of EGFR signaling.
Protocol:
-
Cell Lysis: Treat cells with the test compound and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Caption: Experimental Workflow for Efficacy Comparison.
Conclusion and Future Directions
The collective evidence strongly suggests that the pyrido[2,3-d]oxazine scaffold and its analogs represent a promising avenue for the development of novel anticancer agents with the potential to overcome acquired drug resistance. The demonstrated efficacy of these compounds against cell lines harboring resistance mutations, such as the EGFR T790M mutation, underscores their therapeutic potential.[1][3]
Future research should focus on the continued optimization of this scaffold to enhance potency against a broader range of resistance mechanisms and to improve pharmacokinetic and safety profiles. Further in vivo studies in relevant animal models are warranted to validate the preclinical efficacy observed in vitro. The continued exploration of these versatile heterocyclic compounds will undoubtedly contribute to the arsenal of targeted therapies available to combat the ever-evolving challenge of drug resistance in oncology.
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Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules. [Link]
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A Senior Application Scientist's Guide to Benchmarking Novel EGFR Inhibitors: A Comparative Analysis of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione
Introduction: The Rationale for Targeting EGFR
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, a transmembrane protein that orchestrates critical processes such as cell proliferation, differentiation, and survival.[1] In a healthy physiological context, its activity is tightly regulated. Ligands like the epidermal growth factor (EGF) bind to the receptor's extracellular domain, inducing dimerization and activating its intracellular tyrosine kinase (TK) domain.[2] This activation triggers a cascade of downstream signaling, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which ultimately drive normal cell growth.[3][4]
However, in many cancers, this system is hijacked. Overexpression or activating mutations in the EGFR gene lead to its constitutive, uncontrolled activation, providing a sustained signal for tumor cells to grow and divide relentlessly.[5][6] This makes EGFR a prime therapeutic target. The development of small-molecule Tyrosine Kinase Inhibitors (TKIs) that block the ATP-binding site of the EGFR kinase domain has revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[7][8][9]
This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione (hereafter referred to as Compound-X ), against established clinical standards. We will compare its performance against first-generation inhibitors, Gefitinib and Erlotinib , and the third-generation inhibitor, Osimertinib , which is notably effective against acquired resistance mutations.[10]
The Mechanism: How EGFR Tyrosine Kinase Inhibitors Work
Small-molecule TKIs are competitive inhibitors that target the ATP-binding pocket within the EGFR kinase domain.[6][11] By occupying this site, they prevent the phosphorylation of the receptor's tyrosine residues, effectively blocking the initiation of the downstream signaling cascades that drive malignant proliferation.[9][12]
First-generation inhibitors like Gefitinib and Erlotinib bind reversibly to the ATP site.[8][11] While effective against cancers with activating EGFR mutations (e.g., exon 19 deletions or L858R substitution), tumors can develop resistance, most commonly through a secondary "gatekeeper" mutation, T790M.[7] Third-generation inhibitors like Osimertinib were specifically designed to overcome this resistance by forming an irreversible covalent bond with a cysteine residue (C797) in the ATP-binding site and showing high potency against both the initial activating mutations and the T790M resistance mutation.[13]
The following diagram illustrates the EGFR signaling pathway and the point of intervention for TKIs.
Caption: EGFR signaling pathway and TKI point of inhibition.
Experimental Benchmarking Strategy
A robust evaluation of a novel inhibitor requires a multi-tiered approach, moving from a pure biochemical context to a more complex cellular environment. This ensures that the data is self-validating; for instance, potent enzymatic inhibition should translate to effective growth inhibition in EGFR-dependent cells and a clear reduction in downstream signaling.
Caption: High-level experimental workflow for inhibitor benchmarking.
Part 1: In Vitro Kinase Activity Assay
Causality: The first and most fundamental question is whether Compound-X can directly inhibit the enzymatic activity of EGFR. An in vitro kinase assay isolates the target enzyme from the complexities of a living cell, providing a clean measurement of potency, expressed as the half-maximal inhibitory concentration (IC50).[14] We will test against both wild-type (WT) EGFR and the clinically relevant L858R/T790M double mutant to assess efficacy against acquired resistance.
Protocol: ADP-Glo™ Luminescent Kinase Assay
This protocol is based on a system that measures the amount of ADP produced during the kinase reaction, which directly correlates with enzyme activity.[15][16]
-
Reagent Preparation:
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[16]
-
Enzymes: Recombinant human EGFR (WT) and EGFR (L858R/T790M). Dilute in kinase buffer to the desired working concentration (e.g., 5-10 ng per reaction, to be optimized).
-
Substrate: Poly(E,Y) 4:1 peptide substrate. Dilute in kinase buffer.
-
ATP: Prepare a working solution in kinase buffer. The concentration is critical. Assays are often run at the ATP Kₘ of the enzyme to determine intrinsic potency (Kᵢ), but testing at physiological concentrations (~1 mM) is also crucial to predict cellular efficacy.[17][18] We will perform assays at both 10 µM and 1 mM ATP.
-
Inhibitors: Prepare 10-point, 3-fold serial dilutions of Compound-X, Gefitinib, Erlotinib, and Osimertinib in DMSO, then further dilute in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
To each well, add 2.5 µL of inhibitor dilution (or vehicle control).
-
Add 5 µL of the enzyme/substrate mix.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution.
-
Allow the reaction to proceed for 60 minutes at room temperature.[16]
-
Stop the reaction and deplete unused ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Convert luminescence signals to percent inhibition relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot percent inhibition versus log[inhibitor concentration] and fit a four-parameter logistic curve to determine the IC50 value for each compound.
-
Hypothetical Data Summary: EGFR Kinase Inhibition
| Compound | EGFR (WT) IC50 (nM) @ 10µM ATP | EGFR (L858R/T790M) IC50 (nM) @ 10µM ATP | EGFR (WT) IC50 (nM) @ 1mM ATP | EGFR (L858R/T790M) IC50 (nM) @ 1mM ATP |
| Compound-X | 8.2 | 15.5 | 450 | 820 |
| Gefitinib [19] | 15.5 | >5000 | 980 | >10000 |
| Erlotinib [19] | 2.0 | >5000 | 120 | >10000 |
| Osimertinib [13] | 75.0 | 1.2 | 4200 | 65 |
Part 2: Cell-Based Proliferation Assay
Causality: Potent enzyme inhibition must translate into a functional effect in a living system. We use a cell viability assay to measure the anti-proliferative effect of the inhibitors on cancer cells whose survival is dependent on EGFR signaling.[20] We will use the NCI-H1975 human lung adenocarcinoma cell line, which harbors the L858R/T790M double mutation and is thus resistant to first-generation inhibitors. This is a critical test for compounds aiming to overcome clinical resistance.
Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[21] Viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[20]
-
Cell Culture:
-
Culture NCI-H1975 cells in complete medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Seed cells into a 96-well plate at a density of 5,000-8,000 cells per well in 100 µL of medium.
-
Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[21]
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitors in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitors (or vehicle control).
-
Incubate for 72 hours.
-
-
Assay Procedure:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10 minutes.[22]
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition relative to vehicle-treated cells.
-
Plot the percentage of inhibition against the log[inhibitor concentration] and fit a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Hypothetical Data Summary: NCI-H1975 Cell Proliferation
| Compound | GI50 (nM) in NCI-H1975 Cells (L858R/T790M) |
| Compound-X | 25.1 |
| Gefitinib | >8000 |
| Erlotinib | >8000 |
| Osimertinib | 11.5 |
Part 3: Target Engagement and Pathway Modulation
Causality: To confirm that the observed anti-proliferative effect is indeed due to the inhibition of EGFR, we must directly measure the phosphorylation status of the receptor and a key downstream effector.[23] Western blotting allows us to visualize this molecular event. A successful inhibitor should decrease the level of phosphorylated EGFR (p-EGFR) without affecting the total amount of EGFR protein.[24]
Protocol: Western Blot for Phospho-EGFR
-
Sample Preparation:
-
Seed NCI-H1975 cells in 6-well plates and grow until they reach ~80% confluency.
-
Treat cells with the inhibitors at various concentrations (e.g., 0.1x, 1x, and 10x the GI50) for 2-4 hours. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.[25]
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[23]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add an enhanced chemiluminescence (ECL) substrate.[23]
-
Capture the signal using an imaging system.
-
-
Stripping and Reprobing (Trustworthiness):
-
To ensure equal protein loading and that the inhibitor is not causing protein degradation, the same membrane must be reprobed.
-
Use a mild stripping buffer to remove the p-EGFR antibodies.
-
Re-block the membrane and probe with a primary antibody against total EGFR. Repeat the detection steps.
-
Finally, strip and reprobe for a loading control like β-actin to confirm equal sample loading.[26]
-
Conclusion and Interpretation
-
Biochemical Potency: Compound-X demonstrates potent, single-digit nanomolar inhibition of wild-type EGFR, comparable to first-generation inhibitors. Crucially, it also maintains strong potency against the T790M resistance mutant, a characteristic shared with the third-generation inhibitor, Osimertinib.
-
Cellular Efficacy: The potent biochemical activity against the L858R/T790M mutant translates directly into effective growth inhibition of NCI-H1975 cells. Its GI50 value is in the low nanomolar range, far superior to the inactive first-generation agents and approaching the efficacy of Osimertinib.
-
Mechanism of Action: Western blot analysis would be expected to show a dose-dependent decrease in p-EGFR levels in cells treated with Compound-X, confirming that its anti-proliferative effect is mediated by the on-target inhibition of EGFR signaling.
Collectively, these results would position Compound-X as a promising candidate for further preclinical development, with a profile suggesting it could be effective in a clinical setting where resistance to first-generation EGFR inhibitors has emerged.
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In Vivo Efficacy of Pyrido[2,3-d]oxazine and Pyrido[2,3-d]pyrimidine Analogs: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of novel heterocyclic compounds centered around the pyrido[2,3-d]oxazine and pyrido[2,3-d]pyrimidine scaffolds. While direct in vivo studies on 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione are not extensively reported in publicly available literature, a wealth of data exists for structurally related analogs. This document synthesizes preclinical data for these promising anticancer agents, with a particular focus on their role as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). The insights herein are intended to guide researchers, scientists, and drug development professionals in advancing these compounds through the preclinical pipeline.
Introduction: The Therapeutic Promise of Pyrido-Fused Heterocycles
The pyrido[2,3-d]pyrimidine and pyrido[2,3-b][1][2]oxazine cores are privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities.[3] Their structural resemblance to endogenous purines allows them to effectively interact with the ATP-binding sites of various kinases, making them attractive candidates for the development of targeted cancer therapies.[4] A significant body of research has focused on their potential to inhibit EGFR, a receptor tyrosine kinase frequently dysregulated in non-small cell lung cancer (NSCLC) and other malignancies.[5] The development of resistance to first- and second-generation EGFR-TKIs has spurred the discovery of novel inhibitors, with pyrido-fused analogs emerging as potent agents against both wild-type and mutant forms of EGFR.[6][7]
Comparative In Vitro Potency of Lead Analogs
Before assessing in vivo efficacy, it is crucial to understand the in vitro potency of these compounds against relevant cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative pyrido[2,3-b][1][2]oxazine and pyrido[2,3-d]pyrimidine analogs, highlighting their activity against various EGFR-mutant and wild-type NSCLC cell lines.
| Compound Class | Analog | Target Cell Line | EGFR Mutation Status | IC50 (µM) | Reference |
| Pyrido[2,3-b][1][2]oxazine | 7f | HCC827 | Exon 19 Deletion | 0.09 | [5] |
| H1975 | L858R/T790M | 0.89 | [5] | ||
| A549 | Wild-Type | 1.10 | [5] | ||
| Pyrido[2,3-d]pyrimidine | 8a | A-549 | Wild-Type | 16.2 | [8] |
| PC-3 | Not Applicable | 7.98 | [8] | ||
| 8d | A-549 | Wild-Type | 7.23 | [8] | |
| PC-3 | Not Applicable | 7.12 | [8] | ||
| 9a | PC-3 | Not Applicable | 9.26 | [8] |
The in vitro data reveals that the pyrido[2,3-b][1][2]oxazine analog 7f exhibits exceptional potency against the HCC827 cell line, which harbors an EGFR exon 19 deletion, with an IC50 value comparable to the clinically approved drug osimertinib.[5] The pyrido[2,3-d]pyrimidine analogs also demonstrate significant cytotoxic activity, particularly against the prostate cancer cell line PC-3.[8]
In Vivo Efficacy in Preclinical Models
The successful translation of in vitro potency to in vivo efficacy is a critical step in drug development. The primary model for evaluating the antitumor activity of these analogs is the murine xenograft model, where human cancer cells are implanted into immunocompromised mice.[1]
One notable example involves pyrazolo-pyrido-oxazine dione derivatives, which have demonstrated significant efficacy in a curative murine model of bleomycin-induced pulmonary fibrosis, proving superior to the standard-of-care drug Pirfenidone. This highlights the potential of the broader class of pyrido-oxazine compounds in in vivo disease models beyond oncology.
For anticancer applications, studies on EGFR inhibitors often utilize xenograft models with NSCLC cell lines such as H1975 (harboring the T790M resistance mutation) and HCC827.[2][9] While detailed quantitative in vivo data for the specific pyrido-analogs listed above is emerging, the established efficacy of other EGFR-TKIs in these models provides a strong rationale for their continued investigation. For instance, the third-generation EGFR inhibitor AZD9291 (Osimertinib) has shown potent, dose-dependent antitumor activity in xenograft models of EGFR-mutant lung cancer.[9]
Experimental Workflow for a Murine Xenograft Study
The following diagram outlines a typical workflow for assessing the in vivo efficacy of a novel pyrido-analog in a subcutaneous xenograft model.
Detailed Experimental Protocol: Subcutaneous Xenograft Model
This protocol provides a generalized procedure for evaluating the in vivo antitumor efficacy of a pyrido-analog. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). [10] Materials:
-
Test compound (pyrido-analog)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Human cancer cell line (e.g., NCI-H1975)
-
6-8 week old female athymic nude mice
-
Matrigel
-
Sterile PBS and cell culture media
-
Calipers for tumor measurement
-
Animal housing facility compliant with ethical guidelines
Procedure:
-
Cell Culture: Culture NCI-H1975 cells in the recommended medium until they reach approximately 80% confluency.
-
Cell Implantation: Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor growth. Begin caliper measurements once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When the mean tumor volume reaches 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Dosing: Administer the test compound or vehicle to the respective groups daily via oral gavage at a predetermined dose.
-
Efficacy and Toxicity Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Study Endpoint: The study may be terminated when the tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration of treatment. Euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Data Analysis: Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the control group. Perform statistical analysis to determine the significance of the observed effects.
Conclusion and Future Directions
The pyrido[2,3-d]oxazine and pyrido[2,3-d]pyrimidine scaffolds represent a promising class of compounds for the development of novel anticancer therapeutics, particularly for EGFR-driven malignancies. The potent in vitro activity of analogs such as 7f against clinically relevant mutant cell lines provides a strong rationale for their comprehensive in vivo evaluation.
Future studies should focus on generating robust, comparative in vivo efficacy data for a wider range of these analogs. Head-to-head comparisons with standard-of-care agents in orthotopic and patient-derived xenograft (PDX) models will be crucial for selecting the most promising candidates for clinical development. Furthermore, detailed pharmacokinetic and pharmacodynamic studies will be essential to establish a clear link between drug exposure and target engagement in vivo.
References
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Huang, L., & Fu, L. (2015). Cellular responses to EGFR inhibitors and their relevance to cancer therapy. Cancer Letters, 369(1), 2-9. Available from: [Link]
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O'Brien, N. A., et al. (2014). Abstract 4875: In vivo and in vitro generation and characterisation of EGFR-TKI resistance in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of NSCLC with activating EGFR mutations. Cancer Research, 74(19 Supplement), 4875. Available from: [Link]
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Walter, A. O., et al. (2013). In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing. Cancer Discovery, 3(12), 1404-1415. Available from: [Link]
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Protocols.io. (2023). Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). Available from: [Link]
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Yadav, V. B., et al. (2026). Novel pyrido[2,3-b]o[1][2]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available from: [Link]
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Roskoski, R. Jr. (2019). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Pharmacological Research, 139, 63-79. Available from: [Link]
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Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046-1061. Available from: [Link]
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Sharpless, N. E., & Depinho, R. A. (2006). Drug Efficacy Testing in Mice. Cancer Drug Discovery and Development, 1-13. Available from: [Link]
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Yadav, V. B., et al. (2026). Novel pyrido[2,3-b]o[1][2]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available from: [Link]
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Singh, S., & Kumar, V. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 4(1), 1-10. Available from: [Link]
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Yadav, V. B., et al. (2026). Novel pyrido[2,3-b]o[1][2]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Impressions@MAHE. Available from: [Link]
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Yadav, V. B., et al. (2026). Novel pyrido[2,3-b]o[1][2]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing. Available from: [Link]
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Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 6872-6908. Available from: [Link]
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El-Gamal, M. I., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1936-1949. Available from: [Link]
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Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Available from: [Link]
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Safety Operating Guide
Navigating the Disposal of 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione: A Guide for Laboratory Professionals
Navigating the Disposal of 1-Methyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione: A Guide for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of our work. This guide provides a detailed protocol for the proper disposal of 1-Methyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione, a heterocyclic compound whose precise hazards require a cautious and informed approach. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes best practices derived from structurally similar molecules and authoritative guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Our primary objective is to empower you with the knowledge to manage this chemical waste stream safely and compliantly, ensuring the protection of both laboratory personnel and the environment. This guide is structured to provide a logical workflow, from initial hazard assessment to final disposal, emphasizing the scientific rationale behind each procedural step.
Hazard Assessment and Characterization
Inferred Hazard Profile:
| Hazard Category | Potential Effects | Recommended Precautions |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Avoid ingestion, inhalation, and direct skin contact.[5] |
| Skin Irritation | May cause skin irritation upon contact.[3] | Wear appropriate chemical-resistant gloves and a lab coat.[3] |
| Eye Irritation | May cause serious eye irritation.[3] | Wear safety glasses or goggles.[3] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol.[3] | Handle in a well-ventilated area or a chemical fume hood.[3] |
All chemical waste must be formally identified to determine if it meets the EPA's definition of hazardous waste.[2][6] This involves checking against listed hazardous wastes and determining if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given the nature of this compound, it should be treated as a chemical waste and undergo a hazardous waste determination by your institution's Environmental Health & Safety (EH&S) department.
Personal Protective Equipment (PPE) and Safety Measures
A proactive approach to safety is essential when handling any chemical of unknown toxicity. The following PPE is mandatory when managing waste containing 1-Methyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione:
-
Eye Protection: Chemical safety goggles are required to protect against potential splashes.[3]
-
Hand Protection: Nitrile or other chemically resistant gloves should be worn. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[3]
-
Body Protection: A flame-resistant lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. All work with solid forms of the compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
All personnel handling this chemical waste must receive training on its potential hazards and the proper handling procedures.[7] An emergency plan, including the location and use of safety showers and eyewash stations, must be in place.[7][8]
Waste Segregation and Containment Protocol
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1] The following step-by-step protocol outlines the procedure for the containment of 1-Methyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione waste.
Step 1: Identify the Waste Stream Determine the physical state of the waste:
-
Solid Waste: Unused or expired pure compound, contaminated lab materials (e.g., weigh boats, filter paper, contaminated gloves).
-
Liquid Waste: Solutions containing the compound, reaction mixtures, and solvent rinses.
Step 2: Select the Appropriate Waste Container
-
For Solid Waste: Use a wide-mouth, sealable container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE). The container must be in good condition with no cracks or leaks.
-
For Liquid Waste: Use a sealable, leak-proof container, typically glass or HDPE, that is compatible with the solvents used. Never use metal containers for acidic waste.[1]
Step 3: Label the Waste Container As soon as the first drop of waste enters the container, it must be labeled.[2] The label must include:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "1-Methyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione". Avoid using abbreviations or chemical formulas.
-
The approximate percentage of each component in the case of mixtures.[1]
-
The date accumulation started.
-
The specific hazard(s) (e.g., "Irritant," "Toxic").
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA) The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][2] The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9]
Step 5: Segregate from Incompatible Waste Store the waste container in a secondary containment bin to prevent spills. Ensure that it is segregated from incompatible materials. As a nitrogenous heterocyclic compound, it should be kept separate from strong oxidizing agents and strong acids to prevent vigorous reactions.[1]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the disposal of 1-Methyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione.
Caption: Disposal workflow from hazard assessment to final disposition.
Decontamination and Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
For Minor Spills (Contained within a fume hood):
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent material (e.g., vermiculite or sand) to absorb the spilled material.[5]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EH&S department.
For Major Spills (Outside of a fume hood or a large volume):
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response team and EH&S department.
-
Secure the Area: Prevent unauthorized personnel from entering the spill zone.
-
Do Not Attempt to Clean: Allow trained emergency responders to manage the cleanup.
Final Disposal and Record Keeping
Hazardous waste must be tracked from its point of generation to its final disposal, a process often referred to as "cradle to grave".[6] When the waste container is full or has reached the institutional time limit for accumulation in an SAA, a pickup must be scheduled with your institution's EH&S department or a licensed hazardous waste vendor.[2][10]
Accurate and up-to-date records of all hazardous waste generated and disposed of are a regulatory requirement and an essential component of a robust laboratory safety program.[10]
Conclusion
The proper disposal of 1-Methyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione requires a diligent and informed approach. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and compliant containment and labeling, we can ensure a safe laboratory environment and fulfill our professional responsibility to protect the environment. Always consult your institution's specific chemical hygiene plan and EH&S guidelines, as local regulations may vary.
References
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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Navigating the Unknown: A Hazard Assessment and PPE Protocol for 1-Methyl-1H-pyrido[2,3-d]oxazine-2,4-dione
Navigating the Unknown: A Hazard Assessment and PPE Protocol for 1-Methyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
I. The Principle of Prudent Action: Hazard Assessment
When specific toxicological data is absent, a conservative approach is mandatory. The first step is a rigorous hazard assessment based on the structural components of the molecule.[5] This involves evaluating the risks associated with the core chemical structures and functional groups.[6][7]
Structural Components of Concern:
-
Pyrido[2,3-d][1][2]oxazine Core: This fused heterocyclic system is a key structural motif in various biologically active compounds.[8][9] While the specific hazards of this core are not well-documented, related oxazine derivatives are known to have a wide range of pharmacological effects.[8][9] Hydrolytic instability is a potential concern with some pyridooxazine derivatives.[10]
-
Dione Functionality: The presence of two ketone groups suggests the potential for reactivity. Diones as a class can present various hazards, including skin and eye irritation, and respiratory effects.[1]
-
N-Methyl Group: N-methylated heterocycles are common in organic synthesis and pharmaceuticals.[11][12] While the methylation itself doesn't inherently confer high toxicity, the overall properties of the molecule are influenced by this group.
A systematic approach to evaluating the risks of a new chemical is essential.[13] This involves identifying potential physical, chemical, and toxicological hazards.[13]
II. Personal Protective Equipment (PPE): A Multi-layered Defense
Given the unknown hazard profile of 1-Methyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione, a comprehensive PPE strategy is crucial to minimize any potential exposure.[2][14] The following recommendations are based on a conservative assessment of the potential risks.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[3][14] |
| Eyes/Face | Safety glasses with side shields or goggles, and a face shield | Standard safety glasses provide minimum protection.[15] For handling powders or solutions with a splash risk, chemical splash goggles and a face shield are necessary.[14][15] |
| Body | Laboratory coat or disposable gown | A clean, buttoned lab coat is the minimum requirement.[2] For procedures with a higher risk of contamination, a disposable gown resistant to chemical permeation is advised.[14] |
| Respiratory | NIOSH-approved respirator | When handling the compound as a powder or when aerosolization is possible, a respirator is required. The specific type (e.g., N95, or a full-face respirator with appropriate cartridges) should be determined by a formal risk assessment.[16][17] |
III. Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition.[2] All chemicals should be clearly labeled.[18]
-
Containment: Whenever possible, handle 1-Methyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione in a certified chemical fume hood to minimize inhalation exposure.[19]
-
Weighing: When weighing the solid compound, use a balance with a draft shield or conduct the operation within a fume hood.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Spill Management: In the event of a spill, immediately alert others in the area. The cleanup procedure should be conducted by trained personnel wearing appropriate PPE.[18]
Disposal Plan:
All waste containing 1-Methyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione, including contaminated gloves, wipes, and empty containers, must be disposed of as hazardous chemical waste.[18] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[18]
IV. Visualizing the Safety Workflow
To ensure a clear and logical approach to handling novel compounds, the following workflow should be implemented.
Caption: Workflow for safe handling of novel chemical compounds.
V. Conclusion
The safe handling of novel compounds like 1-Methyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione is a cornerstone of responsible research. By adopting a proactive and conservative approach to hazard assessment and PPE selection, researchers can mitigate potential risks and foster a culture of safety in the laboratory. This guide provides a foundational framework, but it is incumbent upon each researcher to apply these principles critically to their specific experimental context.
VI. References
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Purdue University Department of Physics. Chemical Laboratory Safety and Security: A Guide to Developing Standard Operating Procedures. (Link not available)
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National Academies of Sciences, Engineering, and Medicine. Chemical Risk Assessment and Regulatory Decision Making. (Link not available)
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United States Environmental Protection Agency. Personal Protective Equipment. (Link not available)
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Alooba. Everything You Need to Know When Assessing Chemical Risk Assessment and Safety Skills. (Link not available)
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Kemikalieinspektionen. Hazard and risk assessment of chemicals. (Link not available)
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Enhesa. Chemical Hazard Assessments. (Link not available)
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BLD Pharmatech. Safety Data Sheet for 7-Bromo-1-methyl-1H-pyrido[2,3-b][1][13]oxazin-2(3H)-one. (Link not available)
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Google Patents. A method for the n-demethylation of n-methyl heterocycles. (Link not available)
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Taylor & Francis Online. N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate. (Link not available)
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National Institutes of Health. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. [Link]
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Alberta College of Pharmacy. Personal protective equipment in your pharmacy. (Link not available)
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Taylor & Francis Online. N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. (Link not available)
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ResearchGate. N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. [Link]
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ChemicalBook. 7-methyl-1-propyl-1H-pyrido[2,3-d][1][2]oxazine-2,4-dione. (Link not available)
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PubMed. Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. [Link]
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AK Scientific, Inc. 5-Methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. (Link not available)
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CymitQuimica. 1-Methyl-1H-benzo[d][1][2]oxazine-2,4-dione. (Link not available)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
